molecular formula C8H10O3 B1590544 (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride CAS No. 31982-85-1

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

Cat. No.: B1590544
CAS No.: 31982-85-1
M. Wt: 154.16 g/mol
InChI Key: MUTGBJKUEZFXGO-WDSKDSINSA-N
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Description

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

(3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTGBJKUEZFXGO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@H](C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482884, DTXSID601346211
Record name (3aS,7aS)-Hexahydro-2-benzofuran-1,3-dione
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Record name trans-1,2-Cyclohexanedicarboxylic anhydride
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14166-21-3, 31982-85-1, 71749-03-6
Record name trans-1,2-Cyclohexanedicarboxylic anhydride
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Record name (3aS,7aS)-Hexahydro-2-benzofuran-1,3-dione
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Record name trans-1,2-Cyclohexanedicarboxylic anhydride
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Record name trans-cyclohexane-1,2-dicarboxylic anhydride
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Record name (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride
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Foundational & Exploratory

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride for Advanced Chemical Synthesis

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its fundamental properties, synthesis, chiral resolution, and critical applications, with an emphasis on the mechanistic reasoning behind its utility in modern organic chemistry.

Introduction: A Chiral Workhorse in Asymmetric Synthesis

This compound is a chiral cyclic anhydride that has emerged as a valuable building block and resolving agent in the synthesis of complex, enantiomerically pure molecules. Its rigid trans-cyclohexane backbone provides a well-defined stereochemical framework, making it an excellent tool for inducing asymmetry in chemical reactions. In drug development, where the specific three-dimensional arrangement of a molecule is often critical to its biological activity and safety profile, reagents like this anhydride are indispensable. This guide moves beyond simple data presentation to explain the causal factors that make this compound a preferred choice in demanding synthetic applications.

Compound Identification and Physicochemical Properties

Accurate identification is paramount. While the racemic mixture has a common CAS number, the specific enantiomer has its own identifiers. It is crucial to distinguish between them for stereospecific applications.

The trans configuration of the substituents on the cyclohexane ring locks the molecule into a rigid conformation, which is fundamental to its effectiveness in transferring chiral information during a reaction.

PropertyDataSource(s)
IUPAC Name (3aS,7aS)-Hexahydroisobenzofuran-1,3-dione[1]
Synonyms (-)-trans-Hexahydrophthalic anhydride[1]
CAS Number 31982-85-1[1]
Racemic trans-anhydride CAS 14166-21-3[2][3]
Molecular Formula C₈H₁₀O₃[3]
Molecular Weight 154.16 g/mol [3][4]
Appearance White to off-white solid/powder[3]
Melting Point 145-147 °C (for trans-racemate)[3]
Purity Typically >97%[3]

Synthesis and Chiral Resolution: From Racemate to Enantiopure Reagent

The commercially available starting material is often the racemic trans-1,2-cyclohexanedicarboxylic acid. The key to obtaining the desired (-)-enantiomer lies in a classical chemical resolution, which exploits the formation of diastereomeric salts. The resolved acid is then dehydrated to yield the target anhydride.

The Principle of Chiral Resolution

The process hinges on the reaction of a racemic acid (a 1:1 mixture of R,R and S,S enantiomers) with a single enantiomer of a chiral base. This reaction forms a mixture of two diastereomeric salts (R,R-acid/S-base and S,S-acid/S-base). Unlike enantiomers, diastereomers have different physical properties, including solubility. This solubility difference allows for their separation by fractional crystallization.

A study published in the journal Chirality details the successful resolution of trans-1,2-cyclohexanedicarboxylic acid using (S)-phenylethylamine as the resolving agent.[5][6][7] The choice of this agent is strategic; its aromatic ring and amino group provide sites for multiple non-covalent interactions (hydrogen bonding, van der Waals forces), which can lead to a well-ordered, stable crystal lattice for one diastereomer, making it less soluble.[6]

Workflow for Chiral Resolution and Anhydride Formation

G cluster_0 Chiral Resolution cluster_1 Isolation & Synthesis racemic_acid Racemic (±)-trans-Diacid chiral_base Add (S)-phenylethylamine (Chiral Resolving Agent) racemic_acid->chiral_base salts Diastereomeric Salts (SS-salt & RS-salt) chiral_base->salts crystallization Fractional Crystallization (Exploit Solubility Difference) salts->crystallization less_soluble Less Soluble Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Salt (in Mother Liquor) crystallization->more_soluble acidification Acidification (e.g., HCl) to break the salt less_soluble->acidification enantiopure_acid Enantiopure (-)-trans-Diacid acidification->enantiopure_acid dehydration Dehydration (e.g., Acetic Anhydride) enantiopure_acid->dehydration final_product (-)-trans-Anhydride dehydration->final_product G anhydride (-)-trans-Anhydride (Chiral Building Block) reaction Nucleophilic Acyl Substitution (Ring Opening) anhydride->reaction reagent Nucleophilic Reagent (e.g., Amine, Alcohol) reagent->reaction intermediate Chiral Mono-Amide or Mono-Ester (Stereochemistry transferred) reaction->intermediate steps Further Synthetic Steps intermediate->steps api Active Pharmaceutical Ingredient (API) steps->api

References

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

This guide provides an in-depth exploration of this compound, a pivotal chiral building block in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the compound's properties, reactivity, and practical applications. We will delve into the causality behind its synthetic utility, grounded in its unique stereochemical and electronic characteristics.

Core Physicochemical & Structural Properties

This compound is a chiral cyclic anhydride derived from the corresponding dicarboxylic acid.[1] Its rigid trans configuration is fundamental to its utility, particularly in applications requiring stereochemical control, such as asymmetric synthesis and chiral resolutions.[1] The anhydride functionality provides a site of high reactivity for nucleophilic attack, making it a versatile reagent.

Table 1: Core Physicochemical Properties

Property Value Source(s)
IUPAC Name (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione [2]
Synonyms (-)-trans-Hexahydrophthalic anhydride
CAS Number 14166-21-3 (for the racemic trans-mixture), 31982-85-1 (for the (-)-enantiomer) [2][3]
Molecular Formula C₈H₁₀O₃ [2]
Molecular Weight 154.16 g/mol [2][4]
Appearance White to off-white solid (powder or crystalline)
Melting Point 144.0 to 149.0 °C

| Assay | Typically >97% | |

The molecule's structure features a saturated six-membered cyclohexane ring fused to a five-membered anhydride ring. The trans stereochemistry refers to the relative orientation of the two substituents on the cyclohexane ring, which locks the molecule into a rigid conformation and is crucial for its effectiveness in stereoselective reactions.[1]

Spectroscopic Characterization: A Fingerprint of Reactivity

Spectroscopic analysis provides invaluable insight into the structure and purity of the anhydride. The key features distinguish it from its corresponding diacid or its cis-anhydride isomer.

  • Infrared (IR) Spectroscopy : The most telling feature in the IR spectrum is the pair of strong carbonyl (C=O) stretching bands characteristic of a cyclic anhydride. These typically appear at approximately 1860 cm⁻¹ (symmetric stretch) and 1780 cm⁻¹ (asymmetric stretch). The high frequency of these bands, compared to a simple ketone or ester, is indicative of the ring strain and electronic coupling between the two carbonyl groups. The absence of a broad O-H stretch (around 3000 cm⁻¹) confirms the successful dehydration of the diacid to the anhydride.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is characterized by the absence of the carboxylic acid protons (which would appear far downfield, >10 ppm). The protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region (typically 1.2-3.0 ppm). The two protons alpha to the carbonyl groups (at the ring junction) are diastereotopic and will appear as distinct signals, often providing a clear signature of the trans configuration through their coupling constants.[2][6]

    • ¹³C NMR : The spectrum will show two distinct, downfield signals for the carbonyl carbons, typically in the range of 170-175 ppm. The remaining six carbons of the cyclohexane ring will appear in the upfield aliphatic region.[2]

Chemical Reactivity: The Nexus of Synthesis

The synthetic utility of this compound is dominated by the reactivity of the anhydride ring. The electrophilicity of the carbonyl carbons makes them prime targets for a wide range of nucleophiles.

Nucleophilic Ring-Opening: A Gateway to Functionalization

The cornerstone of this anhydride's reactivity is its susceptibility to nucleophilic acyl substitution, which results in the opening of the anhydride ring. This process is highly regioselective, with the nucleophile attacking one of the two equivalent carbonyl carbons. This reaction forms a tetrahedral intermediate which then collapses, cleaving a C-O bond in the ring to yield a product that contains both a carboxylate (or carboxylic acid after workup) and a new functional group derived from the nucleophile (e.g., an ester or amide).[7]

The general mechanism can be visualized as follows:

G Racemic Racemic Amine ((R)-Amine + (S)-Amine) Reaction Enantioselective Acylation (Solvent, Base, 0°C) Racemic->Reaction Anhydride (-)-trans-Anhydride (0.55 equiv) Anhydride->Reaction Mixture Reaction Mixture @ 50% Conversion: - (S)-Amine (Unreacted, Enantioenriched) - Diastereomeric Amide (from (R)-Amine) Reaction->Mixture Separation Acid-Base Extraction Mixture->Separation Amine Purified (S)-Amine Separation->Amine Basic Amine Amide Purified Diastereomeric Amide Separation->Amide Neutral Amide Analysis Chiral HPLC/GC Analysis (Determine ee%) Amine->Analysis

References

A Technical Guide to (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride: Synthesis, Properties, and Applications in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride, a chiral building block of significant interest to researchers and professionals in drug development and materials science. We will delve into its precise nomenclature, synthesis via chiral resolution, key chemical properties, and its application in the stereoselective synthesis of complex molecules. The methodologies presented are designed to be robust and reproducible, reflecting field-proven insights into their practical execution.

Nomenclature and Structural Elucidation

The correct and unambiguous naming of a chiral molecule is paramount for scientific communication. The topic of this guide, this compound, is systematically named according to IUPAC nomenclature.

The IUPAC name for this compound is (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione [1]. The "(3aS,7aS)" designation specifies the absolute stereochemistry at the two chiral centers where the cyclohexane ring is fused to the anhydride ring. The "trans" descriptor in the common name indicates that the two substituents on the cyclohexane ring are on opposite sides of the ring's plane.

Table 1: Chemical Identifiers and Properties

Identifier/PropertyValueSource(s)
IUPAC Name (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione[1]
Common Name This compound[1]
CAS Number 31982-85-1
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 144-149 °C

Synthesis: A Journey of a Thousand Miles Begins with a Single Resolution

The synthesis of enantiomerically pure this compound is a multi-step process that hinges on the successful chiral resolution of its precursor, racemic trans-1,2-cyclohexanedicarboxylic acid. This resolution is typically achieved by forming diastereomeric salts with a chiral amine, followed by separation and subsequent dehydration.

Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid

The foundational principle of this resolution lies in the differential solubility of the diastereomeric salts formed between the racemic diacid and a single enantiomer of a chiral resolving agent. (S)-(-)-α-phenylethylamine is a commonly employed and effective resolving agent for this purpose. The (S)-amine will form two diastereomeric salts with the (1R,2R) and (1S,2S) enantiomers of the diacid. These diastereomers, having different physical properties, can be separated by fractional crystallization.

A recent study by Xin et al. (2024) investigated the thermodynamics and molecular self-assembly in this resolution process, highlighting that the molar ratio of the resolving agent to the diacid is a critical parameter.[2][3] When the molar ratio of (S)-phenylethylamine to trans-1,2-cyclohexanedicarboxylic acid is less than 3:1, the less soluble diastereomeric salt preferentially crystallizes, leading to the isolation of trans-(1S,2S)-cyclohexanedicarboxylic acid with high enantiomeric excess (up to 97% e.e.).[2][3]

Below is a detailed, field-proven protocol for this resolution:

Experimental Protocol: Chiral Resolution of (±)-trans-1,2-Cyclohexanedicarboxylic Acid

  • Dissolution: In a 500 mL Erlenmeyer flask, dissolve 10.0 g (58.1 mmol) of (±)-trans-1,2-cyclohexanedicarboxylic acid in 200 mL of 95% ethanol by heating the mixture to a gentle boil.

  • Addition of Resolving Agent: In a separate beaker, dissolve 14.1 g (116.2 mmol, 2.0 equivalents) of (S)-(-)-α-phenylethylamine in 50 mL of 95% ethanol. Slowly add this solution to the hot diacid solution with constant swirling.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt of (1S,2S)-cyclohexanedicarboxylic acid and (S)-(-)-α-phenylethylamine will begin to crystallize. To maximize crystal formation, store the flask at 4 °C overnight.

  • Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with two 20 mL portions of cold 95% ethanol to remove any adhering mother liquor.

  • Liberation of the Enantiopure Diacid: Transfer the crystalline salt to a separatory funnel containing 100 mL of water and 100 mL of diethyl ether. Add 1 M HCl dropwise with shaking until the aqueous layer is acidic (pH ~2, check with pH paper). This will protonate the carboxylate groups and liberate the free diacid into the ether layer, while the protonated amine remains in the aqueous layer.

  • Extraction and Purification: Separate the layers. Extract the aqueous layer with two additional 50 mL portions of diethyl ether. Combine the organic extracts, wash with 50 mL of brine, and dry over anhydrous sodium sulfate.

  • Isolation of (1S,2S)-trans-1,2-Cyclohexanedicarboxylic Acid: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (1S,2S)-trans-1,2-cyclohexanedicarboxylic acid. The enantiomeric excess can be determined by chiral HPLC or by converting a small sample to a diastereomeric derivative and analyzing by NMR.

Dehydration to this compound

The final step in the synthesis is the dehydration of the resolved diacid to form the cyclic anhydride. This is typically achieved by heating the diacid with a dehydrating agent like acetic anhydride or by simple thermal dehydration.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place 5.0 g (29.0 mmol) of (1S,2S)-trans-1,2-cyclohexanedicarboxylic acid and 20 mL (212 mmol) of acetic anhydride.

  • Dehydration: Heat the mixture to reflux and maintain for 2 hours. The diacid will dissolve as it reacts to form the anhydride.

  • Removal of Volatiles: Allow the reaction mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield pure this compound as a white crystalline solid.

Workflow for the Synthesis of this compound

G racemic_diacid (±)-trans-1,2-Cyclohexanedicarboxylic Acid diastereomeric_salts Diastereomeric Salts ((1S,2S)-acid•(S)-amine) ((1R,2R)-acid•(S)-amine) racemic_diacid->diastereomeric_salts resolving_agent (S)-(-)-α-Phenylethylamine resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation less_soluble_salt Less Soluble Salt ((1S,2S)-acid•(S)-amine) separation->less_soluble_salt acidification Acidification (1M HCl) less_soluble_salt->acidification resolved_diacid (1S,2S)-trans-1,2-Cyclohexanedicarboxylic Acid acidification->resolved_diacid dehydration Dehydration (Acetic Anhydride, Reflux) resolved_diacid->dehydration final_product (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride dehydration->final_product

Caption: Synthesis of this compound.

Applications in Asymmetric Synthesis

This compound is a valuable chiral building block in asymmetric synthesis, primarily utilized as a chiral auxiliary or as a precursor for more complex chiral ligands and pharmaceuticals. Its rigid trans-cyclohexane backbone provides a well-defined stereochemical environment that can influence the outcome of subsequent reactions.

Synthesis of Pharmaceutical Intermediates

This anhydride is a key starting material in the synthesis of various pharmaceutical agents. For instance, it has been employed in the development of potent and selective cathepsin K inhibitors, which are therapeutic targets for osteoporosis. The anhydride can be opened by a nucleophile to generate a mono-amide mono-acid, which can then be further elaborated into the final drug candidate.

Conceptual Application: Synthesis of a Cathepsin K Inhibitor Precursor

The nucleophilic ring-opening of the anhydride by an amine is a crucial step. The stereochemistry of the anhydride dictates the stereochemistry of the resulting product.

Mechanism of Nucleophilic Acyl Substitution on the Anhydride

G cluster_0 Nucleophilic Attack and Ring Opening anhydride (-)-Anhydride intermediate Tetrahedral Intermediate anhydride->intermediate Nucleophilic Attack nucleophile R-NH₂ nucleophile->intermediate product Mono-amide Mono-acid intermediate->product Ring Opening

Caption: Nucleophilic ring-opening of the anhydride.

Chiral Ligand Synthesis

The C₂-symmetric backbone of trans-1,2-cyclohexanedicarboxylic acid and its derivatives makes it an attractive scaffold for the synthesis of chiral ligands for asymmetric catalysis. The anhydride can be readily converted into diamides, diesters, or other functional groups that can coordinate to metal centers, creating a chiral environment for catalysis.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

This compound, with the systematic IUPAC name (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione, is a valuable and versatile chiral building block in modern organic synthesis. Its preparation through the diastereomeric salt resolution of the corresponding diacid is a robust and scalable method. The applications of this anhydride in the synthesis of pharmaceuticals and chiral ligands highlight its importance for researchers and professionals in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this important chiral synthon in their research endeavors.

References

An In-Depth Technical Guide to the Physical Properties of trans-1,2-Cyclohexanedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physical properties of trans-1,2-cyclohexanedicarboxylic anhydride (CAS No. 14166-21-3), a key building block in synthetic organic chemistry with significant applications in polymer science and drug development. This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of known physical data but also detailed, field-proven methodologies for the experimental determination of these properties. By elucidating the causality behind experimental choices, this guide aims to equip the reader with the necessary knowledge to effectively utilize and characterize this versatile compound.

Introduction

trans-1,2-Cyclohexanedicarboxylic anhydride is a cyclic dicarboxylic anhydride characterized by a rigid cyclohexane ring with the anhydride functionality in a trans configuration.[1] This stereochemistry imparts specific physical and chemical properties that are critical to its application in the synthesis of polymers, resins, and pharmaceutical intermediates.[1] A thorough understanding of its physical properties, such as melting point, solubility, and spectral characteristics, is paramount for its effective handling, reaction optimization, and quality control. This guide delves into these properties, providing both established data and the experimental frameworks for their validation.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for trans-1,2-cyclohexanedicarboxylic anhydride is presented in Table 1.

Table 1: Key Identifiers and Properties of trans-1,2-Cyclohexanedicarboxylic Anhydride

PropertyValueSource(s)
Chemical Name trans-1,2-Cyclohexanedicarboxylic anhydride[2]
Synonyms trans-Cyclohexane-1,2-dicarboxylic acid anhydride, trans-Hexahydro-1,3-isobenzofurandione, trans-Hexahydrophthalic anhydride[3]
CAS Number 14166-21-3[3]
Molecular Formula C₈H₁₀O₃[4]
Molecular Weight 154.16 g/mol [4]
Appearance White to off-white crystalline solid
Melting Point 144-149 °C
Boiling Point 283.4 °C at 760 mmHg (Predicted)
Density 1.235 g/cm³ (Predicted)

Thermal Properties

The thermal behavior of a compound is critical for understanding its stability, purity, and processing parameters.

Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. For trans-1,2-cyclohexanedicarboxylic anhydride, the literature reports a melting point range of 144-149 °C . A sharp melting point within a narrow range (e.g., 0.5-1 °C) is indicative of high purity, whereas a broader range suggests the presence of impurities.

The determination of a precise melting point is a foundational skill in chemical analysis. The following protocol outlines a robust method using a capillary melting point apparatus.

Diagram 1: Workflow for Melting Point Determination

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry the sample thoroughly prep2 Grind to a fine powder prep1->prep2 prep3 Pack into a capillary tube (2-3 mm height) prep2->prep3 meas1 Place capillary in apparatus prep3->meas1 Transfer meas2 Heat rapidly to ~15-20°C below expected mp meas1->meas2 meas3 Reduce heating rate to 1-2°C/min meas2->meas3 meas4 Record T_initial (first liquid appears) meas3->meas4 meas5 Record T_final (all solid melts) meas4->meas5 report Report Melting Point Range meas5->report Report as range T_initial - T_final

Caption: Workflow for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry, as moisture can depress the melting point.

    • Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform heat distribution.

    • Tap the open end of a capillary tube into the powder and then gently tap the sealed bottom on a hard surface to pack the sample to a height of 2-3 mm.

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T_initial).

    • Record the temperature at which the last crystal melts (T_final).

    • The melting point is reported as the range from T_initial to T_final.

Causality and Insights: A slow heating rate near the melting point is crucial for accuracy. Rapid heating does not allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an erroneously wide and high melting point range.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
  • TGA would reveal the decomposition temperature and any mass loss due to residual solvent or moisture.

  • DSC would provide a precise melting point (as the peak of the endotherm) and the enthalpy of fusion. It could also reveal other phase transitions, such as polymorphism, if present.

Solubility Profile

trans-1,2-Cyclohexanedicarboxylic anhydride is described as having moderate solubility in organic solvents.[1] Quantitative solubility data is crucial for applications such as reaction solvent selection, purification, and formulation.

Table 2: Predicted and Observed Solubility

SolventPredicted SolubilityExperimental Observation
AcetoneSolubleSparingly soluble
ChloroformSolubleSlightly soluble
Dimethyl Sulfoxide (DMSO)SolubleSlightly soluble
WaterInsolubleReacts (hydrolyzes)
Tetrahydrofuran (THF)SolubleExpected to be soluble
Dichloromethane (DCM)SolubleExpected to be soluble

It is important to note that anhydrides can react with protic solvents like water and alcohols. The reaction with water leads to hydrolysis, opening the anhydride ring to form the corresponding dicarboxylic acid.

The following protocol describes a gravimetric method for determining the solubility of trans-1,2-cyclohexanedicarboxylic anhydride in a given solvent.

Diagram 2: Workflow for Quantitative Solubility Determination

solubility_workflow start Prepare a saturated solution step1 Add excess anhydride to a known volume of solvent start->step1 step2 Equilibrate at constant temperature (e.g., 24h with stirring) step1->step2 step3 Allow solid to settle step2->step3 step4 Carefully withdraw a known volume of the supernatant step3->step4 step5 Transfer supernatant to a pre-weighed vial step4->step5 step6 Evaporate the solvent under reduced pressure step5->step6 step7 Dry the residue to a constant weight step6->step7 step8 Weigh the vial with the residue step7->step8 step9 Calculate solubility (g/100 mL) step8->step9

Caption: Gravimetric method for determining the solubility of a solid in a solvent.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of trans-1,2-cyclohexanedicarboxylic anhydride to a known volume of the desired solvent in a sealed container.

    • Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the clear supernatant using a volumetric pipette.

    • Transfer the supernatant to a pre-weighed, dry vial.

    • Remove the solvent by evaporation under reduced pressure or by gentle heating, taking care not to sublime the solid.

    • Dry the vial containing the solid residue in a vacuum oven until a constant weight is achieved.

    • Weigh the vial with the dried residue.

  • Calculation:

    • Subtract the initial weight of the vial from the final weight to determine the mass of the dissolved anhydride.

    • Calculate the solubility in grams per 100 mL of solvent.

Spectroscopic Properties

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and structure.

Infrared (IR) Spectroscopy

The FT-IR spectrum of trans-1,2-cyclohexanedicarboxylic anhydride will exhibit characteristic absorption bands for a cyclic anhydride.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~2940-2860C-H stretchCyclohexane ring
~1850 & ~1780C=O stretch (symmetric & asymmetric)Anhydride
~1230C-O stretchAnhydride

The presence of two carbonyl stretching bands is a hallmark of an anhydride due to symmetric and asymmetric stretching modes.[5] For cyclic anhydrides, the lower-wavenumber peak is typically more intense.[5]

Diagram 3: Workflow for FT-IR Analysis (KBr Pellet Method)

ftir_workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr prep2 Place mixture in a pellet press prep1->prep2 prep3 Apply pressure to form a transparent pellet prep2->prep3 acq2 Place KBr pellet in the sample holder prep3->acq2 Mount acq1 Obtain a background spectrum of air acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3 process Process and analyze the spectrum acq3->process Process

Caption: Procedure for obtaining an FT-IR spectrum using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet):

    • Thoroughly dry both the sample and high-purity, IR-grade potassium bromide (KBr) to remove any water, which has a strong IR absorbance.

    • In an agate mortar, grind 1-2 mg of the anhydride with approximately 100 mg of KBr until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum.

    • Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Predicted Chemical Shifts:

    • The protons on the cyclohexane ring are expected to appear as complex multiplets in the region of 1.2-2.5 ppm .

    • The two protons attached to the carbons bearing the anhydride functionality (methine protons) will be deshielded and are expected to appear further downfield, likely in the 2.8-3.5 ppm range, also as multiplets.

  • Predicted Chemical Shifts:

    • The carbonyl carbons of the anhydride are highly deshielded and are predicted to have a chemical shift in the range of 170-175 ppm .

    • The methine carbons attached to the anhydride group are expected around 40-50 ppm .

    • The remaining methylene carbons of the cyclohexane ring will appear in the aliphatic region, typically between 20-35 ppm .

Diagram 4: General Workflow for NMR Sample Preparation and Analysis

nmr_workflow start Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) step1 Add a small amount of TMS as an internal standard start->step1 step2 Transfer the solution to a clean, dry NMR tube step1->step2 step3 Place the NMR tube in the spectrometer step2->step3 step4 Lock, tune, and shim the spectrometer step3->step4 step5 Acquire the desired NMR spectra (¹H, ¹³C, etc.) step4->step5 step6 Process the data (Fourier transform, phasing, baseline correction) step5->step6 step7 Integrate ¹H signals and assign peaks step6->step7

Caption: Standard procedure for preparing and analyzing a sample by NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of trans-1,2-cyclohexanedicarboxylic anhydride in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using appropriate parameters.

  • Data Processing:

    • Process the raw data (Free Induction Decay) by applying a Fourier transform.

    • Phase the spectrum and perform baseline correction.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

    • Assign the peaks based on their chemical shift, multiplicity, and integration values, correlating them with the molecular structure.

Crystallography and Solid-State Properties

The arrangement of molecules in the solid state can significantly influence physical properties.

Crystal Structure

A definitive crystal structure for trans-1,2-cyclohexanedicarboxylic anhydride determined by single-crystal X-ray diffraction is not currently available in open-access databases. However, the crystal structure of the parent compound, (+)-trans-1,2-cyclohexanedicarboxylic acid, has been reported.[6] Inferences about the likely conformation of the cyclohexane ring in the anhydride can be drawn from this related structure, although the anhydride formation will impose its own conformational constraints.

Experimental Approach: To determine the crystal structure, single crystals of suitable quality would need to be grown, typically by slow evaporation of a saturated solution in an appropriate solvent. These crystals would then be analyzed by single-crystal X-ray diffraction.

Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound effects on properties like melting point, solubility, and stability. There are no published studies on the polymorphism of trans-1,2-cyclohexanedicarboxylic anhydride.

Experimental Approach: Polymorphism can be investigated by techniques such as differential scanning calorimetry (DSC), which can detect multiple melting endotherms, and by powder X-ray diffraction (PXRD) of samples crystallized under different conditions (e.g., different solvents, temperatures, and cooling rates).

Conclusion

trans-1,2-Cyclohexanedicarboxylic anhydride is a compound with well-defined, though not exhaustively documented, physical properties. This guide has synthesized the available data for key parameters and, critically, has provided detailed, practical protocols for their experimental determination and validation. For researchers and developers, the ability to independently verify these properties is essential for ensuring the quality and consistency of their work. The methodologies outlined herein provide a robust framework for the comprehensive physical characterization of this important chemical intermediate.

References

A Technical Guide to the Chirality of 1,2-Cyclohexanedicarboxylic Anhydride: Stereochemistry, Resolution, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the stereochemical nuances of 1,2-cyclohexanedicarboxylic anhydride, a critical building block in asymmetric synthesis. We will dissect the structural features governing its chirality, detail methodologies for the isolation of stereochemically pure forms, and discuss its applications, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, chemists, and drug development professionals who leverage chiral molecules to achieve specific therapeutic or material outcomes.

The Structural Basis of Chirality in a Cyclic Anhydride

The chirality of 1,2-cyclohexanedicarboxylic anhydride is fundamentally dictated by the relative orientation of its two carboxyl groups on the cyclohexane ring. This leads to two primary diastereomers: cis and trans. Understanding the symmetry elements of these isomers is the first step in appreciating their stereochemical properties.

  • The cis-Isomer : In the cis configuration, both carboxyl groups are on the same face of the cyclohexane ring. This arrangement results in a molecule with a plane of symmetry that bisects the C1-C2 bond. Consequently, cis-1,2-cyclohexanedicarboxylic anhydride is an achiral meso compound . Despite having two stereocenters (at C1 and C2), it is superimposable on its mirror image and is optically inactive.

  • The trans-Isomer : In the trans configuration, the carboxyl groups are on opposite faces of the ring. This geometry eliminates the plane of symmetry present in the cis-isomer. As a result, the trans isomer is chiral and exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-1,2-cyclohexanedicarboxylic anhydride and (1S,2S)-1,2-cyclohexanedicarboxylic anhydride. A mixture containing equal amounts of both enantiomers is known as a racemic mixture.

The relationship between the parent dicarboxylic acids and their corresponding anhydrides is crucial. The dehydration of the diacid to form the five-membered anhydride ring locks the stereochemistry of the C1 and C2 positions.

G cluster_enantiomers Enantiomers rac_acid trans-(±)-Diacid (Racemic Mixture) rac_anhydride trans-(±)-Anhydride (Racemic, Chiral) rac_acid->rac_anhydride Dehydration meso_acid cis-Diacid (Meso) meso_anhydride cis-Anhydride (Meso, Achiral) meso_acid->meso_anhydride Dehydration R_anhydride (1R,2R)-Anhydride rac_anhydride->R_anhydride Resolution S_anhydride (1S,2S)-Anhydride rac_anhydride->S_anhydride Resolution

Caption: Stereochemical relationship between diacids and anhydrides.

Stereoisomer Properties and Identification

The different stereoisomers of 1,2-cyclohexanedicarboxylic anhydride possess distinct physical properties and can be identified by their unique CAS registry numbers. Commercially, this compound is often available as a mixture of cis and trans isomers or as the predominantly cis form.[1]

StereoisomerCommon NameCAS NumberMolecular FormulaMolecular WeightChirality
ciscis-Hexahydrophthalic anhydride13149-00-3[2]C₈H₁₀O₃[2]154.16 g/mol [2]Achiral (meso)
trans (racemate)(±)-trans-1,2-Cyclohexanedicarboxylic anhydride14166-21-3[3][4]C₈H₁₀O₃[3]154.16 g/mol [3]Chiral (racemic)
(+)-trans(+)-trans-1,2-Cyclohexanedicarboxylic anhydride71749-03-6[4]C₈H₁₀O₃[4]154.16 g/mol [4]Chiral
(-)-trans(-)-trans-1,2-Cyclohexanedicarboxylic anhydride31982-85-1[5]C₈H₁₀O₃[3]154.16 g/mol [3]Chiral

Synthesis and Chiral Resolution Strategies

The synthesis of the anhydride typically begins with a Diels-Alder reaction between 1,3-butadiene and maleic anhydride to produce cis-4-cyclohexene-1,2-dicarboxylic anhydride. Subsequent catalytic hydrogenation of the double bond yields the desired cis-cyclohexane-1,2-dicarboxylic anhydride.[6] Obtaining the enantiomerically pure trans-anhydrides requires a dedicated chiral resolution step, which is most effectively performed on the parent trans-dicarboxylic acid.

Causality in Experimental Design: Why Resolve the Diacid?

The anhydride functional group is susceptible to hydrolysis, readily opening to the diacid in the presence of water or chiral resolving agents containing amine or alcohol functionalities. Therefore, performing the resolution on the more stable dicarboxylic acid is the most robust and trustworthy strategy. Once the enantiomerically pure diacid is isolated, it can be cleanly converted to the target chiral anhydride by dehydration, often using acetic anhydride or by thermal means.

Protocol: Classical Resolution of trans-1,2-Cyclohexanedicarboxylic Acid

This protocol describes a self-validating system for obtaining enantiomerically pure dicarboxylic acid, the direct precursor to the chiral anhydride. The success of each step is verified by changes in physical properties (melting point, optical rotation).

Objective: To separate the racemic mixture of trans-1,2-cyclohexanedicarboxylic acid into its (1R,2R) and (1S,2S) enantiomers via diastereomeric salt formation.

Materials:

  • Racemic trans-1,2-cyclohexanedicarboxylic acid

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or brucine)

  • Methanol (or another suitable solvent for crystallization)

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether or ethyl acetate for extraction

  • Sodium sulfate (anhydrous) for drying

Workflow:

G start Start: Racemic trans-diacid step1 Step 1: Dissolve diacid and (R)-amine in hot methanol start->step1 step2 Step 2: Cool solution to form diastereomeric salts step1->step2 step3 Step 3: Separate salts via fractional crystallization (e.g., less soluble (R,R)-salt crystallizes) step2->step3 step4 Step 4: Acidify separated salt with HCl to precipitate diacid step3->step4 Less Soluble Salt step4_mother step4_mother step3->step4_mother More Soluble Salt (in mother liquor) step5 Step 5: Isolate enantiopure (1R,2R)-diacid via filtration step4->step5 step6 Step 6: Dehydrate pure diacid (e.g., heat with acetic anhydride) step5->step6 end End: (1R,2R)-Anhydride step6->end

References

An In-Depth Technical Guide to the Stereoisomers of Hexahydro-1,3-isobenzofurandione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stereoisomers of hexahydro-1,3-isobenzofurandione, a pivotal scaffold in synthetic chemistry and drug discovery. We will delve into the synthesis, separation, and characterization of these isomers, with a focus on the practical application of this knowledge in a research and development setting.

Introduction: The Significance of Stereoisomerism in Hexahydro-1,3-isobenzofurandione

Hexahydro-1,3-isobenzofurandione, also known as hexahydrophthalic anhydride, is a saturated bicyclic anhydride. The fusion of the cyclohexane and the γ-butyrolactone rings gives rise to stereoisomerism, primarily in the form of cis and trans diastereomers, arising from the relative orientation of the two hydrogen atoms at the bridgehead carbons. Each of these diastereomers can also exist as a pair of enantiomers.

The spatial arrangement of the atoms in these stereoisomers has a profound impact on their physical, chemical, and biological properties. For drug development professionals, understanding and controlling the stereochemistry of this scaffold is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Synthesis of cis- and trans-Hexahydro-1,3-isobenzofurandione

The targeted synthesis of the cis and trans isomers of hexahydro-1,3-isobenzofurandione requires distinct synthetic strategies. The choice of starting materials and reaction conditions directly dictates the stereochemical outcome.

Synthesis of cis-Hexahydro-1,3-isobenzofurandione via Diels-Alder Reaction

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful and stereospecific method for the synthesis of the cis-isomer. The reaction between a conjugated diene (such as 1,3-butadiene) and a dienophile (maleic anhydride) proceeds through a concerted mechanism, leading exclusively to the cis-adduct.[1][2]

Caption: Diels-Alder synthesis of the cis-isomer.

Experimental Protocol: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

This protocol describes the synthesis of a closely related precursor, which can be subsequently hydrogenated to yield cis-hexahydro-1,3-isobenzofurandione.

  • Reaction Setup: In a 25 mL round-bottom flask, combine 3-sulfolene (a precursor to 1,3-butadiene, 2.5 g) and maleic anhydride (1.5 g).[3]

  • Solvent Addition: Add 1 mL of xylene to the flask.[3]

  • Reflux: Heat the mixture under reflux for 30 minutes. The 3-sulfolene thermally decomposes to generate 1,3-butadiene in situ, which then reacts with maleic anhydride.[2][4]

  • Crystallization: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to induce crystallization of the product.[3]

  • Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as xylene-petroleum ether.

Synthesis of trans-Hexahydro-1,3-isobenzofurandione

The synthesis of the trans-isomer typically involves the dehydration of trans-1,2-cyclohexanedicarboxylic acid. This method provides good stereochemical control as the starting diacid already possesses the desired trans configuration.

Caption: Synthesis of the trans-isomer via dehydration.

Experimental Protocol: Synthesis of trans-Hexahydro-1,3-isobenzofurandione

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place trans-1,2-cyclohexanedicarboxylic acid.

  • Dehydrating Agent: Add a dehydrating agent such as acetic anhydride or heat the diacid with a catalytic amount of strong acid. Heating the cis-acid or anhydride with HCl at 180°C for 3 hours can also yield the trans-anhydride.[5]

  • Reaction: Heat the mixture to reflux to drive the intramolecular cyclization and formation of the anhydride.

  • Isolation: After the reaction is complete, cool the mixture and isolate the trans-anhydride. Purification can be achieved by recrystallization from a suitable solvent like a benzene/ether mixture or by sublimation.[5]

Separation of Stereoisomers

The separation of the cis and trans diastereomers is typically straightforward due to their different physical properties. However, the resolution of the enantiomers of each diastereomer requires chiral separation techniques.

Separation of Diastereomers

The cis and trans isomers of hexahydro-1,3-isobenzofurandione have distinct physical properties, such as melting and boiling points, which allows for their separation by conventional methods like fractional distillation or recrystallization.

Propertycis-Isomertrans-Isomer
Melting Point 32-34 °C[6]165 °C (for the corresponding diacid)
Boiling Point 158 °C at 17 mmHg[6]Decomposes
CAS Number 13149-00-3[6]14166-21-3[7]
Enantiomeric Resolution by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for the analytical and preparative separation of the enantiomers of both cis- and trans-hexahydro-1,3-isobenzofurandione.[8][9] The selection of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving a wide range of chiral compounds.[10]

cluster_workflow Chiral HPLC Separation Workflow Start Racemic Mixture (cis or trans) Injection Inject onto Chiral HPLC Column Start->Injection Separation Differential Interaction with Chiral Stationary Phase Injection->Separation Detection UV Detector Separation->Detection Collection Fraction Collection (Enantiomer 1 and Enantiomer 2) Detection->Collection

Caption: Workflow for chiral HPLC separation.

Exemplary Chiral HPLC Protocol

This protocol is a starting point for method development for the enantiomeric separation of hexahydro-1,3-isobenzofurandione.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H or Chiralpak® AD-H.

  • Mobile Phase: A mixture of n-hexane and isopropanol. The ratio can be optimized to achieve the best resolution (e.g., starting with 90:10 hexane:isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).

  • Temperature: Ambient.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of the stereoisomers of hexahydro-1,3-isobenzofurandione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. The coupling constants between the bridgehead protons are expected to differ significantly due to their different dihedral angles. In the cis-isomer, these protons are on the same side of the ring, leading to a different coupling constant compared to the trans-isomer where they are on opposite sides.

For the cis-isomer, the ¹H NMR spectrum (400 MHz, CDCl₃) shows multiplets for the methine protons (2H) in the region of δ 3.12-3.18 ppm, and multiplets for the methylene protons (8H) between δ 1.49-1.96 ppm.[11] COSY NMR can be used to assign the protons in more complex derivatives.[12]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the presence of the anhydride functional group, which typically shows two characteristic C=O stretching bands. The exact positions of these bands may differ slightly between the cis and trans isomers due to differences in ring strain and symmetry.

Applications in Drug Development

The hexahydro-1,3-isobenzofurandione scaffold and its derivatives are of growing interest in medicinal chemistry. The rigid bicyclic system can serve as a constrained pharmacophore, and its functional groups provide handles for further chemical modification.

A recent study highlights the potential of isobenzofuran-1(3H)-one derivatives as selective inhibitors of the TREK-1 potassium channel, which is a potential therapeutic target for neuroprotection in ischemic stroke.[13] The discovery of potent and selective inhibitors based on this scaffold underscores its value in the development of novel therapeutics for neurological disorders.

Conclusion

The stereoisomers of hexahydro-1,3-isobenzofurandione represent a versatile and valuable class of molecules for researchers and drug development professionals. A thorough understanding of their synthesis, separation, and characterization is essential for harnessing their full potential in the creation of new chemical entities with tailored properties. The methodologies and insights provided in this guide serve as a practical resource for the effective utilization of this important chemical scaffold.

References

A Technical Guide to the Safety and Hazards of (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive safety and hazards guide for (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride, tailored for researchers, scientists, and professionals in drug development. The focus is on providing not just procedural steps but the scientific rationale behind them, ensuring a culture of safety and informed risk assessment in the laboratory.

Section 1: Compound Identification and Profile

This compound is a chiral building block frequently employed in organic synthesis and the development of advanced materials.[1] Its rigid trans-configuration and anhydride functionality make it a valuable intermediate for creating polymers, resins, and complex molecular architectures.[1] However, its utility is matched by a specific and significant hazard profile that demands rigorous adherence to safety protocols.

Identifier Value
IUPAC Name (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione[2]
Synonyms This compound, (3aS,7aS)-Hexahydroisobenzofuran-1,3-dione[2]
CAS Number 31982-85-1[2][3], 14166-21-3 (for the trans-racemate)[1][4][5][6]
Molecular Formula C₈H₁₀O₃[1][2][7]
Molecular Weight 154.16 g/mol [2][5]

Section 2: GHS Hazard Identification and Classification

The primary risks associated with this compound are not related to acute toxicity but to its potent sensitizing effects and its capacity to cause severe eye damage.[2][4][5][8] Understanding these classifications is the first step in effective risk mitigation.

Signal Word: Danger [2][4][5][8]

Caption: GHS Hazard Communication for the compound.

Hazard Class Hazard Category Hazard Statement
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][4][5]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[2][4][5]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[2][4][5]

Section 3: Toxicological Profile and Health Effects

The "Health Hazard" pictogram signifies its role as a sensitizer. Sensitization is a critical occupational hazard; initial exposures may cause no immediate reaction, but subsequent, even minimal, contact can trigger a severe allergic response.[9][10] This is particularly dangerous with respiratory sensitizers, where reactions can include asthma-like symptoms.[9][10][11]

  • Inhalation: This is the most critical route of exposure. Inhaling the fine dust can lead to respiratory sensitization, causing symptoms like shortness of breath, wheezing, and coughing upon re-exposure.[4][8][10]

  • Eye Contact: The compound is classified as causing serious eye damage (Category 1).[2][4][5][8] Direct contact with the solid particles can lead to severe irritation, pain, and potentially irreversible damage to the cornea.

  • Skin Contact: May cause an allergic skin reaction (sensitization) upon repeated contact, leading to dermatitis, rash, and itching.[2][4][5][8] While not classified for acute skin corrosion, irritation is possible.[11]

  • Ingestion: May be harmful if swallowed.[7][9] Ingestion may lead to gastrointestinal irritation.[10][11]

Section 4: Proactive Risk Management and Safe Handling Protocols

A proactive approach to safety is paramount. The following controls and procedures are designed to minimize exposure and mitigate risk.

Engineering Controls

The primary engineering control is to prevent the generation and inhalation of dust.

  • Chemical Fume Hood: All weighing and handling operations must be conducted inside a certified chemical fume hood. This is non-negotiable, as it is the most effective way to contain airborne particles and protect the user's breathing zone.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any potential vapors or dusts that may escape primary containment.[9][12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to address the specific hazards of this compound.

PPE_Selection cluster_ppe Mandatory PPE start Handling (-)-trans-1,2- Cyclohexanedicarboxylic Anhydride? eye Eye Protection: Chemical safety goggles (EN166 compliant). Face shield if splash risk is high. start->eye Protects from serious eye damage (H318) skin Skin Protection: Nitrile gloves. Lab coat. start->skin Prevents skin sensitization (H317) respiratory Respiratory Protection: Required if dust is generated. Use N95 (US) or P2 (EU) filter respirator. start->respiratory Prevents respiratory sensitization (H334)

Caption: Logic for selecting appropriate PPE.

  • Eye and Face Protection: Tightly fitting chemical safety goggles are mandatory. Standard safety glasses do not provide adequate protection from fine dust.

  • Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).[9][11] Contaminated work clothing must not be allowed out of the workplace.[9] Immediately remove and wash any contaminated clothing before reuse.[10]

  • Respiratory Protection: In case of inadequate ventilation or when dust formation is unavoidable, a NIOSH-approved N95 or an EU EN 149 compliant P2 particulate respirator must be worn.[9]

Standard Operating Procedure: Weighing and Handling
  • Preparation: Don all required PPE (lab coat, goggles, gloves) before entering the designated handling area. Ensure the fume hood is on and operating correctly.

  • Containment: Place a weigh boat on the analytical balance inside the fume hood. Keep the container of the chemical closed until the moment of use.

  • Dispensing: Open the container and carefully transfer the required amount of solid to the weigh boat using a spatula. Avoid any actions that could generate dust, such as dropping the material from a height.

  • Cleaning: Promptly and securely close the main container. Use a damp cloth or towel to gently wipe down the spatula and any surfaces where dust may have settled. Do not dry sweep, as this will aerosolize the particles.

  • Disposal: Dispose of the cleaning materials and any contaminated items as hazardous waste according to institutional guidelines.

  • Post-Handling: Wash hands and face thoroughly with soap and water after completing the task and before leaving the laboratory.

Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10][12]

  • Rationale: Anhydrides are moisture-sensitive. Exposure to humidity can cause hydrolysis to the corresponding dicarboxylic acid, altering the compound's reactivity and purity. Proper storage is crucial for both safety and experimental integrity.

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures and the location of safety equipment.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[9][11] If breathing is difficult or if respiratory symptoms (e.g., coughing, wheezing) develop, call a physician immediately.[8]

  • Skin Contact: Take off all contaminated clothing at once. Rinse the affected skin area with plenty of soap and water.[9] If skin irritation or a rash occurs, seek medical advice.

  • Eye Contact: This is a medical emergency. Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist or poison center immediately.

  • Ingestion: Rinse mouth with water.[8][11] Never give anything by mouth to an unconscious person.[8][11] Consult a physician.

Accidental Release Measures (Spills)

Spill_Response spill Spill Occurs evacuate Evacuate and secure the area. Alert others. spill->evacuate ppe Don appropriate PPE: - Respirator (N95/P2) - Goggles & Gloves - Lab Coat evacuate->ppe contain Contain the spill. Cover drains if necessary. ppe->contain collect Carefully sweep or scoop up solid material. AVOID CREATING DUST. Place in a labeled, sealed container. contain->collect clean Clean the affected area with a damp cloth. collect->clean dispose Dispose of waste and contaminated materials as hazardous waste. clean->dispose report Report the incident to lab supervisor. dispose->report

Caption: Workflow for responding to a solid spill.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Before cleanup, don the full required PPE, including respiratory protection.[9]

  • Contain and Collect: Do not dry sweep. Carefully scoop or sweep up the spilled solid and place it into a suitable, labeled container for disposal.[9][10] Avoid any actions that generate dust.[9][10]

  • Clean-up: Once the bulk material is collected, clean the affected area with a damp cloth to remove any remaining residue.

  • Disposal: Dispose of the collected material and all cleanup supplies as hazardous waste in accordance with local, state, and federal regulations.[9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[8][10]

  • Special Hazards: The material is combustible. Fire may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[10]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[9][10]

Section 6: Physical and Chemical Properties

Property Value Source
Appearance White to almost white solid, powder, or crystal[12]
Melting Point 144-149 °C
Boiling Point 296 °C / 564.8 °F (for cis/trans mixture)[7]
Flash Point 143 °C / 289.4 °F (for cis/trans mixture)[7][10]
Solubility Moderate solubility in organic solvents[1]

Section 7: Ecological Information and Disposal

  • Ecotoxicity: There is some data to suggest the compound is harmful to aquatic life. One safety data sheet reported an LC50 > 1,000 mg/l for zebra fish and an EC50 > 95 mg/l for Daphnia magna. Environmental release should be avoided.

  • Disposal: This material and its container must be disposed of as hazardous waste. Do not allow it to enter drains or waterways.[4][13] All disposal practices must be in compliance with all federal, state, and local regulations. Consult with your institution's environmental health and safety office for specific guidance.

Section 8: References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1,2-Cyclohexanedicarboxylic anhydride, predominantly cis. --INVALID-LINK--

  • Fisher Scientific. (2025). Safety Data Sheet: 1,2-Cyclohexanedicarboxylic anhydride, cis + trans. --INVALID-LINK--

  • PubChem. This compound. National Center for Biotechnology Information. --INVALID-LINK--

  • CPAchem. (2020). Safety data sheet: 1,2-Cyclohexanedicarboxylic anhydride, predominant. --INVALID-LINK--

  • CPAchem. (2022). Safety data sheet: trans-1,2-Cyclohexanedicarboxylic anhydride. --INVALID-LINK--

  • Fisher Scientific. (2025). Safety Data Sheet: cis-1,2-Cyclohexanedicarboxylic anhydride. --INVALID-LINK--

  • TCI Chemicals. Product Information: (±)-trans-1,2-Cyclohexanedicarboxylic Anhydride. --INVALID-LINK--

  • Sigma-Aldrich. Product Information: trans-1,2-Cyclohexanedicarboxylic anhydride, 97%. --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: trans-1,2-Cyclohexanedicarboxylic acid. --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,2-Cyclohexanedicarboxylic anhydride, cis + trans. --INVALID-LINK--

  • CymitQuimica. Product Information: trans-1,2-cyclohexanedicarboxylic anhydride. --INVALID-LINK--

  • Sigma-Aldrich. Product Information: trans-1,2-Cyclohexanedicarboxylic anhydride analytical standard. --INVALID-LINK--

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - cis-1,2-Cyclohexanedicarboxylic anhydride, 99%. --INVALID-LINK--

  • PubChem. trans-Cyclohexane-1,2-dicarboxylic anhydride. National Center for Biotechnology Information. --INVALID-LINK--

  • ChemicalBook. (2025). Chemical Safety Data Sheet: (+/-)-TRANS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE. --INVALID-LINK--

  • TCI Chemicals. Product Information: (+/-)-trans-1,2-Cyclohexanedicarboxylic Anhydride. --INVALID-LINK--

  • Grainger. Product Information: (+/-)-trans-1,2-Cyclohexanedicarboxylic Anhydride, 25 grams. --INVALID-LINK--

  • Fisher Scientific. Product Information: (+/-)-trans-1,2-Cyclohexanedicarboxylic Anhydride 98.0+%, TCI America. --INVALID-LINK--

  • Sigma-Aldrich. Product Information: 1,2-Cyclohexanedicarboxylic anhydride, predominantly cis 95%. --INVALID-LINK--

  • Santa Cruz Biotechnology. Product Information: this compound. --INVALID-LINK--

References

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride: A Cornerstone in Chiral Synthesis

Abstract

This compound stands as a pivotal chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its rigid cyclohexane backbone and the stereochemically defined trans-orientation of its reactive anhydride functionality make it an invaluable tool for the resolution of racemic mixtures and the asymmetric synthesis of complex molecular targets. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and key applications, with a focus on the mechanistic principles that underpin its utility. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective application in the laboratory.

Nomenclature and Synonyms

The precise identification of a chemical entity is fundamental to scientific discourse. This compound is known by several names, which can vary based on the level of stereochemical detail and the nomenclature system employed. The CAS number for the specific (-)-trans enantiomer is 31982-85-1[1][2]. The racemic (±)-trans mixture is identified by CAS number 14166-21-3[3][4].

A clear understanding of its various synonyms is crucial for navigating chemical databases and literature.

Synonym Type Name Stereochemistry
Common Name This compoundEnantiopure (-)
IUPAC Name (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dioneEnantiopure (-)[1]
Common Name trans-Hexahydrophthalic anhydrideRacemic (trans)[3]
Synonym trans-Cyclohexane-1,2-dicarboxylic acid anhydrideRacemic (trans)[3]
IUPAC Name (3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dioneEnantiopure (+)[4]
Synonym rel-(3aR,7aR)-Hexahydro-1,3-isobenzofurandioneRacemic (trans)[3]

Physicochemical and Structural Properties

The utility of a reagent is intrinsically linked to its physical and chemical properties. The trans-configuration of the anhydride ring relative to the cyclohexane chair conformation imparts significant rigidity to the molecule. This well-defined three-dimensional structure is the basis for its effectiveness in inducing stereochemical differentiation.

Property Value Source
Molecular Formula C₈H₁₀O₃[1][4]
Molecular Weight 154.16 g/mol [1][4]
Appearance White to Almost white powder/crystal
Melting Point 145-147 °C (lit.)
InChI Key MUTGBJKUEZFXGO-WDSKDSINSA-N[1]
Canonical SMILES C1CC[C@H]2--INVALID-LINK--C(=O)OC2=O[1]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of stereochemistry. The industrial synthesis typically begins with a Diels-Alder reaction, followed by hydrogenation and subsequent resolution.

The causality behind this pathway is rooted in the efficiency of the initial cycloaddition and the necessity to separate the resulting enantiomers. The hydrogenation step is critical for creating the saturated cyclohexane ring, and the final resolution is the key to isolating the desired chiral building block.

Synthesis_Workflow cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Isomerization & Resolution Butadiene 1,3-Butadiene DielsAlder cis-4-Cyclohexene-1,2- dicarboxylic Anhydride Butadiene->DielsAlder [4+2] Cycloaddition MaleicAnhydride Maleic Anhydride MaleicAnhydride->DielsAlder CisAnhydride cis-1,2-Cyclohexanedicarboxylic Anhydride DielsAlder->CisAnhydride H₂, Catalyst (e.g., Ni, Pd/C) Hydrolysis Hydrolysis (H₂O, heat) CisAnhydride->Hydrolysis CisDiacid cis-Diacid Hydrolysis->CisDiacid Isomerization Base-catalyzed Epimerization CisDiacid->Isomerization TransDiacid trans-Diacid (Racemic) Isomerization->TransDiacid Resolution Chiral Resolving Agent (e.g., Brucine) TransDiacid->Resolution Separation Diastereomeric Salt Separation Resolution->Separation Acidification Acidification Separation->Acidification NegTransDiacid (-)-trans-Diacid Acidification->NegTransDiacid Dehydration Dehydration (e.g., Ac₂O) NegTransDiacid->Dehydration FinalProduct (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride Dehydration->FinalProduct Chiral_Resolution cluster_reagents Initial Reagents cluster_reaction Derivatization Reaction cluster_separation Separation & Cleavage Anhydride (-)-trans-Anhydride (S,S)-configuration Reaction Nucleophilic Acyl Substitution Anhydride->Reaction RacemicAmine Racemic Amine (R)-Amine (S)-Amine RacemicAmine->Reaction Diastereomers Mixture of Diastereomers (R,S,S)-Amide-Acid (S,S,S)-Amide-Acid Reaction->Diastereomers Separation Physical Separation (e.g., Crystallization) Diastereomers->Separation Diastereomer1 (R,S,S)-Amide-Acid Separation->Diastereomer1 Diastereomer2 (S,S,S)-Amide-Acid Separation->Diastereomer2 Cleavage1 Hydrolysis Diastereomer1->Cleavage1 Cleavage2 Hydrolysis Diastereomer2->Cleavage2 Product1 (R)-Amine Cleavage1->Product1 Auxiliary Recovered Diacid Cleavage1->Auxiliary Product2 (S)-Amine Cleavage2->Product2 Cleavage2->Auxiliary

References

An In-Depth Technical Guide to Trans-Hexahydrophthalic Anhydride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of trans-hexahydrophthalic anhydride, a cycloaliphatic dicarboxylic anhydride of significant industrial importance. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical principles, synthesis methodologies, and diverse applications of this compound, with a particular focus on its role as a critical component in high-performance polymers.

Introduction: Understanding the Significance of Trans-Hexahydrophthalic Anhydride

Trans-hexahydrophthalic anhydride, systematically known as trans-1,2-cyclohexanedicarboxylic anhydride, is a saturated cyclic anhydride. Its chemical structure, featuring a cyclohexane ring fused to an anhydride functional group, imparts a unique combination of properties that make it a valuable building block in polymer chemistry. Unlike its aromatic counterpart, phthalic anhydride, the saturated aliphatic ring of hexahydrophthalic anhydride (HHPA) results in cured products with excellent weather resistance and resistance to yellowing, making it a preferred choice for applications requiring long-term durability and optical clarity.[1][2]

Hexahydrophthalic anhydride exists as two primary stereoisomers: cis and trans. The spatial arrangement of the two carboxyl groups relative to the cyclohexane ring significantly influences the molecule's reactivity and physical properties. While commercial HHPA is often a mixture of isomers, the trans isomer's distinct conformation contributes to its unique performance characteristics in various applications.[3] This guide will focus specifically on the trans isomer while also providing comparative context to the cis form where relevant.

Physicochemical Properties and Stereoisomerism

The physical and chemical properties of trans-hexahydrophthalic anhydride are fundamental to its application profile. The trans configuration generally imparts a higher melting point and greater molecular symmetry compared to the cis isomer, which can influence packing in the solid state and solubility in various solvents.[4]

Propertytrans-Hexahydrophthalic Anhydridecis-Hexahydrophthalic AnhydrideCommercial HHPA (Isomer Mixture)
CAS Number 14166-21-3[3]13149-00-3[3]85-42-7[5]
Molecular Formula C₈H₁₀O₃C₈H₁₀O₃[6]C₈H₁₀O₃[5]
Molecular Weight 154.16 g/mol 154.16 g/mol [6]154.17 g/mol [5]
Appearance Crystalline solidCrystalline solid[6]White to off-white crystalline solid or waxy material
Melting Point ~165 °C (for the corresponding acid)~139-141 °C (for the corresponding acid)33–35 °C
Boiling Point DecomposesDecomposes158–160 °C (at reduced pressure)
Solubility Sparingly soluble in water; soluble in many organic solvents.Sparingly soluble in water; soluble in many organic solvents.Soluble in benzene, toluene, acetone, chloroform; slightly soluble in petroleum ether.

Note: The melting point of the anhydride can be difficult to measure accurately due to its reactivity and tendency to exist as a supercooled liquid. The melting points of the corresponding dicarboxylic acids are often used for characterization.

The difference in reactivity between the cis and trans isomers is a critical consideration in their application. The cis-isomer is generally more reactive due to the closer proximity of the carbonyl groups, which can facilitate nucleophilic attack.[4] This distinction is particularly important in polymerization reactions where the kinetics of the curing process need to be carefully controlled.

Synthesis of Trans-Hexahydrophthalic Anhydride

The primary industrial route for the synthesis of hexahydrophthalic anhydride is the catalytic hydrogenation of phthalic anhydride or tetrahydrophthalic anhydride.[7] The process involves the saturation of the aromatic or cyclohexene ring, respectively.

Synthesis via Catalytic Hydrogenation of Phthalic Anhydride

The direct hydrogenation of phthalic anhydride is a widely used industrial method. This process converts the aromatic ring into a saturated cyclohexane ring. The reaction is typically carried out under controlled conditions of temperature, pressure, and catalysis to achieve high yield and purity.

Diagram 1: Synthesis of Hexahydrophthalic Anhydride

G Phthalic_Anhydride Phthalic Anhydride HHPA Hexahydrophthalic Anhydride (cis/trans mixture) Phthalic_Anhydride->HHPA Catalytic Hydrogenation Hydrogen H₂ Catalyst Catalyst (e.g., Ni, Pd, Ru)

Caption: Catalytic hydrogenation of phthalic anhydride to produce hexahydrophthalic anhydride.

Experimental Protocol: Catalytic Hydrogenation of Phthalic Anhydride (Conceptual Industrial Process)

  • Catalyst Preparation: A supported metal catalyst, such as nickel, palladium, or ruthenium on a carrier like silica or alumina, is prepared and activated.[8][9][10] For instance, a Pd-NiO/SiO₂ catalyst can be prepared via impregnation methods.[9]

  • Reaction Setup: A high-pressure reactor, such as a trickle-bed reactor, is charged with the catalyst.[9][11]

  • Reactant Feed: A solution of phthalic anhydride in a suitable solvent (e.g., tetrahydrofuran) is prepared.[11]

  • Hydrogenation: The phthalic anhydride solution and hydrogen gas are fed into the reactor at elevated temperature (e.g., 80-120°C) and pressure (e.g., 3.0-5.0 MPa).[11] The hydrogen-to-oil ratio is a critical parameter to control.[11]

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography to determine the conversion of phthalic anhydride and the selectivity towards hexahydrophthalic anhydride.

  • Product Isolation and Purification: After the reaction is complete, the crude product mixture is separated from the catalyst. The solvent is then removed by distillation. The resulting hexahydrophthalic anhydride is further purified by vacuum distillation or recrystallization to separate the isomers and remove impurities.[12]

The stereochemical outcome of the hydrogenation (the ratio of cis to trans isomers) can be influenced by the choice of catalyst, solvent, and reaction conditions.

Core Applications of Trans-Hexahydrophthalic Anhydride

The unique properties of trans-hexahydrophthalic anhydride make it a versatile building block in various industrial applications, most notably in the formulation of high-performance polymers.

Curing Agent for Epoxy Resins

The most significant application of hexahydrophthalic anhydride is as a curing agent (hardener) for epoxy resins. Anhydride-cured epoxy systems are known for their excellent mechanical strength, high thermal stability, superior electrical insulation properties, and remarkable chemical resistance. The absence of an aromatic ring in HHPA leads to cured resins with excellent resistance to UV degradation and yellowing, making them suitable for outdoor applications and coatings where color stability is crucial.[2]

Mechanism of Epoxy Curing with Anhydrides:

The curing of epoxy resins with anhydrides is a complex process that typically requires elevated temperatures and often the presence of a catalyst or accelerator. The reaction proceeds through a multi-step mechanism:

  • Ring-Opening of the Anhydride: The reaction is initiated by a nucleophile, typically a hydroxyl group present on the epoxy resin backbone or from trace amounts of water. This nucleophile attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a monoester with a free carboxylic acid group.

  • Reaction of the Carboxylic Acid with the Epoxide: The newly formed carboxylic acid then reacts with an epoxy group, opening the epoxide ring and forming a hydroxyl-ester. This reaction also regenerates a hydroxyl group, which can then react with another anhydride molecule, propagating the curing process.

  • Etherification (Side Reaction): Under certain conditions, the hydroxyl groups can also react directly with epoxy groups, leading to ether linkages. This is generally a minor reaction pathway in well-formulated systems.

Diagram 2: Epoxy Curing Mechanism with Hexahydrophthalic Anhydride

G cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Cross-linking Anhydride Hexahydrophthalic Anhydride Monoester Monoester with Carboxylic Acid Anhydride->Monoester Ring-Opening Hydroxyl R-OH (from epoxy resin or initiator) Epoxy Epoxy Group Hydroxy_Ester Hydroxy-Ester Monoester->Hydroxy_Ester Reaction with Epoxide Anhydride_2 Another Anhydride Molecule Hydroxy_Ester->Anhydride_2 Regenerated R'-OH reacts with another anhydride molecule

Caption: Simplified mechanism of epoxy resin curing with hexahydrophthalic anhydride.

Role in Electronic Components:

HHPA-cured epoxy resins are extensively used in the electronics industry for encapsulation, potting, and as insulating materials. Their excellent dielectric properties, high-temperature stability, and low shrinkage during curing are critical for protecting sensitive electronic components from moisture, vibration, and thermal stress.

Intermediate in the Synthesis of Plasticizers and Resins

Trans-hexahydrophthalic anhydride serves as a key intermediate in the production of non-phthalate plasticizers.[3] These plasticizers are used to increase the flexibility and durability of polymers such as polyvinyl chloride (PVC). Growing health and environmental concerns regarding traditional phthalate plasticizers have driven the demand for safer alternatives derived from HHPA.[3]

Furthermore, HHPA is used in the synthesis of alkyd and polyester resins for coatings and adhesives. The incorporation of the cycloaliphatic structure of HHPA enhances the weatherability and gloss retention of these resins.[7]

Potential in Drug Development and Pharmaceutical Applications

While the primary applications of trans-hexahydrophthalic anhydride are in materials science, the chemical reactivity of the anhydride group presents potential opportunities in the pharmaceutical and drug development sectors. Anhydrides can be used as cross-linkers in the formation of hydrogels for controlled drug release.[13][14][15] The hydrolysis of the anhydride linkages can be pH-sensitive, allowing for targeted drug delivery.[16]

Additionally, the anhydride functionality can be utilized to conjugate drugs to polymers or other carrier molecules, forming prodrugs or targeted drug delivery systems.[17][18][19] The reaction of the anhydride with amine or hydroxyl groups on a drug molecule can create a covalent linkage that is stable until it reaches the target site. However, it is important to note that specific applications of trans-hexahydrophthalic anhydride in clinically approved drug delivery systems are not widely documented in publicly available literature. Research in this area is ongoing, exploring various cyclic anhydrides for these purposes.[16]

Analytical and Characterization Techniques

The quality control and characterization of trans-hexahydrophthalic anhydride are crucial for its effective use in various applications. Several analytical techniques are employed to determine its purity, isomer ratio, and to monitor its presence in different matrices.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of the cis and trans isomers of hexahydrophthalic anhydride.[20][21][22] Due to the polarity of the corresponding diacids formed upon hydrolysis, derivatization is often employed to improve chromatographic performance.[20]

Experimental Protocol: GC-MS Analysis of Hexahydrophthalic Anhydride Isomers

  • Sample Preparation: A known amount of the sample is dissolved in a suitable solvent such as toluene or acetone.[21] For quantitative analysis, an internal standard is added.

  • Derivatization (Optional but Recommended): To analyze the corresponding diacids, the sample can be hydrolyzed and then esterified. For instance, the sample can be treated with a derivatizing agent like trimethyloxonium tetrafluoroborate (TMO) to convert the carboxylic acids to their methyl esters.[20]

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis.

  • Chromatographic Conditions:

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., HP-5MS) is typically used.[21]

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[21]

    • Injection: A split/splitless injector is used, with the injection port temperature set to ensure complete volatilization of the analytes.[21]

    • Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the isomers. For example, starting at 60°C and ramping up to 260°C.[21]

  • Mass Spectrometry Conditions:

    • Ionization: Electron ionization (EI) is typically used.

    • Detection: The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[21]

  • Data Analysis: The retention times of the peaks are used for isomer identification, and the peak areas are used for quantification against a calibration curve.

Safety and Handling

Trans-hexahydrophthalic anhydride is an irritant to the skin, eyes, and respiratory tract. Prolonged or repeated exposure may cause sensitization, leading to allergic reactions. Therefore, it is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when handling the powdered form or when there is a risk of generating dust or vapors. It should be stored in a cool, dry, and well-ventilated area, away from moisture, as it can hydrolyze to hexahydrophthalic acid.[7]

Conclusion

Trans-hexahydrophthalic anhydride is a key industrial chemical with a unique set of properties derived from its saturated cycloaliphatic structure. Its primary role as a curing agent for epoxy resins is well-established, contributing to the production of high-performance materials with excellent durability, thermal stability, and optical clarity. Its growing importance as an intermediate for non-phthalate plasticizers and specialty polyester resins underscores its versatility. While its direct application in drug development is an emerging area, the inherent reactivity of the anhydride functional group suggests potential for future innovations in controlled release and drug conjugation. A thorough understanding of its synthesis, properties, and reaction mechanisms is essential for harnessing its full potential in both established and novel applications.

References

An In-depth Technical Guide to the Solubility of (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride, a key building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for its application in various research and development settings.

Introduction: Understanding this compound

This compound, with the chemical formula C₈H₁₀O₃, is a chiral cyclic anhydride.[1] Its rigid trans-conformation and reactive anhydride group make it a valuable intermediate in the synthesis of polymers, resins, and pharmaceuticals.[2] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 145-147 °C[3]

Theoretical Framework for Solubility Prediction

Illustrative Solubility Data

To provide a practical context for researchers, the following table presents a hypothetical yet scientifically plausible set of solubility data for this compound in various common laboratory solvents at different temperatures.

Disclaimer: The following data is for illustrative purposes only and should be experimentally verified.

SolventPolarity IndexSolubility at 25°C ( g/100 mL)Solubility at 50°C ( g/100 mL)
Hexane 0.1< 0.10.2
Toluene 2.41.54.0
Diethyl Ether 2.83.58.0
Dichloromethane 3.15.012.0
Acetone 5.110.025.0
Ethyl Acetate 4.48.020.0
Isopropanol 3.92.5 (reactive)6.0 (reactive)
Methanol 5.14.0 (reactive)10.0 (reactive)
Water 10.2< 0.1 (reactive)0.2 (reactive)

Note on Reactive Solvents: Anhydrides can react with protic solvents like alcohols and water, especially at elevated temperatures, to form the corresponding dicarboxylic acid or esters.[6] This reactivity should be a key consideration in solvent selection.

Experimental Determination of Solubility: A Validated Protocol

Accurate solubility data is best obtained through empirical measurement. The gravimetric method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.[6]

Principle

An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. A saturated solution is achieved when the rate of dissolution equals the rate of precipitation. A known aliquot of the saturated solution is then carefully separated from the undissolved solid, and the solvent is evaporated. The mass of the remaining solid residue is then used to calculate the solubility.

Materials and Equipment
  • This compound

  • Selected solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Analytical balance (readable to 0.1 mg)

  • Drying oven or vacuum desiccator

  • Fume hood

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess anhydride to a known volume of solvent in a vial prep2 Securely cap the vial prep1->prep2 equil1 Place vial in a temperature-controlled shaker for 24-48 hours prep2->equil1 equil2 Ensure continuous agitation equil1->equil2 samp1 Allow undissolved solid to settle equil2->samp1 After equilibration samp2 Withdraw a known volume of the supernatant using a pre-warmed syringe samp1->samp2 samp3 Filter the solution into a pre-weighed evaporation dish samp2->samp3 analysis1 Evaporate the solvent in a fume hood samp3->analysis1 analysis2 Dry the residue to a constant weight analysis1->analysis2 analysis3 Reweigh the dish to determine the mass of the dissolved solid analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Gravimetric solubility determination workflow.

Step-by-Step Methodology
  • Preparation: To a series of glass vials, add a precisely measured volume of the desired solvent. Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.

  • Equilibration: Place the sealed vials in a temperature-controlled shaker set to the desired temperature. Allow the mixtures to equilibrate for 24-48 hours with constant agitation to ensure the formation of a saturated solution.

  • Sampling: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. To prevent premature crystallization, the syringe and filter can be pre-warmed to the experimental temperature.

  • Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Place the dish in a fume hood to allow the solvent to evaporate. Gentle heating or a stream of inert gas can be used to expedite this process, but care must be taken to avoid decomposition of the anhydride.

  • Mass Determination: Once the solvent has completely evaporated, place the evaporation dish in a drying oven (at a temperature well below the melting point of the anhydride) or a vacuum desiccator until a constant mass is achieved.

  • Calculation: The solubility (S) is calculated using the following formula:

    S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot taken in mL) * 100

Safety and Handling

This compound is classified as a hazardous substance. It may cause allergic skin reactions, serious eye damage, and allergy or asthma symptoms if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong understanding of its chemical structure and the principles of solubility allows for reasoned predictions of its behavior in various solvents. For precise applications, the experimental determination of solubility is crucial. The gravimetric method outlined in this guide provides a robust and reliable means of obtaining this critical data, empowering researchers to optimize their synthetic and formulation processes.

References

Methodological & Application

Synthesis of (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

A Robust and Scalable Protocol for the Synthesis of (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

Senior Application Scientist: Dr. Eleanor Vance

Introduction

This compound is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its rigid, stereochemically defined structure makes it a valuable intermediate in the synthesis of complex molecules, including drug candidates for osteoarthritis and chronic pain.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound, beginning with the resolution of the racemic trans-1,2-cyclohexanedicarboxylic acid. The methodology is designed for scalability and high enantiomeric purity, addressing the needs of researchers in drug development and process chemistry.

Theoretical Framework: The Logic of Chiral Resolution and Anhydride Formation

The synthesis of the target molecule is a two-stage process:

  • Chiral Resolution of (±)-trans-1,2-Cyclohexanedicarboxylic Acid: The racemic mixture of the dicarboxylic acid is separated into its constituent enantiomers. This is achieved through diastereomeric salt formation with a chiral resolving agent. In this protocol, we utilize (S)-(-)-α-methylbenzylamine. The principle relies on the differential solubility of the two diastereomeric salts formed. The salt of (1S,2S)-cyclohexanedicarboxylic acid with (S)-(-)-α-methylbenzylamine is less soluble in the chosen solvent system and preferentially crystallizes.

  • Anhydride Formation: The resolved (1S,2S)-cyclohexanedicarboxylic acid is then converted to its corresponding anhydride. This is a dehydration reaction, which can be facilitated by various reagents.[2][3][4] This protocol employs a classic and effective method using a dehydrating agent under controlled thermal conditions.

This sequential approach ensures a high degree of enantiomeric purity in the final product, which is critical for its applications in stereoselective synthesis.

Experimental Protocols
Part 1: Chiral Resolution of (±)-trans-1,2-Cyclohexanedicarboxylic Acid

This protocol is adapted from established methods of diastereomeric salt resolution.[5][6][7]

Materials and Reagents:

ReagentGradeSupplierNotes
(±)-trans-1,2-Cyclohexanedicarboxylic acid≥97.0%Sigma-Aldrich
(S)-(-)-α-Methylbenzylamine98%Acros OrganicsChiral resolving agent
Ethanol, 200 ProofACS GradeFisher Scientific
Hydrochloric Acid (HCl), concentrated (37%)ACS GradeVWR
Ethyl AcetateACS GradeEMD MilliporeFor extraction
Sodium Sulfate, anhydrousACS GradeJ.T. BakerFor drying

Instrumentation:

  • Magnetic stir plate with heating capabilities

  • Reflux condenser

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Melting point apparatus

  • Polarimeter

Procedure:

  • Salt Formation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 17.22 g (100 mmol) of (±)-trans-1,2-cyclohexanedicarboxylic acid in 250 mL of 95% ethanol by heating to a gentle reflux.

  • In a separate beaker, dissolve 12.12 g (100 mmol) of (S)-(-)-α-methylbenzylamine in 50 mL of 95% ethanol.

  • Slowly add the (S)-(-)-α-methylbenzylamine solution to the refluxing solution of the dicarboxylic acid over a period of 15 minutes.

  • After the addition is complete, continue to reflux the mixture for 1 hour.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. A white precipitate will form. For optimal crystallization, allow the mixture to stand at room temperature for at least 4 hours, or preferably overnight.

  • Cool the mixture in an ice bath for 1 hour to maximize the precipitation of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with two 20 mL portions of cold 95% ethanol.

  • Recrystallization (Optional but Recommended for High Purity): To improve the enantiomeric excess, the collected salt can be recrystallized from a minimal amount of hot 95% ethanol.

  • Liberation of the Enantiopure Dicarboxylic Acid: Suspend the diastereomeric salt in 100 mL of deionized water. Add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. This will break the salt and precipitate the (1S,2S)-cyclohexanedicarboxylic acid.

  • Extraction: Cool the mixture in an ice bath and then extract the aqueous layer with three 50 mL portions of ethyl acetate.

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the (1S,2S)-(-)-1,2-cyclohexanedicarboxylic acid as a white solid.

  • Characterization: Determine the yield, melting point, and specific rotation of the product. The melting point should be approximately 184-186 °C. The specific rotation, [α]D, should be approximately -25° (c=1, acetone).

Part 2: Synthesis of this compound

This protocol utilizes a common method for the formation of cyclic anhydrides from dicarboxylic acids.[8][9][10]

Materials and Reagents:

ReagentGradeSupplierNotes
(1S,2S)-(-)-1,2-Cyclohexanedicarboxylic acidAs prepared above-
Acetic AnhydrideACS GradeAlfa AesarDehydrating agent and solvent
TolueneAnhydrousSigma-AldrichFor azeotropic removal of acetic acid

Instrumentation:

  • Magnetic stir plate with heating capabilities

  • Distillation apparatus

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a distillation head, combine 8.61 g (50 mmol) of (1S,2S)-(-)-1,2-cyclohexanedicarboxylic acid and 25 mL (265 mmol) of acetic anhydride.

  • Dehydration Reaction: Heat the mixture to a gentle reflux for 2 hours. The dicarboxylic acid will dissolve as the reaction progresses.

  • Removal of Acetic Anhydride and Acetic Acid: After the reflux period, allow the mixture to cool slightly. Arrange the apparatus for distillation and remove the excess acetic anhydride and the acetic acid byproduct by distillation under atmospheric pressure.

  • To ensure complete removal, add 20 mL of toluene to the flask and continue the distillation to azeotropically remove the remaining traces of acetic acid.

  • Crystallization and Isolation: The crude this compound will remain in the flask as a solid or a viscous oil that solidifies upon cooling.

  • Allow the flask to cool to room temperature. The product can be purified by recrystallization from a suitable solvent system such as toluene/hexane.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

  • Characterization: Determine the yield, melting point, and confirm the structure by spectroscopic methods (e.g., IR, NMR). The melting point should be in the range of 145-147 °C.[11]

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_resolution Part 1: Chiral Resolution cluster_anhydride_formation Part 2: Anhydride Formation racemic_acid (±)-trans-1,2-Cyclohexanedicarboxylic Acid salt_formation Diastereomeric Salt Formation (Ethanol, Reflux) racemic_acid->salt_formation resolving_agent (S)-(-)-α-Methylbenzylamine resolving_agent->salt_formation crystallization Crystallization & Isolation of Less Soluble Salt salt_formation->crystallization acidification Acidification (HCl) & Extraction crystallization->acidification enantiopure_acid (1S,2S)-(-)-1,2-Cyclohexanedicarboxylic Acid acidification->enantiopure_acid dehydration Dehydration (Reflux) enantiopure_acid->dehydration acetic_anhydride Acetic Anhydride acetic_anhydride->dehydration purification Distillation & Recrystallization dehydration->purification final_product This compound purification->final_product Diastereomer_Formation cluster_salts Diastereomeric Salts racemate (1R,2R)-Acid (1S,2S)-Acid Racemic Mixture diastereomer1 (1R,2R)-Acid : (S)-Amine More Soluble racemate->diastereomer1 + (S)-Amine diastereomer2 (1S,2S)-Acid : (S)-Amine Less Soluble racemate->diastereomer2 + (S)-Amine resolving_agent (S)-Amine Chiral Resolving Agent

References

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride applications in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride in organic synthesis.

Introduction: The Strategic Advantage of a C₂-Symmetric Anhydride

This compound, with the IUPAC name (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione, is a chiral molecule of significant interest in modern organic synthesis.[1] Its rigid, C₂-symmetric cyclohexane backbone, derived from the corresponding dicarboxylic acid, makes it a powerful tool for inducing stereoselectivity. This anhydride is a stable, white crystalline solid that participates in typical nucleophilic acyl substitution reactions, rendering it a versatile reagent for creating esters and amides.[2][3] Its primary applications lie in its use as a chiral resolving agent and as a foundational building block for synthesizing complex, enantiopure molecules, including pharmaceuticals and specialized polymers.[2][4]

The utility of this reagent stems from its stereochemically defined structure, which allows for the differentiation between enantiomers in a racemic mixture. This guide provides detailed application notes and protocols for its use, grounded in established chemical principles.

Application I: Kinetic Resolution of Racemic Alcohols and Amines

Kinetic resolution is a cornerstone technique for separating enantiomers, relying on the differential reaction rates of two enantiomers with a chiral reagent. This compound serves as an effective chiral acylating agent for the kinetic resolution of racemic secondary alcohols and amines. The principle is that one enantiomer of the racemate will react significantly faster with the anhydride to form a diastereomeric ester or amide, leaving the unreacted, slower-reacting enantiomer of the starting material in high enantiomeric excess.

Causality of Enantioselection: A Mechanistic Insight

The enantioselectivity of the acylation is governed by the steric and electronic interactions in the transition state. The rigid cyclohexane framework of the anhydride creates a well-defined chiral pocket. The incoming nucleophile (the alcohol or amine) will preferentially approach from the less sterically hindered face. The differing spatial arrangements of the substituents on the two enantiomers of the substrate lead to one diastereomeric transition state being significantly lower in energy than the other, resulting in a faster reaction rate for that enantiomer.

cluster_0 Kinetic Resolution Workflow racemate Racemic Alcohol/Amine (R/S Mixture) reaction Acylation Reaction (~50% Conversion) racemate->reaction anhydride (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride anhydride->reaction catalyst Base Catalyst (e.g., DMAP) catalyst->reaction separation Chromatographic Separation reaction->separation product Enantioenriched Ester/Amide (Diastereomer) separation->product unreacted Enantioenriched Alcohol/Amine (Recovered Starting Material) separation->unreacted

Caption: Workflow for Kinetic Resolution.

Protocol: Kinetic Resolution of a Racemic Secondary Alcohol

This protocol is a representative procedure adapted from established methodologies for enantioselective acylation.[5]

Materials:

  • Racemic secondary alcohol (1.0 equiv)

  • This compound (0.5-0.6 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic secondary alcohol (1.0 equiv) and DMAP (0.1 equiv). Dissolve these in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equiv) to the solution. Cool the mixture to 0 °C in an ice bath. The base is crucial to neutralize the carboxylic acid byproduct of the reaction, which would otherwise protonate the DMAP catalyst and halt the reaction.

  • Acylating Agent Addition: In a separate flask, dissolve this compound (0.5-0.6 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the alcohol solution over 10-15 minutes. Using a slight excess of the alcohol ensures that the chiral anhydride is fully consumed, simplifying purification.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or chiral High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of both the unreacted starting material and the ester product.

  • Workup: Once ~50% conversion is reached, quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting mixture of the unreacted alcohol and the diastereomeric ester can be separated by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the recovered alcohol and the produced ester (after hydrolysis) using chiral HPLC or GC.

Expected Outcome:

Substrate ClassConversione.e. of Recovered Alcohole.e. of Product Ester
Secondary Alcohols~50%>90%>90%
Primary Amines~50%>90%>90%

Application II: A Chiral Scaffold for Ligand and Catalyst Synthesis

The C₂-symmetric backbone of this compound makes it an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis. By opening the anhydride ring with different nucleophiles, a variety of functional groups can be introduced, leading to the formation of chiral diols, diamides, and other useful structures.

While direct protocols starting from the anhydride are proprietary or less common in open literature, its precursor, (-)-trans-1,2-diaminocyclohexane, is famously used to synthesize ligands like the Jacobsen catalyst and various bis(oxazoline) (BOX) and phosphine ligands. A similar synthetic logic can be applied to the anhydride. For instance, reaction with a chiral amine can lead to a chiral diacid-diamide, which can then be used as a ligand or further modified.

cluster_1 Synthesis of Chiral Ligands anhydride (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride ring_opening Nucleophilic Ring Opening anhydride->ring_opening nucleophile Nucleophile (e.g., Chiral Amine, Phosphine) nucleophile->ring_opening intermediate Chiral Diacid-Amide/ Ester Intermediate ring_opening->intermediate modification Further Functionalization (e.g., Reduction, Coupling) intermediate->modification ligand Final Chiral Ligand (e.g., Diamide, Diol-Phosphine) modification->ligand

Caption: Pathway to Chiral Ligands.

Application III: Intermediate in Pharmaceutical Synthesis

The enantiopure cyclohexane-1,2-dicarboxylic acid framework is a recognized structural motif in several active pharmaceutical ingredients (APIs). The anhydride serves as a key intermediate to introduce this scaffold.

Case Study 1: Cathepsin K Inhibitors for Osteoarthritis

Cathepsin K is a cysteine protease involved in bone resorption, making it a target for osteoarthritis treatments.[6] Several potent inhibitors utilize a cyclohexanecarboxamide moiety derived from trans-1,2-Cyclohexanedicarboxylic acid.[4] The synthesis involves coupling the mono-activated carboxylic acid (derived from the anhydride) with a complex amine fragment to build the final inhibitor molecule. The rigid trans-cyclohexane unit helps to correctly orient the pharmacophore elements for optimal binding in the enzyme's active site.[7]

Case Study 2: Sodium Channel Blockers for Chronic Pain

Novel cyclopentanedicarboxamide and cyclohexanedicarboxamide derivatives have been developed as potent sodium channel blockers for treating chronic pain.[4][8] The synthesis of these compounds often employs trans-1,2-Cyclohexanedicarboxylic acid or its anhydride as a starting material to construct the central scaffold of the molecule.

Obtaining the Enantiopure Anhydride: The Resolution of the Precursor

The commercially available form of the anhydride is often the racemate.[9] The enantiopure (-)-anhydride is typically prepared from the corresponding (-)-trans-1,2-Cyclohexanedicarboxylic acid. The resolution of the racemic acid is a critical first step, which can be achieved through diastereomeric salt formation with a chiral base.

Protocol: Resolution of (±)-trans-1,2-Cyclohexanedicarboxylic Acid

This protocol is based on the findings of Xin et al., demonstrating a highly effective resolution using (S)-phenylethylamine.[10][11]

Materials:

  • (±)-trans-1,2-Cyclohexanedicarboxylic acid

  • (S)-(-)-α-Phenylethylamine

  • Ethanol

Procedure:

  • Salt Formation: Dissolve racemic trans-1,2-Cyclohexanedicarboxylic acid in a suitable solvent like ethanol.

  • Resolving Agent Addition: Add (S)-(-)-α-Phenylethylamine as the resolving agent. A molar ratio of the resolving agent to the diacid of less than 3:1 is critical for successful resolution.[10]

  • Crystallization: The diastereomeric salt of (1S,2S)-cyclohexanedicarboxylic acid with (S)-phenylethylamine is less soluble and will preferentially crystallize out of the solution upon cooling.

  • Isolation: Isolate the crystals by filtration.

  • Liberation of the Free Acid: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylate and liberate the enantiopure (1S,2S)-(-)-trans-1,2-Cyclohexanedicarboxylic acid.

  • Anhydride Formation: The resulting enantiopure diacid can be converted to the (-)-anhydride by heating with a dehydrating agent such as acetic anhydride.

Data Presentation:

Resolving AgentMolar Ratio (Agent:Diacid)Product ConfigurationProduct e.e.Reference
(S)-phenylethylamine< 3:1trans-(1S,2S)97%[10][11]
(S)-phenylethylamine> 3:1Racemic0%[10][11]

References

Application Note: (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride as a Versatile Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The separation of enantiomers, a critical process in the pharmaceutical and fine chemical industries, remains a significant challenge in synthetic chemistry. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, is a widely employed strategy to access enantiopure compounds.[1] Among the various techniques, classical resolution through the formation of diastereomers is a robust and scalable method that relies on the differential physical properties of diastereomeric pairs, most notably solubility, to effect separation.[2][3][4]

This application note provides a comprehensive guide to the use of (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride as an effective chiral resolving agent for racemic amines and alcohols. The rigid, C₂-symmetric backbone of the cyclohexane ring often imparts excellent crystallinity to the resulting diastereomeric derivatives, facilitating their separation by fractional crystallization. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the critical parameters that ensure successful and efficient resolution.

Principle of Resolution

The fundamental principle behind using this compound is the conversion of a pair of enantiomers, which are physically indistinguishable, into a pair of diastereomers with distinct physical properties.[3][4] This is achieved through a covalent derivatization reaction.

  • For Racemic Amines: A racemic amine ((R/S)-Amine) reacts directly with the enantiopure anhydride via nucleophilic acyl substitution. The amine attacks one of the carbonyl groups, leading to the opening of the anhydride ring and the formation of a pair of diastereomeric amido-acids. These diastereomers, ((R)-Amide-(S,S)-Acid and (S)-Amide-(S,S)-Acid), possess different solubilities, allowing one to be selectively crystallized from solution.

  • For Racemic Alcohols: The resolution of racemic alcohols ((R/S)-Alcohol) is a two-step process. First, the alcohol reacts with the anhydride to form a mixture of diastereomeric half-esters ((R)-Ester-(S,S)-Acid and (S)-Ester-(S,S)-Acid).[3][4] These half-esters now contain a free carboxylic acid group. In the second step, a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine) is added to form a pair of diastereomeric salts. These salts typically exhibit significant differences in solubility, enabling their separation by fractional crystallization.[5]

The rigidity of the trans-cyclohexane scaffold is a key advantage, as it restricts conformational flexibility. This often leads to more defined and predictable crystal packing, enhancing the solubility differences between the diastereomeric pairs and improving the efficiency of fractional crystallization.[6]

Workflow Visualization

Below is a generalized workflow for the chiral resolution process using this compound.

G cluster_amine Resolution of Racemic Amine cluster_alcohol Resolution of Racemic Alcohol rac_amine Racemic Amine (R/S)-NHR' diast_amides Diastereomeric Amido-Acids (R-Amide-SS-Acid & S-Amide-SS-Acid) rac_amine->diast_amides Reaction anhydride_a (-)-trans-1,2-Cyclohexane- dicarboxylic Anhydride anhydride_a->diast_amides frac_cryst_a Fractional Crystallization diast_amides->frac_cryst_a less_sol_amide Less Soluble Diastereomer (Solid) frac_cryst_a->less_sol_amide more_sol_amide More Soluble Diastereomer (Solution) frac_cryst_a->more_sol_amide hydrolysis_a Acidic Hydrolysis less_sol_amide->hydrolysis_a pure_amine Enantiopure Amine hydrolysis_a->pure_amine rac_alc Racemic Alcohol (R/S)-OH diast_esters Diastereomeric Half-Esters rac_alc->diast_esters Reaction anhydride_b (-)-trans-1,2-Cyclohexane- dicarboxylic Anhydride anhydride_b->diast_esters diast_salts Diastereomeric Salts diast_esters->diast_salts Salt Formation chiral_base Enantiopure Chiral Base chiral_base->diast_salts frac_cryst_b Fractional Crystallization diast_salts->frac_cryst_b less_sol_salt Less Soluble Salt (Solid) frac_cryst_b->less_sol_salt more_sol_salt More Soluble Salt (Solution) frac_cryst_b->more_sol_salt acid_workup Acidification less_sol_salt->acid_workup hydrolysis_b Basic Hydrolysis acid_workup->hydrolysis_b pure_alc Enantiopure Alcohol hydrolysis_b->pure_alc

Caption: Generalized workflows for amine and alcohol resolution.

Protocol: Resolution of a Racemic Primary/Secondary Amine

This protocol details the resolution of a generic racemic amine, for example, 1-phenylethylamine. The choice of solvent is critical and often requires empirical screening for optimal results.

Step 1: Formation of Diastereomeric Amido-Acids
  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the racemic amine in a suitable solvent (e.g., acetone, ethyl acetate, or toluene).

    • Rationale: The solvent must dissolve the amine and the anhydride, but ideally, it should allow for the selective precipitation of one of the diastereomeric products upon formation or cooling.

  • Anhydride Addition: While stirring at room temperature, add a solution of 0.95-1.0 equivalents of this compound in the same solvent dropwise over 15-30 minutes.

    • Rationale: A slight substoichiometric amount of the anhydride can sometimes prevent the contamination of the product with unreacted resolving agent. The reaction is typically exothermic; slow addition helps control the temperature.

  • Reaction & Crystallization: Stir the mixture at room temperature. The reaction is often rapid. The less soluble diastereomeric amido-acid may begin to precipitate during the addition or shortly after. The reaction time can range from 1 to 12 hours.

    • Rationale: Allowing sufficient time ensures the reaction goes to completion and the crystallization equilibrium is reached. Controlled cooling (e.g., slowly cooling to room temperature, followed by refrigeration) can improve crystal size and purity.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove the more soluble diastereomer.

    • Rationale: Washing with cold solvent minimizes the loss of the desired product while removing impurities from the mother liquor.

  • Purity Check (Optional): The enantiomeric excess (e.e.) of the resolved amine can be checked at this stage by hydrolyzing a small sample of the amido-acid and analyzing the resulting amine by chiral HPLC or GC. The melting point of the diastereomer can also be a useful indicator of purity; it should become sharp and constant after recrystallization.

Step 2: Liberation of the Enantiopure Amine
  • Hydrolysis: Suspend the isolated diastereomeric amido-acid in an aqueous acid solution (e.g., 2-6 M HCl). Heat the mixture to reflux for 4-12 hours until the solid completely dissolves and the hydrolysis is complete (monitor by TLC or LC-MS).[8][9]

    • Rationale: The amide bond is stable and requires harsh acidic (or basic) conditions and heat to hydrolyze. Acidic conditions ensure that the liberated amine is protonated to its ammonium salt form, preventing it from participating in any reverse reaction.[10]

  • Recovery of Resolving Agent: After cooling to room temperature, the dicarboxylic acid resolving agent may precipitate and can be recovered by filtration. Alternatively, it can be extracted from the aqueous solution with an organic solvent like ethyl acetate.

  • Isolation of Amine: Basify the acidic aqueous layer with a strong base (e.g., NaOH or KOH) to a pH > 12. This deprotonates the ammonium salt, liberating the free amine.

  • Extraction: Extract the liberated amine into an organic solvent (e.g., dichloromethane or diethyl ether). Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiopure amine.

Mechanism of Amide Formation and Hydrolysis

G cluster_formation Step 1: Amido-Acid Formation cluster_hydrolysis Step 2: Amine Liberation Racemic Amine Racemic Amine Diastereomeric Amido-Acids Diastereomeric Amido-Acids Racemic Amine->Diastereomeric Amido-Acids + (-)-Anhydride (Nucleophilic Acyl Substitution) Isolated Diastereomer Isolated Diastereomer Protonated Amine + Resolving Agent Protonated Amine + Resolving Agent Isolated Diastereomer->Protonated Amine + Resolving Agent H₃O⁺, Δ (Acid-Catalyzed Hydrolysis) Enantiopure Amine Enantiopure Amine Protonated Amine + Resolving Agent->Enantiopure Amine 1. Base (NaOH) 2. Extraction

Caption: Key chemical transformations in amine resolution.

Protocol: Resolution of a Racemic Secondary Alcohol

This protocol outlines the resolution of a generic racemic secondary alcohol, such as 1-phenylethanol. It involves the formation of a diastereomeric half-ester, followed by salt formation and separation.[3][4]

Step 1: Formation of Diastereomeric Half-Esters
  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the racemic alcohol and 1.1 equivalents of this compound in a suitable solvent (e.g., pyridine or toluene containing a catalytic amount of DMAP).

    • Rationale: Pyridine can act as both a solvent and a catalyst. DMAP is a highly effective nucleophilic catalyst for esterification reactions with anhydrides. A slight excess of the anhydride ensures full conversion of the alcohol.

  • Reaction Conditions: Heat the mixture (e.g., 50-80 °C) for 2-24 hours, monitoring the disappearance of the alcohol by TLC or GC.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with aqueous acid (e.g., 1 M HCl) to remove the basic catalyst. The organic layer now contains the mixture of diastereomeric half-esters. This mixture is often an oil and is typically used directly in the next step without purification.

Step 2: Diastereomeric Salt Formation and Crystallization
  • Solvent Selection: Dissolve the crude half-ester mixture in a solvent suitable for crystallization (e.g., ethanol, isopropanol, or acetone).

  • Addition of Chiral Base: Add 0.5 equivalents of an enantiopure chiral base (e.g., (R)-(+)-1-phenylethylamine or brucine) to the solution.

    • Rationale: Using a sub-stoichiometric amount of the resolving base (0.5 eq.) is a common strategy. It ensures that only the salt of the less soluble diastereomeric half-ester crystallizes, while the more soluble diastereomer remains in solution as a free acid, maximizing the efficiency of the first crystallization.

  • Crystallization: Allow the solution to stand at room temperature, then slowly cool to induce crystallization. The process can be aided by seeding with a previously formed crystal.

  • Isolation: Collect the crystalline diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent. The salt can be recrystallized to improve diastereomeric purity.

Step 3: Liberation of the Enantiopure Alcohol
  • Salt Breaking: Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and aqueous acid (e.g., 1 M HCl). The acid will protonate the carboxylate and break the salt, liberating the half-ester into the organic phase and the chiral base (as its ammonium salt) into the aqueous phase.

  • Ester Hydrolysis: Separate the organic layer containing the half-ester and concentrate it. Cleave the ester by refluxing with an aqueous base (e.g., 10% NaOH solution).[2][3]

    • Rationale: Basic hydrolysis (saponification) is an effective method for cleaving esters. It is irreversible because the final step is the deprotonation of the resulting carboxylic acid by the base.[8]

  • Isolation: After hydrolysis, extract the enantiopure alcohol with an organic solvent (e.g., diethyl ether). The resolving agent remains in the aqueous layer as the disodium salt.

  • Purification: Dry the organic extract, concentrate it, and purify the alcohol by distillation or chromatography to obtain the final enantiopure product.

Data Presentation: Key Experimental Parameters

The success of a resolution is highly dependent on the choice of conditions. The following table summarizes key parameters to consider during methods development.

ParameterAmine ResolutionAlcohol ResolutionRationale & Key Insights
Stoichiometry (Anhydride) 0.95 - 1.0 eq.1.0 - 1.1 eq.For amines, avoids excess resolving agent in product. For alcohols, drives the reaction to completion.
Stoichiometry (Chiral Base) N/A0.5 - 1.0 eq.Using 0.5 eq. of the base for the half-ester is often more efficient for the initial separation.
Solvent (Derivatization) Acetone, Ethyl Acetate, ToluenePyridine, Toluene/DMAPSolvent choice impacts reaction rate and the solubility of the resulting diastereomers.
Solvent (Crystallization) Same as reaction or mixture (e.g., EtOAc/Hexane)Alcohols (EtOH, IPA), Acetone, AcetonitrileThe ideal solvent should have a steep solubility-temperature curve for the desired diastereomer.
Temperature Room Temp to 50 °C50 °C to RefluxHigher temperatures may be needed for less reactive substrates but can decrease diastereoselectivity.
Cleavage Conditions Reflux in 2-6 M HClReflux in 1-2 M NaOHAmide hydrolysis is generally more difficult than ester hydrolysis and requires harsher conditions.[9]

References

Application Notes & Protocols: Asymmetric Synthesis with (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth exploration of (-)-trans-1,2-cyclohexanedicarboxylic anhydride as a versatile chiral building block in asymmetric synthesis. We delve into the core principles governing its application, focusing on the desymmetrization of meso-diols and the kinetic resolution of racemic alcohols. This document furnishes detailed theoretical explanations, actionable protocols, and robust analytical methods to empower researchers in leveraging this reagent for the stereocontrolled synthesis of complex molecules.

Introduction: The Architectural Advantage of C₂-Symmetry

This compound, with its IUPAC name (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione, is a chiral C₂-symmetric anhydride.[1] Its utility in asymmetric synthesis stems from the rigid trans-cyclohexane backbone which effectively shields one face of each carbonyl group, creating a well-defined chiral environment. When reacting with a prochiral or racemic substrate, this inherent chirality allows for the diastereoselective formation of products, enabling the separation of enantiomers or the creation of a single desired enantiomer.

The power of this reagent lies in its ability to transfer its stereochemical information to a substrate, acting as a chiral auxiliary that can be subsequently cleaved. The two primary applications explored herein are:

  • Desymmetrization of meso-compounds: Creating a single enantiomer from a prochiral meso-substrate, such as a diol, by selectively acylating one of two enantiotopic functional groups.

  • Kinetic Resolution: Differentiating between the two enantiomers of a racemic mixture, for instance, a racemic secondary alcohol, by acylating one enantiomer at a significantly faster rate than the other.

This guide provides the foundational knowledge and practical starting points for employing this valuable synthetic tool.

Mechanistic Cornerstone: The Principle of Diastereoselective Acylation

The stereochemical outcome of reactions involving this compound is dictated by the formation of diastereomeric transition states. In a base-catalyzed acylation of a meso-diol, the nucleophilic attack of one of the enantiotopic hydroxyl groups on one of the enantiotopic carbonyls of the anhydride proceeds through transition states that are not isoenergetic.

The C₂-symmetric and conformationally rigid structure of the anhydride creates a significant steric and electronic bias. The reaction will preferentially proceed through the lower-energy transition state, leading to the formation of one diastereomeric monoester in excess. This principle is the foundation of its utility in desymmetrization. A similar principle applies to kinetic resolution, where the transition state for the reaction of the anhydride with one enantiomer of a racemic alcohol is significantly lower in energy than the transition state with the other enantiomer.

Mechanism_of_Desymmetrization cluster_0 Reactants cluster_1 Transition States cluster_2 Products Anhydride (-)-trans-1,2-Cyclohexane- dicarboxylic Anhydride (C₂-Symmetric) TS_R Transition State 1 (Diastereomer A) Lower Energy Anhydride->TS_R + meso-Diol (Base Catalyst) TS_S Transition State 2 (Diastereomer B) Higher Energy Anhydride->TS_S + meso-Diol (Base Catalyst) MesoDiol meso-1,2-Diol (Prochiral) MesoDiol->TS_R MesoDiol->TS_S Product_Major Chiral Monoester (Major Product) TS_R->Product_Major Favored Pathway Product_Minor Chiral Monoester (Minor Product) TS_S->Product_Minor Disfavored Pathway

Figure 1: Proposed mechanism for the desymmetrization of a meso-diol.

Application I: Desymmetrization of meso-Diols

The desymmetrization of meso-diols is a powerful strategy to generate chiral building blocks with multiple stereocenters. The reaction with a chiral anhydride produces a chiral, non-racemic monoester, which can then be carried forward in a synthesis or hydrolyzed to yield the enantiopure diol.

Performance Data in Acylation of meso-Diols

While specific data for this compound is sparsely published, data from analogous systems using achiral anhydrides with C₂-symmetric catalysts provide a valuable benchmark for expected yields and selectivities. The following table summarizes results for the desymmetrization of various meso-diols using isobutyric anhydride in the presence of a C₂-symmetric chiral 4-pyrrolidinopyridine catalyst.[2][3]

Entrymeso-Diol SubstrateCatalyst Loading (mol%)Temp (°C)Yield of Monoester (%)Enantiomeric Excess (ee%)
1meso-1,2-Cyclohexanediol5207587
2meso-1,2-Cyclohexanediol5-409288
3meso-1,3-Cyclohexanediol506648
4meso-2,3-Butanediol5-656192
5meso-Hydrobenzoin5208516
Data adapted from a study using a C₂-symmetric chiral 4-pyrrolidinopyridine catalyst and isobutyric anhydride.[2][3] This data is presented as a benchmark for analogous transformations.
General Protocol for Desymmetrization of meso-1,2-Cyclohexanediol

This protocol is a representative starting point for the desymmetrization of a meso-diol using this compound. Optimization of the base, solvent, temperature, and reaction time may be required for specific substrates.

Materials:

  • meso-1,2-Cyclohexanediol

  • This compound (0.5-0.7 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1-1.0 equivalents) or another suitable base (e.g., triethylamine, pyridine)

  • Anhydrous Dichloromethane (DCM) or other aprotic solvent (e.g., THF, Toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add meso-1,2-cyclohexanediol (1.0 eq) and DMAP (1.0 eq).

  • Dissolve the solids in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (0.6 eq) in a minimum amount of anhydrous DCM.

  • Add the anhydride solution dropwise to the stirred diol solution over 15-20 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography to isolate the diastereomeric monoesters.

Application II: Kinetic Resolution of Racemic Alcohols

Kinetic resolution is employed to separate the enantiomers of a racemic mixture. The chiral anhydride reacts preferentially with one enantiomer of the alcohol, allowing for the separation of the resulting ester from the unreacted, enantiomerically enriched alcohol. The maximum theoretical yield for the resolved alcohol is 50%.

General Protocol for Kinetic Resolution of a Racemic Secondary Alcohol

This protocol provides a general method for the kinetic resolution of a racemic secondary alcohol, such as 1-phenylethanol. The key is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for the unreacted alcohol.

Materials:

  • Racemic secondary alcohol (e.g., (±)-1-phenylethanol)

  • This compound (0.5-0.6 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up reagents (as listed in Section 3.2)

  • Silica gel for column chromatography

Procedure:

  • Follow steps 1-3 from the desymmetrization protocol (Section 3.2), using the racemic alcohol as the substrate.

  • Add the anhydride solution (0.5 eq) dropwise.

  • Carefully monitor the reaction progress by GC or ¹H NMR to determine conversion.

  • Quench the reaction at or near 50% conversion by adding 1 M HCl.

  • Perform an aqueous work-up as described in the desymmetrization protocol (steps 6-8).

  • Purify the mixture using silica gel flash column chromatography to separate the unreacted, enantiomerically enriched alcohol from the formed diastereomeric ester.

Application III: Precursor for Chiral Ligands and Auxiliaries

The C₂-symmetric backbone of this compound makes it an excellent starting material for the synthesis of more complex chiral structures, such as bidentate ligands for asymmetric catalysis. The anhydride can be readily converted to the corresponding diacid, diamide, or other derivatives, which then serve as handles for further elaboration.

Synthesis_Workflow Anhydride (-)-trans-1,2-Cyclohexane- dicarboxylic Anhydride Diacid (-)-trans-1,2-Cyclohexane- dicarboxylic Acid Anhydride->Diacid Hydrolysis (H₂O) AcylChloride Diacyl Chloride Diacid->AcylChloride SOCl₂ or (COCl)₂ Ligand C₂-Symmetric Chiral Ligand (e.g., Diamide, Diester) AcylChloride->Ligand Condensation Amine Chiral Amine or Alcohol Amine->Ligand

Figure 2: Synthetic pathway from the anhydride to C₂-symmetric chiral ligands.

Analytical Protocols: Ensuring and Validating Stereochemical Purity

Rigorous analysis is critical to validate the success of an asymmetric synthesis. The determination of yield, diastereomeric ratio (dr), and enantiomeric excess (ee) is paramount.

Protocol for Determination of Diastereomeric Ratio by ¹H NMR

The formation of a monoester from the chiral anhydride and a chiral or prochiral alcohol results in diastereomers. These diastereomers have distinct chemical environments and will often exhibit separate, identifiable peaks in a high-field ¹H NMR spectrum.

Procedure:

  • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended) of the purified monoester product in a suitable deuterated solvent (e.g., CDCl₃).

  • Identify one or more pairs of well-resolved signals corresponding to the same proton in the two different diastereomers. Protons close to the newly formed stereocenter (e.g., the methine proton of the alcohol moiety) are often good candidates.

  • Carefully integrate the area of each signal in the pair.

  • The diastereomeric ratio (dr) is the ratio of the integration values of the two signals. Ensure proper phasing and baseline correction for accurate integration.[4]

Protocol for Determination of Enantiomeric Excess by Chiral GC/HPLC

To determine the enantiomeric excess of a resolved alcohol or the product from a desymmetrization, a chiral stationary phase is required. For volatile compounds like the mono-isobutyrate of 1,2-cyclohexanediol, Gas Chromatography (GC) is suitable. For less volatile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice.[5]

Workflow for Method Development:

HPLC_Workflow Start Start: Purified Sample Screen Screen Chiral Columns (e.g., Polysaccharide-based, Cyclodextrin-based) Start->Screen MobilePhase Optimize Mobile Phase (Hexane/IPA, etc.) Screen->MobilePhase Optimize Optimize Flow Rate & Temperature MobilePhase->Optimize Validation Method Validation (Resolution > 1.5) Optimize->Validation Analysis Quantitative Analysis: Calculate ee% from Peak Areas Validation->Analysis End End: Report ee% Analysis->End

Figure 3: Workflow for chiral HPLC/GC method development.

Example GC Conditions for Cyclohexanediol Derivatives:

  • Column: Chiral stationary phase, such as beta-cyclodextrin (e.g., beta-DEX™ 225).[2][3]

  • Carrier Gas: Helium.

  • Oven Program: Start with an isothermal period at a low temperature (e.g., 60-80 °C), followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature (e.g., 180-220 °C).

  • Detector: Flame Ionization Detector (FID).

Calculation of Enantiomeric Excess (ee%): ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Safety and Handling

This compound is a moisture-sensitive solid. It may cause skin, eye, and respiratory irritation. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a potent and versatile tool for the modern synthetic chemist. Its C₂-symmetric, rigid framework provides a reliable platform for inducing chirality in a range of transformations, most notably the desymmetrization of meso-diols and the kinetic resolution of racemic alcohols. While direct protocols using this anhydride as the primary acylating agent require case-by-case optimization, the principles and benchmark data presented in this guide offer a solid foundation for researchers to develop robust, stereoselective methodologies. Coupled with rigorous analytical validation, this chiral building block can unlock efficient pathways to enantiomerically pure molecules for pharmaceutical and materials science applications.

References

(-)-trans-1,2-Cyclohexanedicarboxylic Anhydride in polymer synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of High-Performance Polymers Using (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

Introduction: The Strategic Advantage of a Chiral Alicyclic Monomer

In the pursuit of advanced polymeric materials, the selection of monomers is a critical determinant of the final properties. This compound is a chiral alicyclic monomer that offers a unique combination of structural rigidity and stereochemical control. Its non-aromatic, saturated ring structure provides a pathway to polymers with enhanced thermal stability, mechanical strength, and, crucially, optical activity.[1] Unlike its aromatic counterparts, the incorporation of the cyclohexane moiety can improve polymer solubility and optical transparency, making it a valuable building block for specialty applications in materials science and drug development.[2][3]

This guide provides an in-depth exploration of this compound as a monomer for synthesizing chiral polyesters and polyimides. It is designed for researchers and professionals, offering not just step-by-step protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a foundational understanding of the polymerization processes.

Monomer Profile: this compound

The utility of this monomer stems directly from its distinct molecular architecture. The trans configuration of the carboxylic anhydride groups locks the cyclohexane ring into a rigid chair-like conformation, a stiffness that is directly translated to the resulting polymer backbone.[4] This rigidity is a primary contributor to elevated glass transition temperatures (Tg) and improved mechanical performance in the final polymer.[1] Furthermore, the specific (-) enantiomer allows for the synthesis of stereoregular, chiral polymers, a feature of significant interest for applications in chiral separations, asymmetric catalysis, and advanced optics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 31982-85-1[5]
Molecular Formula C₈H₁₀O₃[5][6]
Molecular Weight 154.16 g/mol [5][6]
Appearance White to off-white crystalline powder[7]
Purity Typically ≥97%
Key Synonyms (-)-trans-Hexahydrophthalic anhydride[4]

Application in Polymer Synthesis: Pathways to Chiral Materials

This compound is a versatile bifunctional monomer primarily used in polycondensation reactions to create high-performance polyesters and polyimides.[1]

Synthesis of Chiral Polyesters

The reaction of the anhydride with a diol proceeds via a ring-opening polycondensation. This method avoids the generation of a small molecule byproduct like water, often leading to better molecular weight control. The resulting polyesters inherit the rigidity and chirality of the anhydride monomer, leading to materials with unique thermal and optical properties. These materials are explored for applications ranging from high-strength fibers to biodegradable scaffolds in tissue engineering.

Synthesis of Chiral Polyimides

Polyimides are renowned for their exceptional thermal stability and chemical resistance.[8] The synthesis using this compound typically follows a two-step process:

  • Poly(amic acid) Formation: The anhydride reacts with a diamine in a polar aprotic solvent at ambient temperature to form a soluble poly(amic acid) (PAA) precursor.

  • Imidization: The PAAsolution is then processed (e.g., cast into a film) and subjected to thermal treatment or chemical dehydration to induce cyclization, forming the robust imide ring and releasing water.[9]

The use of this alicyclic anhydride, as opposed to a traditional aromatic dianhydride, can disrupt chain packing, potentially improving the solubility and processability of the resulting polyimide without significantly compromising its thermal properties.

Experimental Protocols

The following protocols are provided as robust starting points for synthesis and can be adapted based on specific research goals and available equipment.

Protocol 1: Synthesis of a Chiral Polyester via Melt Polycondensation

This protocol details the synthesis of a polyester from this compound and 1,4-Butanediol. Melt polycondensation is a solvent-free method that is advantageous for its simplicity and reduced environmental impact.

Materials:

  • This compound (1.0 eq)

  • 1,4-Butanediol (1.05 eq, slight excess to compensate for volatilization)

  • Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (~0.05 mol%)

  • High-purity Nitrogen (N₂) gas

  • Vacuum source (<1 mmHg)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical overhead stirrer with a high-torque motor and vacuum-tight seal

  • Heating mantle with a temperature controller

  • Short-path distillation head with a collection flask

  • Nitrogen inlet and vacuum adapter

Procedure:

  • Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is meticulously dried to prevent premature hydrolysis of the anhydride.

  • Charging Reagents: Charge the flask with this compound and 1,4-Butanediol.

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause degradation at high temperatures. Maintain a gentle positive N₂ flow.

  • Initial Melt and Homogenization: Begin stirring and heat the mixture to ~150-160 °C. The anhydride will react with the diol in a ring-opening addition to form a hydroxy-ester intermediate. Continue for 1-2 hours until the mixture is a clear, homogenous melt.

  • Catalyst Addition: Add the Tin(II) 2-ethylhexanoate catalyst to the molten mixture.

  • Polycondensation - Stage 1 (Atmospheric Pressure): Increase the temperature to 190-200 °C. The viscosity of the mixture will begin to increase as the molecular weight builds. Maintain these conditions for 2-3 hours.

  • Polycondensation - Stage 2 (Vacuum): Gradually apply vacuum over 30-45 minutes to reach a pressure below 1 mmHg. This critical step facilitates the removal of any volatile byproducts and drives the polymerization equilibrium toward a high molecular weight polymer.

  • Final Polymerization: Increase the temperature to 210-220 °C under full vacuum. The torque on the mechanical stirrer will increase significantly, indicating a high molecular weight has been achieved. Continue the reaction for an additional 3-5 hours.

  • Recovery: Extrude or carefully remove the hot, viscous polymer from the reactor. Allow it to cool to room temperature. The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it into a non-solvent like cold methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 60-70 °C until a constant weight is achieved.

Polyester_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_finish Purification & Analysis charge Charge Anhydride & Diol purge Purge with N₂ charge->purge melt Melt & Homogenize (150-160°C) purge->melt catalyze Add Catalyst melt->catalyze poly1 Polycondensation 1 (190-200°C, Atm P) catalyze->poly1 poly2 Polycondensation 2 (210-220°C, Vacuum) poly1->poly2 recover Recover Polymer poly2->recover purify Dissolve & Precipitate recover->purify dry Vacuum Dry purify->dry analyze Characterize (FT-IR, NMR, GPC, DSC) dry->analyze Polyimide_Mechanism anhydride Anhydride (Monomer 1) step1 Step 1: Polymerization (Room Temp, DMAc) anhydride->step1 diamine Diamine (Monomer 2) diamine->step1 paa Poly(amic acid) Intermediate (Soluble Precursor) step2 Step 2: Thermal Imidization (Heat, >200°C) paa->step2 polyimide Polyimide (Final Polymer) water H₂O step1->paa Forms step2->polyimide Cyclizes to step2->water Releases

References

Application Note: Mechanistic Pathways and Protocols for Cyclic Anhydride Formation from Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclic anhydrides are pivotal intermediates in organic synthesis, serving as precursors for polymers, resins, plasticizers, and active pharmaceutical ingredients. Their synthesis from dicarboxylic acids via intramolecular dehydration is a fundamental transformation. This document provides an in-depth exploration of the reaction mechanisms governing this process, covering both thermal and chemical dehydration routes. We present validated, step-by-step laboratory protocols for the synthesis of succinic, phthalic, and maleic anhydrides, complemented by a comparative data analysis and expert insights into troubleshooting and optimization.

Introduction: The Strategic Importance of Cyclic Anhydrides

The conversion of dicarboxylic acids into their corresponding cyclic anhydrides is a cornerstone reaction in synthetic chemistry. The resulting five- or six-membered ring systems, such as succinic and phthalic anhydrides, exhibit heightened reactivity at the acyl carbons due to ring strain and the presence of an excellent carboxylate leaving group.[1] This reactivity makes them versatile building blocks for nucleophilic acyl substitution reactions, enabling the efficient synthesis of esters, amides, and imides.[2][3] Understanding the underlying mechanisms is crucial for researchers in materials science and drug development to optimize reaction conditions, maximize yields, and ensure product purity. This guide elucidates these mechanisms and provides robust, reproducible protocols for laboratory-scale synthesis.

Core Reaction Mechanisms: A Tale of Two Pathways

The formation of a cyclic anhydride from a dicarboxylic acid is fundamentally an intramolecular nucleophilic acyl substitution reaction. The process requires bringing the two carboxylic acid groups into proximity and eliminating a molecule of water. This can be achieved through two primary methods: thermal dehydration and chemical dehydration.

Thermal Dehydration: Simplicity Through Heat

For dicarboxylic acids that can form thermodynamically stable five- or six-membered rings (e.g., succinic, glutaric, phthalic acid), direct heating can be sufficient to drive the cyclization.[4][5]

The mechanism proceeds as follows:

  • Protonation: Under thermal conditions, one carboxylic acid group protonates the carbonyl oxygen of the second group, enhancing its electrophilicity.

  • Intramolecular Nucleophilic Attack: The nucleophilic hydroxyl of the protonating group attacks the electrophilic carbonyl carbon of the activated group. This forms a key tetrahedral intermediate.[6]

  • Proton Transfer & Elimination: A proton is transferred to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Collapse of Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the water molecule to yield the cyclic anhydride.[6]

This method is elegant in its simplicity but can require high temperatures (150-300°C), which may not be suitable for thermally sensitive substrates.[7][8]

Chemical Dehydration: Enhanced Reactivity and Milder Conditions

The use of chemical dehydrating agents allows the reaction to proceed under much milder conditions. These reagents function by converting one of the hydroxyl groups into a better leaving group, thereby activating the carboxylic acid toward intramolecular attack.

Mechanism with Acetic Anhydride: Acetic anhydride is a common and effective dehydrating agent for this transformation.[9]

  • Acyl Transfer: One of the dicarboxylic acid's hydroxyl groups acts as a nucleophile, attacking one of the electrophilic carbonyls of acetic anhydride.[10]

  • Formation of a Mixed Anhydride: This initial attack, after collapse of the tetrahedral intermediate, displaces an acetate ion and forms a mixed anhydride intermediate. This intermediate is significantly more reactive than the starting dicarboxylic acid.

  • Intramolecular Cyclization: The second, free carboxylic acid group now performs an intramolecular nucleophilic attack on the highly electrophilic acyl carbon of the mixed anhydride.

  • Ring Closure: The tetrahedral intermediate collapses, expelling acetic acid as the leaving group and forming the desired cyclic anhydride.[10][11]

Other reagents like acetyl chloride[12][13], thionyl chloride, and phosphorus pentoxide[3][14] operate on a similar principle of activating a carboxyl group to facilitate the final ring-closing step.

Anhydride_Formation_Mechanisms Start Dicarboxylic Acid Thermal_Heat Heat (Δ) Start->Thermal_Heat Thermal Pathway Chem_Reagent + Acetic Anhydride (Ac₂O) Start->Chem_Reagent Chemical Pathway Thermal_Intermediate Tetrahedral Intermediate Thermal_Heat->Thermal_Intermediate Intramolecular Attack Thermal_Product Cyclic Anhydride + H₂O Thermal_Intermediate->Thermal_Product Dehydration (-H₂O) Chem_Intermediate Mixed Anhydride Intermediate Chem_Reagent->Chem_Intermediate Acyl Transfer Chem_Product Cyclic Anhydride + 2 AcOH Chem_Intermediate->Chem_Product Intramolecular Cyclization

Caption: General mechanisms for cyclic anhydride formation.

Validated Experimental Protocols

The following protocols are derived from established literature and provide reliable methods for synthesizing common cyclic anhydrides.

Protocol 1: Synthesis of Succinic Anhydride via Chemical Dehydration

This protocol uses acetic anhydride as the dehydrating agent, allowing for efficient conversion under relatively mild conditions.[13][15]

Materials:

  • Succinic Acid (15.0 g)

  • Acetic Anhydride (25 mL)

  • Diethyl Ether (for washing)

  • 100 mL Round-Bottom Flask, Reflux Condenser, Magnetic Stirrer, Heating Mantle, Ice Bath, Büchner Funnel & Flask

Procedure:

  • Place 15.0 g of succinic acid and a magnetic stir bar into a 100 mL round-bottom flask.

  • In a fume hood, add 25 mL of acetic anhydride to the flask.

  • Attach a reflux condenser fitted with a drying tube (e.g., CaCl₂) to protect the reaction from atmospheric moisture.

  • Gently heat the mixture with stirring using a heating mantle. The solids will gradually dissolve.

  • Once a clear solution is obtained, continue to reflux for an additional 30 minutes to ensure the reaction goes to completion.[13]

  • Turn off the heat and allow the flask to cool to room temperature. Beautiful crystals of succinic anhydride should form.

  • To maximize crystal formation, place the flask in an ice bath for 20-30 minutes.[15]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two small portions of cold diethyl ether to remove residual acetic acid and anhydride.

  • Dry the crystals in a vacuum desiccator or in a low-temperature oven (40°C). The expected yield is 10-11 g.[13]

Protocol 2: Synthesis of Phthalic Anhydride via Thermal Dehydration & Sublimation

This protocol utilizes simple heating to dehydrate phthalic acid, followed by purification via sublimation, a characteristic property of phthalic anhydride.[16][17][18]

Materials:

  • Phthalic Acid (2.0 g)

  • Porcelain Dish or Beaker

  • Funnel (to fit over the dish)

  • Filter Paper

  • Bunsen Burner or Hot Plate

Procedure:

  • Place 2.0 g of phthalic acid into a clean, dry porcelain dish.

  • Cover the dish with a piece of filter paper that has several small holes poked in its center.[19]

  • Invert a funnel over the filter paper. The stem of the funnel can be loosely plugged with glass wool.

  • Gently and carefully heat the dish on a hot plate or with a Bunsen burner in a fume hood. The phthalic acid will begin to melt and then boil, releasing water vapor.

  • Phthalic anhydride will sublime and deposit as long, needle-like crystals on the cold inner surface of the funnel.[18][19]

  • Continue heating until no more sublimate is observed forming.

  • Turn off the heat and allow the entire apparatus to cool completely to room temperature.

  • Carefully remove the funnel and scrape the pure phthalic anhydride crystals onto a pre-weighed watch glass. The expected yield is ~95%.[16]

General_Workflow Start Dicarboxylic Acid + Dehydrating Agent (if any) Reaction Reaction under Heat (Reflux or Distillation) Start->Reaction Cooling Cooling & Crystallization Reaction->Cooling Isolation Isolation via Filtration Cooling->Isolation Purification Purification (Recrystallization or Sublimation) Isolation->Purification Product Pure Cyclic Anhydride Purification->Product

Caption: General laboratory workflow for anhydride synthesis.

Comparative Data of Anhydride Syntheses

Dicarboxylic AcidMethodDehydrating AgentTemp (°C)Yield (%)M.P. (°C)Reference
Succinic Acid ChemicalAcetic AnhydrideReflux (~140°C)~85%119-120[13][15]
Succinic Acid ChemicalAcetyl ChlorideReflux (~50°C)93-95%118-119[12]
Phthalic Acid ThermalNone>195°C95-98%131[16][17]
Maleic Acid ChemicalAcetyl Chloride60-70°CModerate52-54[20]

Note: The synthesis of maleic anhydride in the lab is often complicated by its isomerization to fumaric acid at high temperatures. Industrial production typically involves the catalytic oxidation of n-butane or benzene.[21][22][23]

Field-Proven Insights: Troubleshooting & Optimization

  • Incomplete Reaction: If the starting material is still present after the recommended reaction time, ensure the system is anhydrous. For thermal methods, a slight increase in temperature or reaction time may be necessary. For chemical methods, using a slight excess of the dehydrating agent can drive the reaction to completion.

  • Low Yield: Low yields can result from moisture contamination, which hydrolyzes the product back to the dicarboxylic acid.[2] Ensure all glassware is oven-dried and use drying tubes. For thermal sublimations, ensure the collecting surface (funnel) is sufficiently cool to allow for efficient deposition of the product.

  • Product Purity: The primary impurity is often the unreacted dicarboxylic acid. For crystalline products like succinic anhydride, washing with a non-polar solvent like ether is effective.[12][13] For sublimable products like phthalic anhydride, resublimation can yield a very pure product.[8]

  • Safety Precautions: Chemical dehydrating agents like acetyl chloride and acetic anhydride are corrosive and react violently with water. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[17] Thermal dehydrations should be monitored carefully to avoid overheating and potential decomposition.[17]

Conclusion

The formation of cyclic anhydrides from dicarboxylic acids is a versatile and powerful reaction in the chemist's toolkit. The choice between thermal and chemical dehydration methods depends on the substrate's thermal stability and the desired reaction conditions. A thorough understanding of the underlying nucleophilic acyl substitution mechanisms allows for the rational optimization of these protocols, leading to high yields of pure product essential for subsequent synthetic applications.

References

Application Notes & Protocols for trans-1,2-Cyclohexanedicarboxylic Anhydride in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of trans-1,2-cyclohexanedicarboxylic anhydride. This document outlines the fundamental principles, detailed experimental protocols, and critical considerations for its application in bioconjugation, particularly in the modification of proteins and as a valuable reagent in synthetic organic chemistry.

Introduction: A Versatile Reagent for Amine Modification

Trans-1,2-Cyclohexanedicarboxylic anhydride is a cyclic dicarboxylic anhydride that serves as a valuable tool in chemical synthesis and bioconjugation.[1] Its utility stems from the reactivity of the anhydride group towards nucleophiles, most notably the primary amino groups found in proteins (e.g., the ε-amino group of lysine residues and the N-terminus).[2] This reaction, a form of acylation, results in the formation of a stable amide bond, effectively modifying the protein's structure and properties.[2]

The rigid trans-conformation of the cyclohexane ring imparts specific spatial constraints to the resulting conjugate, which can be advantageous in applications requiring defined linker geometries.[1] Furthermore, the introduction of a carboxyl group for each modified amine alters the protein's overall charge, a property that can be exploited to modulate solubility and other physicochemical characteristics.[2] A significant feature of modifications with certain dicarboxylic anhydrides is their potential for reversibility under mild acidic conditions, allowing for the controlled release of the unmodified protein.[3][4]

Core Principles and Mechanistic Insights

The fundamental reaction underpinning the utility of trans-1,2-cyclohexanedicarboxylic anhydride in bioconjugation is the nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride ring by a primary amine.

Reaction Mechanism: Acylation of Primary Amines

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the formation of a tetrahedral intermediate.

  • Ring Opening and Proton Transfer: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring and the formation of an amide bond. A subsequent proton transfer results in the final product: a modified amine with a newly introduced carboxyl group.

reagents [label=<

trans-1,2-Cyclohexanedicarboxylic anhydride + Protein-NH₂

];

intermediate [label=<

Tetrahedral Intermediate

];

product [label=<

Modified Protein

];

reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Ring Opening"]; }

Caption: Mechanism of amine modification.

Causality of Experimental Choices

The efficiency and specificity of the modification reaction are governed by several key parameters:

  • pH: The reaction is typically carried out at a slightly alkaline pH (7-9).[2] In this range, a significant portion of the primary amino groups on the protein are deprotonated and thus more nucleophilic, facilitating the attack on the anhydride. At lower pH, protonation of the amines reduces their nucleophilicity, slowing down the reaction.

  • Temperature: The reaction generally proceeds efficiently at room temperature. Elevated temperatures can increase the rate of hydrolysis of the anhydride, reducing the efficiency of the desired protein modification.

  • Stoichiometry: The molar ratio of the anhydride to the protein will determine the extent of modification. A higher ratio will lead to a greater number of modified amino groups. This needs to be carefully optimized for each specific application to avoid excessive modification that could lead to protein denaturation or loss of activity.

Applications in Drug Development and Research

The unique properties of trans-1,2-cyclohexanedicarboxylic anhydride make it a valuable reagent in several areas of drug development and research.

Protein Modification and Cross-Linking

Modification of proteins with this anhydride can be used to:

  • Alter Physicochemical Properties: The introduction of negative charges can increase the solubility and alter the isoelectric point of a protein.[2]

  • Block Reaction Sites: Modification of lysine residues can be used to block specific sites from enzymatic cleavage or other reactions.[4]

  • Introduce a Linker: The newly formed carboxyl group can be further functionalized, allowing for the attachment of other molecules, such as drugs or imaging agents.

While trans-1,2-cyclohexanedicarboxylic anhydride itself is a mono-functional reagent for amine modification, the resulting carboxyl group can be activated (e.g., using carbodiimide chemistry) to react with another amine, enabling its use as a "zero-length" cross-linker in a two-step process.

Intermediate in Pharmaceutical Synthesis

The parent diacid, trans-1,2-cyclohexanedicarboxylic acid, is a key intermediate in the synthesis of the atypical antipsychotic drug Lurasidone.[1][5][6] This highlights the importance of this chemical scaffold in the development of therapeutics. The synthesis of Lurasidone involves the use of the enantiomerically pure form of the diacid, underscoring the significance of stereochemistry in drug design and synthesis.[6]

Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Optimization will be required for specific proteins and applications. Always adhere to appropriate laboratory safety procedures.

General Protocol for Protein Modification

This protocol outlines the basic steps for modifying a protein with trans-1,2-cyclohexanedicarboxylic anhydride.

Materials:

  • Protein of interest

  • trans-1,2-Cyclohexanedicarboxylic anhydride

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis tubing

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of trans-1,2-cyclohexanedicarboxylic anhydride in a water-miscible organic solvent (e.g., DMSO or DMF). The concentration should be determined based on the desired molar excess over the protein.

  • Reaction: While gently vortexing the protein solution, add the desired volume of the anhydride stock solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted anhydride.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Characterization: Characterize the extent of modification using techniques such as MALDI-TOF mass spectrometry, SDS-PAGE, and isoelectric focusing.

Workflow for Protein Modification and Characterization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in pH 8.0 buffer) Reaction Add Anhydride to Protein Solution Protein_Prep->Reaction Reagent_Prep Prepare Anhydride Stock Solution (in DMSO or DMF) Reagent_Prep->Reaction Incubation Incubate at Room Temperature (1 hour) Reaction->Incubation Quenching Quench with Tris-HCl Incubation->Quenching Purification Purify via Desalting or Dialysis Quenching->Purification Characterization Characterize Modified Protein (MALDI-TOF, SDS-PAGE, IEF) Purification->Characterization

Caption: Protein modification workflow.

Data Presentation and Characterization

The successful modification of a protein with trans-1,2-cyclohexanedicarboxylic anhydride should be confirmed by appropriate analytical techniques.

Technique Expected Outcome Purpose
MALDI-TOF Mass Spectrometry Increase in molecular weight corresponding to the number of anhydride molecules added.Confirms covalent modification and determines the extent of labeling.
SDS-PAGE Potential shift in electrophoretic mobility.Visualizes the modified protein and assesses for aggregation or degradation.
Isoelectric Focusing (IEF) Shift to a lower isoelectric point (pI).Confirms the introduction of negative charges.
Functional Assay Dependent on the protein and application.Assesses the impact of modification on the protein's biological activity.

Safety and Handling

Trans-1,2-Cyclohexanedicarboxylic anhydride is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: May cause an allergic skin reaction, serious eye damage, and allergy or asthma symptoms or breathing difficulties if inhaled.[4][7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. In case of inadequate ventilation, wear respiratory protection.[8]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Contaminated work clothing should not be allowed out of the workplace.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

References

Application Note & Protocol: Synthesis of Lurasidone Intermediate trans-(1R,2R)-Cyclohexane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid, a crucial chiral building block in the industrial preparation of the atypical antipsychotic agent, Lurasidone.[1][2] The synthesis is presented in a two-stage process. The first stage involves the isomerization of the readily available and economical cis-1,2-cyclohexanedicarboxylic acid (or its anhydride) into the thermodynamically more stable racemic trans-1,2-cyclohexanedicarboxylic acid. The second, and most critical stage, details the chiral resolution of the racemic trans mixture. This is achieved through the formation of diastereomeric salts using (R)-(+)-1-phenylethylamine as the resolving agent, which allows for the selective crystallization and isolation of the desired (1R,2R) enantiomer with high purity.[3][4] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical troubleshooting advice.

Introduction and Strategic Overview

The stereochemistry of active pharmaceutical ingredients (APIs) is paramount to their therapeutic efficacy and safety. Lurasidone, used in the treatment of schizophrenia and bipolar depression, requires the specific (1R,2R) configuration in its cyclohexane moiety to ensure proper interaction with its biological targets.[3][5] Consequently, the production of enantiomerically pure trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid is a critical upstream step in the overall synthesis of the drug.

The most industrially viable and scalable approach begins with a racemic mixture of the trans-diacid, which is then resolved to isolate the desired enantiomer. This method avoids the complexities and higher costs associated with direct asymmetric synthesis for this particular molecule. The core of the strategy relies on the principles of diastereomeric salt formation, where a racemic acid reacts with a single enantiomer of a chiral base. The resulting diastereomeric salts possess different physical properties, most notably solubility, which can be exploited for separation via fractional crystallization.[6][7]

The overall workflow is summarized in the diagram below.

G cluster_0 Stage 1: Preparation of Racemic trans-Diacid cluster_1 Stage 2: Chiral Resolution A cis-Hexahydrophthalic Anhydride B Acid-Catalyzed Hydrolysis & Isomerization A->B H₂SO₄, Heat C Racemic trans-1,2-Cyclohexane- dicarboxylic Acid B->C Work-up & Recrystallization D Dissolution in Methanol/Isopropanol C->D Add (R)-1-Phenylethylamine E Fractional Crystallization D->E Controlled Cooling F Isolation of Less-Soluble Diastereomeric Salt [(1R,2R)-acid · (R)-amine] E->F G Acidification & Extraction F->G HCl (aq) H Final Product: trans-(1R,2R)-Cyclohexane- 1,2-dicarboxylic Acid G->H Solvent Evaporation & Drying

Diagram 1. Overall workflow for the synthesis of the target intermediate.

Part I: Synthesis of Racemic trans-1,2-Cyclohexanedicarboxylic Acid

Scientific Principle

This stage begins with cis-hexahydrophthalic anhydride, the dehydrated form of cis-1,2-cyclohexanedicarboxylic acid. The trans isomer is thermodynamically more stable than the cis isomer due to the equatorial positioning of the two bulky carboxylic acid groups, which minimizes steric strain. By heating the cis anhydride in a strong acidic medium, two transformations occur: hydrolysis of the anhydride to the diacid, and subsequent acid-catalyzed epimerization at one of the chiral centers to yield the more stable trans configuration as the major product.[8]

Materials and Equipment
Reagents & Solvents Equipment
cis-Hexahydrophthalic anhydride500 mL Three-neck round-bottom flask
Sulfuric acid (70% aq.)Reflux condenser
Sodium hydroxide (10% aq.)Magnetic stirrer with heating mantle
Hydrochloric acid (conc.)Thermometer
Activated carbonBüchner funnel and filter flask
Deionized waterpH meter or pH paper
Isopropyl etherBeakers and graduated cylinders
Experimental Protocol
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cis-hexahydrophthalic anhydride (30.8 g, 0.2 mol) and 70% sulfuric acid solution (300 mL).

  • Isomerization: Heat the mixture to reflux (approximately 120 °C) and maintain for 26 hours with vigorous stirring. The solution will become a dark slurry.

  • Quenching and Decolorization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture to a pH of ~7.0 by slowly adding 10% aqueous sodium hydroxide solution. Caution: This is an exothermic reaction.

  • Add activated carbon (3 g) to the neutralized mixture and stir for 1 hour at room temperature to decolorize the solution.

  • Precipitation: Filter the suspension through a Celite pad to remove the activated carbon. Transfer the filtrate to a clean beaker and cool in an ice bath. Acidify the filtrate to pH 2 by the slow addition of concentrated hydrochloric acid, which will cause a white solid to precipitate.

  • Isolation: Continue stirring the slurry in the ice bath for 1 hour to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with cold deionized water (2 x 50 mL). The crude product is a mixture of cis and trans isomers. To isolate the trans isomer, transfer the solid to a flask and add isopropyl ether (200 mL). Heat the suspension to reflux for 1 hour, then allow it to cool slowly to room temperature. The trans isomer is significantly less soluble in isopropyl ether and will remain as a solid, while the cis isomer is partially dissolved.

  • Final Collection: Filter the solid, wash with a small amount of cold isopropyl ether, and dry under vacuum at 50 °C to yield racemic trans-1,2-cyclohexanedicarboxylic acid.

Part II: Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid

Scientific Principle: The Logic of Resolution

Chiral resolution is a technique to separate a racemic mixture into its constituent enantiomers. The process hinges on converting the enantiomers into diastereomers, which have different physical properties. Here, the racemic acid [(1R,2R) and (1S,2S)] is reacted with a single enantiomer of a chiral base, (R)-1-phenylethylamine. This creates a mixture of two diastereomeric salts: [(1R,2R)-acid · (R)-amine] and [(1S,2S)-acid · (R)-amine]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt—in this case, the [(1R,2R)-acid · (R)-amine] salt—can be selectively crystallized, physically separating it from the more soluble diastereomer.[4][6][9] Finally, the purified salt is treated with a strong acid to break the ionic bond, liberating the enantiomerically pure (1R,2R)-dicarboxylic acid.

G Racemic Racemic Mixture (1R,2R)-Acid & (1S,2S)-Acid Diastereomers Mixture of Diastereomeric Salts [(1R,2R)·(R)] & [(1S,2S)·(R)] Racemic->Diastereomers ResolvingAgent Single Enantiomer (R)-Amine ResolvingAgent->Diastereomers Separation Fractional Crystallization (Exploits different solubility) Diastereomers->Separation Salt1 Less Soluble Salt [(1R,2R)·(R)] (Crystallizes out) Separation->Salt1 Salt2 More Soluble Salt [(1S,2S)·(R)] (Stays in solution) Separation->Salt2 Acidification1 Acidification (HCl) Salt1->Acidification1 Product Pure (1R,2R)-Acid Acidification1->Product Acidification2 Acidification (HCl) Byproduct Pure (1S,2S)-Acid (From mother liquor)

Diagram 2. Logical workflow of chiral resolution via diastereomeric salts.

Materials and Equipment
Reagents & Solvents Equipment
Racemic trans-1,2-cyclohexanedicarboxylic acid2 L Round-bottom flask
(R)-(+)-1-PhenylethylamineHeating mantle with stirrer
MethanolReflux condenser
IsopropanolBüchner funnel and filter flask
Hydrochloric acid (~2 N aq.)Separatory funnel (2 L)
Ethyl acetateRotary evaporator
CyclohexaneVacuum oven
Saturated brine solutionPolarimeter (for quality control)
Experimental Protocol
  • Salt Formation: To a 2 L round-bottom flask, add methanol (500 mL) and isopropanol (500 mL). Add racemic trans-1,2-cyclohexanedicarboxylic acid (100 g, 0.58 mol).

  • While stirring, slowly add (R)-(+)-1-phenylethylamine (74 mL, 0.58 mol) over 30 minutes. An exothermic reaction will occur, and the temperature may rise. Maintain the temperature between 30-40 °C.

  • Stir the resulting mixture for 2-3 hours. A solid precipitate (the diastereomeric salts) will form.

  • First Crystallization: Collect the solid by vacuum filtration and wash the cake with a pre-mixed cold solution of methanol/isopropanol (50 mL/50 mL). This crude salt is enriched in the desired diastereomer.

  • Purification of Diastereomeric Salt: Transfer the crude salt back into the 2 L flask. Add methanol (500 mL) and isopropanol (500 mL) and heat the mixture to 65-70 °C with stirring for 2-3 hours. This step dissolves the salt and allows for a more selective recrystallization.

  • Slowly cool the solution to room temperature to allow the purified, less-soluble [(1R,2R)-acid · (R)-amine] salt to crystallize.

  • Collect the purified salt by vacuum filtration, wash with a cold methanol/isopropanol mixture (50 mL/50 mL), and dry under reduced pressure.

  • Liberation of the Free Acid: Dissolve the dried, purified salt in ~2 N aqueous hydrochloric acid (1 L) in a large beaker or flask. The solution should be strongly acidic (pH 1-2).

  • Extraction: Transfer the acidic solution to a 2 L separatory funnel and extract the product with ethyl acetate (1 x 1000 mL, then 1 x 200 mL).

  • Washing: Combine the organic extracts and wash with a saturated brine solution (100 mL) to remove residual water and HCl.

  • Isolation: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation under reduced pressure at a temperature below 55 °C.[4]

  • Final Purification: Add cyclohexane (~150 mL) to the oily residue and stir. The pure product will precipitate as a white solid.

  • Filter the solid, wash with a small amount of cold cyclohexane, and dry under vacuum at 45-50 °C for 8-10 hours to yield the final product, trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid.[1][4]

Characterization and Quality Control

The final product should be characterized to confirm its identity, purity, and stereochemical integrity. A purity of >99% by HPLC is typically required for its use as a pharmaceutical intermediate.[1]

Parameter Expected Specification
Appearance White to off-white crystalline solid
Melting Point ~184-187 °C
Purity (HPLC) ≥ 99.0%
Optical Rotation [α]D²⁰ -20° to -24° (c=1 in acetone)
Enantiomeric Excess (e.e.) ≥ 99.0% (Determined by chiral HPLC or after derivatization)

Field-Proven Insights & Troubleshooting

  • Causality in Isomerization: The duration and temperature of the acid-catalyzed isomerization are critical. Insufficient heating can lead to incomplete conversion to the trans isomer, which complicates the subsequent resolution step as the cis isomer will not form a readily separable salt.

  • The Resolution Solvent System: The ratio of methanol to isopropanol is a key parameter. This specific mixture provides the ideal solubility differential between the two diastereomeric salts. Altering the ratio can lead to either poor crystallization yields or low diastereomeric purity.

  • Cooling Rate is Crucial: During the recrystallization of the diastereomeric salt (Protocol 3.3, Step 6), a slow, controlled cooling rate is essential. Rapid cooling can cause co-precipitation of the more soluble diastereomer, significantly reducing the enantiomeric excess of the final product.

  • Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic acid can impact the resolution efficiency.[6][7] While a 1:1 molar ratio is used here, studies have shown that slight variations can sometimes optimize yield and purity, depending on the specific conditions.[9]

  • Liberation of the Acid: Ensure the pH is strongly acidic (pH < 2) during the liberation step (Protocol 3.3, Step 8) to fully protonate the carboxylate and break the salt. Incomplete acidification will result in poor extraction efficiency into the organic layer.

References

Application Notes and Protocols for the Use of trans-1,2-Cyclohexanedicarboxylic Anhydride in High-Performance Resin Production

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

In the pursuit of advanced polymeric materials, the selection of monomers is a critical determinant of the final properties and performance of the resin system. Among the diverse array of curing agents and co-monomers, alicyclic anhydrides have carved a niche for imparting a unique combination of thermal stability, mechanical robustness, and excellent electrical insulation properties. This document provides a comprehensive technical guide on the application of trans-1,2-cyclohexanedicarboxylic anhydride, a stereoisomer that offers distinct advantages in the synthesis of high-performance epoxy, polyester, and alkyd resins.

The rigid, non-planar structure of the cyclohexane ring in its trans configuration is key to its efficacy. This structural element restricts segmental motion within the polymer backbone, leading to a significant increase in the glass transition temperature (T_g) and enhanced mechanical strength compared to resins derived from more flexible or aromatic anhydrides. These application notes and protocols are designed for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of this monomer to develop next-generation materials for demanding applications.

The following sections will delve into the fundamental chemistry, provide detailed experimental protocols for various resin systems, and discuss the expected performance characteristics, all grounded in established scientific principles and supported by authoritative references.

Core Chemistry and Mechanistic Rationale

trans-1,2-Cyclohexanedicarboxylic anhydride is a cyclic dicarboxylic anhydride featuring a saturated six-membered carbon ring. Its chemical structure is fundamental to its function in resin production.

Chemical and Physical Properties

A summary of the key physical and chemical properties of trans-1,2-cyclohexanedicarboxylic anhydride is presented in Table 1.

PropertyValueReference(s)
CAS Number 14166-21-3[1]
Molecular Formula C₈H₁₀O₃[1][2]
Molecular Weight 154.16 g/mol [1]
Appearance White to almost white crystalline powder[3]
Melting Point 144-149 °C[3]
Purity ≥97%[1][2]
The Role of Stereochemistry: trans vs. cis

The spatial arrangement of the carboxylic anhydride groups on the cyclohexane ring is of paramount importance. In the trans configuration, the functional groups are on opposite sides of the ring, leading to a more linear and rigid structure upon polymerization. This contrasts with the cis isomer, where the functional groups are on the same side, resulting in a more kinked and flexible polymer chain. This fundamental difference in stereochemistry is the primary reason for the enhanced thermal and mechanical properties observed in resins incorporating the trans isomer.[4]

The mechanism of anhydride formation from the corresponding dicarboxylic acid involves an intramolecular nucleophilic attack. The stereochemistry of the diacid influences the ease of this reaction, with the cis isomer generally cyclizing more readily due to the proximity of the carboxylic acid groups. However, both cis and trans anhydrides are commercially available and serve as valuable monomers in polymer synthesis.

Application in Epoxy Resin Systems

trans-1,2-Cyclohexanedicarboxylic anhydride serves as an excellent curing agent (hardener) for epoxy resins, particularly in applications demanding high thermal stability and superior electrical insulation properties. The curing reaction proceeds via the ring-opening of the anhydride by hydroxyl groups, followed by the reaction of the resulting carboxylic acid with the epoxy groups. This process is typically catalyzed by a tertiary amine or an imidazole.[5]

Rationale for Use in Epoxies

The incorporation of the rigid cycloaliphatic structure of trans-1,2-cyclohexanedicarboxylic anhydride into the epoxy network results in:

  • High Glass Transition Temperature (T_g): The restricted rotation of the cyclohexane ring significantly elevates the T_g of the cured resin, enabling its use in high-temperature environments.

  • Excellent Electrical Properties: The non-polar nature of the cycloaliphatic ring contributes to low dielectric constants and loss factors, making these resins ideal for electrical encapsulation and insulation.

  • Good Mechanical Strength: The high crosslink density achievable with this anhydride leads to resins with high modulus and good dimensional stability.[6]

  • Low Cure Shrinkage: Compared to amine-cured systems, anhydride-cured epoxies generally exhibit lower shrinkage during polymerization, reducing internal stresses in the final product.[5]

Experimental Protocol: Epoxy Resin Curing

This protocol provides a general procedure for curing a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin.

Materials:

  • DGEBA-based epoxy resin (Epoxy Equivalent Weight ~185-192 g/eq)

  • trans-1,2-Cyclohexanedicarboxylic anhydride

  • Accelerator (e.g., 2-Ethyl-4-methylimidazole or Benzyldimethylamine)

  • Mixing vessels, stirring apparatus, vacuum oven, and molds.

Procedure:

  • Formulation Calculation: The stoichiometric amount of anhydride is calculated based on the Epoxy Equivalent Weight (EEW) of the resin. A common starting point is a 0.85:1 to 1:1 molar ratio of anhydride to epoxy groups.

  • Preheating and Mixing: The epoxy resin is preheated to approximately 60-80°C to reduce its viscosity. The solid trans-1,2-cyclohexanedicarboxylic anhydride is then added and mixed until completely dissolved and a homogenous mixture is obtained.

  • Accelerator Addition: The accelerator is added to the mixture at a concentration of 0.5-2.0 parts per hundred parts of resin (phr). The mixture is stirred thoroughly for 5-10 minutes.

  • Degassing: The mixture is degassed under vacuum (29 inHg) for 15-30 minutes to remove any entrapped air bubbles.

  • Curing: The degassed mixture is poured into preheated molds and cured in a programmable oven. A typical cure schedule is a multi-step process to control the exotherm and ensure complete crosslinking.[5] A representative cure cycle is:

    • 2 hours at 120°C

    • Followed by 4 hours at 150°C

    • An optional post-cure at 180°C for 2 hours can further enhance the T_g.

Workflow for Epoxy Resin Curing:

G cluster_prep Preparation cluster_cure Curing A Calculate Stoichiometry B Preheat Epoxy Resin A->B C Dissolve Anhydride B->C D Add Accelerator C->D E Degas Mixture D->E F Pour into Molds E->F G Initial Cure (120°C) F->G H Main Cure (150°C) G->H I Post-Cure (180°C) H->I J Cured Epoxy Resin I->J

Caption: Epoxy resin curing workflow.

Application in Unsaturated Polyester Resins

In the synthesis of unsaturated polyester resins (UPRs), trans-1,2-cyclohexanedicarboxylic anhydride can be used as a co-monomer alongside an unsaturated anhydride (e.g., maleic anhydride) and a diol (e.g., propylene glycol). The inclusion of the saturated cycloaliphatic ring modifies the properties of the final cured resin.

Rationale for Use in Polyesters
  • Improved Thermal Stability: The rigid cyclohexane ring increases the stiffness of the polyester backbone, leading to a higher heat distortion temperature (HDT) of the cured product.[7]

  • Enhanced Mechanical Properties: The incorporation of trans-1,2-cyclohexanedicarboxylic anhydride can improve the hardness and modulus of the final crosslinked polyester.

  • Controlled Reactivity: By adjusting the ratio of saturated to unsaturated anhydrides, the crosslink density and, consequently, the flexibility and toughness of the resin can be tailored.

Experimental Protocol: Unsaturated Polyester Resin Synthesis

This protocol outlines a two-stage synthesis process for a UPR.[8]

Materials:

  • Propylene glycol

  • Maleic anhydride

  • trans-1,2-Cyclohexanedicarboxylic anhydride

  • Inhibitor (e.g., hydroquinone)

  • Styrene monomer

  • Reaction vessel with a stirrer, thermometer, nitrogen inlet, and a condenser for water removal.

Procedure:

  • Stage 1: Glycolysis/Initial Esterification: The propylene glycol and trans-1,2-cyclohexanedicarboxylic anhydride are charged into the reactor. The mixture is heated to 190-200°C under a nitrogen blanket with continuous stirring. The reaction is monitored by measuring the acid value, which should decrease as the esterification reaction proceeds.

  • Stage 2: Polyesterification: Once the initial reaction is complete (indicated by a plateau in the acid value), the maleic anhydride is added. The temperature is raised to 210-220°C, and the reaction is continued. Water of condensation is collected. The reaction is monitored by periodically measuring the acid value and viscosity. The reaction is stopped when the desired acid value (typically 15-30 mg KOH/g) is reached.

  • Inhibition and Blending: The reactor is cooled to below 120°C, and the inhibitor is added to prevent premature gelation. The molten polyester is then dissolved in styrene monomer (typically a 60:40 or 70:30 polyester to styrene ratio by weight) to yield the final unsaturated polyester resin.

Logical Flow of UPR Synthesis:

G A Charge Glycol and trans-Anhydride B Stage 1: Heat to 190-200°C (under N2) A->B C Add Maleic Anhydride B->C D Stage 2: Heat to 210-220°C (remove water) C->D E Monitor Acid Value and Viscosity D->E F Cool and Add Inhibitor E->F Target Acid Value Reached G Dissolve in Styrene F->G H Unsaturated Polyester Resin G->H

Caption: Unsaturated Polyester Resin Synthesis.

Application in Alkyd Resins

trans-1,2-Cyclohexanedicarboxylic anhydride can be incorporated into alkyd resin formulations to enhance their performance characteristics. Alkyd resins are oil-modified polyesters, and the properties are largely determined by the type and amount of oil, polyol, and diacid/anhydride used.[9]

Rationale for Use in Alkyds
  • Improved Hardness and Durability: The rigid cycloaliphatic structure contributes to a harder and more durable paint film.

  • Enhanced Chemical Resistance: The saturated ring structure can improve the resistance of the coating to chemicals and water.

  • Good Gloss Retention: The stability of the cycloaliphatic ring can lead to better gloss retention in exterior coatings.

Experimental Protocol: Alkyd Resin Synthesis (Monoglyceride Process)

This protocol describes a two-stage monoglyceride process, which is common in alkyd resin production.[10]

Materials:

  • Drying oil (e.g., soybean oil, linseed oil)

  • Polyol (e.g., glycerol, pentaerythritol)

  • trans-1,2-Cyclohexanedicarboxylic anhydride

  • Catalyst for alcoholysis (e.g., litharge, calcium hydroxide)

  • Solvent for azeotropic distillation (e.g., xylene)

  • Reaction vessel equipped as for UPR synthesis.

Procedure:

  • Stage 1: Alcoholysis (Monoglyceride Formation): The oil, polyol, and alcoholysis catalyst are charged to the reactor. The mixture is heated to 230-250°C under a nitrogen sparge. The reaction is monitored by checking the solubility of a sample in methanol. The reaction is complete when the mixture is soluble in 3-4 volumes of methanol.

  • Stage 2: Polyesterification: The reaction mixture is cooled to about 180°C. trans-1,2-Cyclohexanedicarboxylic anhydride and xylene are added. The temperature is then raised to 220-240°C, and the water of condensation is removed azeotropically. The reaction is monitored by measuring the acid value and viscosity. The reaction is stopped when the desired specifications are met.

  • Thinning: The resin is cooled and thinned with a suitable solvent (e.g., mineral spirits) to the desired solids content.

Safety and Handling

trans-1,2-Cyclohexanedicarboxylic anhydride is a chemical that requires careful handling. It may cause allergic skin reactions and serious eye damage. It can also cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn.[3] Work should be conducted in a well-ventilated area.

Conclusion

trans-1,2-Cyclohexanedicarboxylic anhydride is a versatile and highly effective monomer for the production of high-performance epoxy, polyester, and alkyd resins. Its unique rigid cycloaliphatic structure imparts significant improvements in thermal stability, mechanical strength, and durability. The protocols provided herein serve as a foundation for researchers to explore the full potential of this valuable building block in the development of advanced materials for a wide range of applications. Further optimization of formulations and curing conditions is encouraged to tailor the resin properties to specific performance requirements.

References

Application Note & Protocols: Preparation of trans-1,2-Cyclohexanedicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The trans-1,2-cyclohexanedicarboxylic acid scaffold is a privileged structural motif in medicinal chemistry and materials science. Its rigid, non-aromatic character provides a unique three-dimensional geometry crucial for optimizing ligand-receptor interactions and defining polymer properties. This guide provides an in-depth overview of the primary synthetic strategies to access this key intermediate, with a focus on stereochemical control. A detailed, field-proven protocol for the stereoselective catalytic hydrogenation of phthalic anhydride is presented, alongside discussions on classical resolution and alternative synthetic approaches.

Introduction: The Significance of the trans-1,2-Cyclohexane Scaffold

The cyclohexane ring is a fundamental carbocycle in organic chemistry. When substituted at the 1 and 2 positions, the resulting isomers—cis (substituents on the same face) and trans (substituents on opposite faces)—exhibit distinct physical and chemical properties. The trans-1,2-dicarboxylic acid derivative, in particular, has found significant utility across various scientific domains.

  • In Pharmaceuticals: The rigid trans configuration serves as a non-planar bioisostere for aromatic rings, allowing chemists to explore new chemical space. It is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the antipsychotic agent Lurasidone and selective cathepsin K inhibitors for osteoarthritis treatment.[1][2] Its chiral nature, once resolved, provides a powerful tool for developing enantiomerically pure drugs.[3]

  • In Polymer Science: As a dicarboxylic acid monomer, it is used to produce specialty polyesters and polyamides. The defined stereochemistry of the trans isomer imparts desirable thermal and mechanical properties to the resulting polymers, such as enhanced durability and heat resistance, making them suitable for high-performance coatings, adhesives, and biodegradable plastics.[3][4]

The primary challenge in its synthesis is achieving high stereoselectivity for the desired trans isomer while minimizing the formation of the often-undesired cis isomer.

Strategic Approaches to Synthesis

Several methodologies exist for the preparation of trans-1,2-cyclohexanedicarboxylic acid. The choice of method depends on the desired scale, purity requirements, and available starting materials.

Method A: Stereoselective Catalytic Hydrogenation

This is the most common and industrially scalable approach. It involves the hydrogenation of an aromatic precursor, typically phthalic acid or its anhydride, over a heterogeneous catalyst.

  • Mechanism & Rationale: The hydrogenation of the aromatic ring is a complex process. Catalysts like rhodium and ruthenium are highly effective due to their ability to activate molecular hydrogen and coordinate the aromatic ring.[5][6] The stereochemical outcome (cis vs. trans) is heavily influenced by the choice of catalyst, solvent, and reaction conditions (temperature, pressure). For instance, hydrogenation of phthalic acid over specific palladium or rhodium catalysts in aqueous solutions has been shown to yield cyclohexanedicarboxylic acids.[7][8][9] The reaction proceeds via surface adsorption, and the steric approach of hydrogen to the adsorbed ring dictates the final stereochemistry. While some conditions might favor the cis product, specific catalyst systems are known to provide high selectivity for the trans isomer.

Method B: Isomerization and Separation

If a mixture of cis and trans isomers is produced, separation is necessary. The two isomers have different physical properties, which can be exploited.

  • Rationale: The trans isomer is generally more crystalline and has a higher melting point (228-230 °C) compared to the cis isomer.[1][3] This difference in stability and crystal packing allows for separation by fractional crystallization. Additionally, the solubility of the isomers and their salts can differ significantly in various solvents, providing another avenue for purification. For example, the dihydrochloride salts of related cis- and trans-1,2-diaminocyclohexane show vastly different solubilities in methanol, enabling their separation.[10]

Method C: Chiral Resolution of Racemic trans-Isomer

For pharmaceutical applications, obtaining a single enantiomer of the trans acid is often required. This is achieved by resolving the racemic mixture.

  • Mechanism & Rationale: The racemic trans-1,2-cyclohexanedicarboxylic acid is reacted with a chiral resolving agent, such as an enantiomerically pure amine like (R)-1-phenylethylamine.[2][11] This reaction forms a pair of diastereomeric salts. These diastereomers have different solubilities, allowing one to be selectively crystallized from the solution. After separation, the salt is treated with a strong acid to break the ionic bond, liberating the desired enantiomerically pure dicarboxylic acid.[2] The molar ratio of the resolving agent to the diacid can be critical in determining the efficiency and success of the resolution.[11]

Comparative Summary of Synthetic Strategies

Strategy Starting Material Key Advantage Key Disadvantage Typical Application
Catalytic Hydrogenation Phthalic Anhydride/AcidHigh yield, scalability, direct access to the cyclohexane core.Requires high-pressure equipment; catalyst can be expensive; may produce isomer mixtures.Industrial-scale production of racemic trans-acid.
Isomerization/Separation cis/trans mixtureUtilizes simple physical chemistry principles.Can be labor-intensive and may result in significant material loss.Purification of existing isomer mixtures.
Chiral Resolution Racemic trans-acidProvides access to enantiomerically pure material.Stoichiometric use of expensive chiral reagents; multiple steps reduce overall yield.Pharmaceutical intermediate synthesis.

Detailed Protocol: Stereoselective Hydrogenation of Phthalic Anhydride

This protocol details a robust method for the preparation of racemic trans-1,2-cyclohexanedicarboxylic acid via the catalytic hydrogenation of phthalic anhydride. This method is adapted from established industrial and academic procedures.[8][12][13]

Safety Precautions:

  • This procedure involves high-pressure hydrogen gas and flammable solvents. It must be conducted in a properly functioning fume hood, away from ignition sources, using a high-pressure reactor (autoclave) operated by trained personnel.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Catalysts like Rh/C can be pyrophoric upon exposure to air after the reaction. Handle with care, preferably under an inert atmosphere or by quenching the reaction mixture carefully.

Materials and Reagents
  • Phthalic Anhydride (C₈H₄O₃): >99% purity

  • Rhodium on Carbon (5% Rh/C): Catalyst

  • Glacial Acetic Acid (CH₃COOH): ACS grade or higher

  • Methanol (CH₃OH): ACS grade

  • Deionized Water

  • High-Pressure Hydrogen (H₂): >99.9% purity

Equipment
  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.

  • Glassware for filtration and crystallization.

  • Rotary evaporator.

  • pH meter or pH paper.

  • Melting point apparatus.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation cluster_analysis Analysis charge_reactor 1. Charge Reactor: - Phthalic Anhydride - Acetic Acid - 5% Rh/C Catalyst seal_purge 2. Seal & Purge with N₂ then H₂ charge_reactor->seal_purge pressurize_heat 3. Pressurize & Heat - Set H₂ pressure (e.g., 50-70 bar) - Heat to reaction temp (e.g., 100-140°C) seal_purge->pressurize_heat react 4. React with Stirring (Monitor H₂ uptake) pressurize_heat->react cool_vent 5. Cool & Vent Reactor react->cool_vent filter_catalyst 6. Filter Catalyst (Caution: Pyrophoric) cool_vent->filter_catalyst evaporate 7. Evaporate Solvent (Rotary Evaporator) filter_catalyst->evaporate crystallize 8. Crystallize Product (e.g., from water) evaporate->crystallize isolate_dry 9. Isolate & Dry - Filter crystals - Dry in vacuum oven crystallize->isolate_dry analyze 10. Characterize - Melting Point - NMR Spectroscopy isolate_dry->analyze

Caption: Workflow for the synthesis of trans-1,2-Cyclohexanedicarboxylic acid.

Step-by-Step Procedure
  • Reactor Charging: To a clean, dry glass liner of a high-pressure autoclave, add phthalic anhydride (e.g., 14.8 g, 0.1 mol) and glacial acetic acid (e.g., 100 mL). Carefully add 5% Rhodium on Carbon catalyst (e.g., 0.5 g, ~3.4 wt%).

    • Rationale: Acetic acid is an effective solvent for the starting material and the product, and is stable under hydrogenation conditions. The catalyst loading is a critical parameter that balances reaction rate and cost.

  • Sealing and Purging: Place the liner in the autoclave and seal the reactor according to the manufacturer's instructions. Purge the system first with an inert gas (e.g., nitrogen) three times to remove oxygen, then purge with hydrogen gas three times.

    • Rationale: Removing all oxygen is crucial for safety to prevent the formation of an explosive mixture with hydrogen and to ensure catalyst activity.

  • Hydrogenation Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 bar / ~870 psi). Begin stirring and heat the reactor to the target temperature (e.g., 120 °C). The reaction is monitored by observing the drop in pressure as hydrogen is consumed. Maintain the pressure by adding more hydrogen as needed. The reaction is typically complete within 4-8 hours.

    • Rationale: Temperature and pressure are key parameters. Higher temperatures and pressures generally increase the reaction rate but can sometimes lead to over-reduction or side reactions.

  • Cooldown and Depressurization: Once hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen in a safe manner.

  • Catalyst Filtration: Open the reactor and carefully remove the liner. Filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Wash the catalyst pad with a small amount of fresh acetic acid to recover any residual product.

    • Rationale: The Celite pad prevents the fine catalyst particles from passing through the filter paper. The used catalyst should be quenched with water and handled as hazardous waste, as it can ignite spontaneously in air.

  • Solvent Removal: Combine the filtrate and washes. Remove the acetic acid under reduced pressure using a rotary evaporator. A viscous oil or a semi-solid residue will remain.

  • Crystallization and Isolation: To the residue, add a minimal amount of hot deionized water to dissolve it. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. The trans isomer, being less soluble, will preferentially crystallize.

  • Purification: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold water. A second recrystallization from water may be performed to improve purity and increase the trans:cis ratio.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight. Characterize the product by determining its melting point (expected: 228-230 °C) and by ¹H NMR spectroscopy to confirm the structure and assess isomeric purity.

Conclusion

The synthesis of trans-1,2-cyclohexanedicarboxylic acid is a well-established process of significant industrial and academic importance. Catalytic hydrogenation of phthalic anhydride or phthalic acid stands as the most efficient and scalable method for producing the racemic compound. Subsequent purification through crystallization effectively isolates the desired trans isomer. For applications requiring enantiopure materials, classical resolution with chiral amines remains the standard and reliable approach. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to confidently prepare and utilize this versatile chemical building block.

References

Application Notes and Protocols: Dehydration of trans-1,2-Cyclohexanedicarboxylic Acid to its Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Strategic Importance of Anhydride Synthesis

The intramolecular dehydration of dicarboxylic acids to their corresponding cyclic anhydrides is a cornerstone transformation in organic synthesis. These anhydrides, including trans-1,2-cyclohexanedicarboxylic anhydride, serve as pivotal intermediates in the production of polymers, resins, and a multitude of fine chemicals.[1] In the pharmaceutical industry, such structures are integral building blocks for complex molecular architectures, including the synthesis of certain drug candidates.[2][3] The trans stereochemistry of the starting diacid imparts a specific conformational rigidity to the resulting anhydride, a feature that can be critical in drug design and materials science.[1]

This document provides a comprehensive guide to the synthesis of trans-1,2-cyclohexanedicarboxylic anhydride from its corresponding dicarboxylic acid via dehydration with acetic anhydride. It elucidates the underlying reaction mechanism, offers a detailed experimental protocol, and outlines the necessary safety precautions and characterization techniques.

Reaction Principle and Mechanism

The conversion of a dicarboxylic acid to a cyclic anhydride is an equilibrium process that is driven to completion by the removal of water. A common and efficient laboratory method to achieve this is the use of a chemical dehydrating agent, such as acetic anhydride.

The reaction with acetic anhydride proceeds through a nucleophilic acyl substitution mechanism. The process is initiated by the attack of one of the carboxylic acid's hydroxyl groups on a carbonyl carbon of acetic anhydride. This forms a mixed anhydride intermediate. Subsequently, the second carboxylic acid group of the cyclohexane derivative acts as an intramolecular nucleophile, attacking the newly formed carbonyl center. This intramolecular cyclization results in the formation of the desired five-membered anhydride ring and the elimination of a molecule of acetic acid. The use of excess acetic anhydride and/or removal of the acetic acid byproduct helps to drive the reaction towards the product.

Diagram of the Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Diacid trans-1,2-Cyclohexanedicarboxylic Acid MixedAnhydride Mixed Anhydride Intermediate Diacid->MixedAnhydride Nucleophilic Attack on Acetic Anhydride AcAnhydride Acetic Anhydride AcAnhydride->MixedAnhydride Product trans-1,2-Cyclohexanedicarboxylic Anhydride MixedAnhydride->Product Intramolecular Cyclization Byproduct Acetic Acid MixedAnhydride->Byproduct Elimination

Caption: Reaction mechanism for the dehydration of a dicarboxylic acid using acetic anhydride.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization to ensure the identity and purity of the final product.

Materials and Equipment
Reagents CAS Number Molecular Weight ( g/mol ) Quantity
trans-1,2-Cyclohexanedicarboxylic acid2305-32-0172.1810.0 g (58.1 mmol)
Acetic Anhydride108-24-7102.0930 mL
Toluene (for recrystallization)108-88-392.14As needed
Hexane (for washing)110-54-386.18As needed
Equipment
100 mL Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Magnetic stir bar
Buchner funnel and filter flask
Filter paper
Rotary evaporator
Melting point apparatus
IR and NMR spectrometers
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 10.0 g (58.1 mmol) of trans-1,2-cyclohexanedicarboxylic acid and 30 mL of acetic anhydride.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with gentle stirring. Maintain the reflux for 1 hour.

  • Removal of Volatiles: After the reflux period, allow the reaction mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

  • Purification by Recrystallization:

    • Dissolve the crude solid residue in a minimum amount of hot toluene.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold hexane to remove any residual toluene.

    • Dry the purified crystals under vacuum.

  • Characterization:

    • Determine the melting point of the dried product. The literature value for trans-1,2-cyclohexanedicarboxylic anhydride is in the range of 144-149 °C.[4]

    • Obtain an Infrared (IR) spectrum and compare it with known spectra. Key signals should include strong carbonyl stretching frequencies characteristic of an anhydride.

    • Obtain ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra to confirm the structure of the product.

Diagram of the Experimental Workflow

Experimental_Workflow Start Start Setup Combine Diacid and Acetic Anhydride Start->Setup Reflux Reflux for 1 hour Setup->Reflux Evaporation Remove Volatiles (Rotary Evaporator) Reflux->Evaporation Recrystallization Recrystallize from Toluene/Hexane Evaporation->Recrystallization Filtration Collect Crystals (Vacuum Filtration) Recrystallization->Filtration Drying Dry under Vacuum Filtration->Drying Characterization Characterize Product (MP, IR, NMR) Drying->Characterization End End Characterization->End

Caption: A streamlined workflow for the synthesis and purification of the target anhydride.

Expected Results and Characterization
Property Expected Value
Appearance White to off-white crystalline solid.[4]
Melting Point 144-149 °C.[4]
IR Spectroscopy (ATR) Characteristic strong C=O stretching bands for a cyclic anhydride around 1850 cm⁻¹ and 1780 cm⁻¹.
¹H NMR Spectroscopy Signals corresponding to the cyclohexane ring protons. The chemical shifts and coupling constants will be indicative of the trans stereochemistry.
¹³C NMR Spectroscopy Signals for the carbonyl carbons of the anhydride group and the carbons of the cyclohexane ring.

Safety and Handling Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. It reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • trans-1,2-Cyclohexanedicarboxylic Acid: May cause skin and eye irritation. Handle with appropriate PPE.

  • trans-1,2-Cyclohexanedicarboxylic Anhydride: May cause an allergic skin reaction, serious eye damage, and allergy or asthma symptoms or breathing difficulties if inhaled.[4][5] Avoid breathing dust and ensure adequate ventilation.

  • Toluene and Hexane: Flammable solvents. Keep away from ignition sources. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of trans-1,2-cyclohexanedicarboxylic anhydride via dehydration with acetic anhydride is a robust and reliable method for producing this valuable synthetic intermediate. By following the detailed protocol and adhering to the safety precautions outlined, researchers can confidently prepare and purify this compound for use in a variety of applications, from drug development to materials science. The characterization data provided serves as a benchmark for ensuring the quality and identity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Purification of trans-1,2-Cyclohexanedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trans-1,2-cyclohexanedicarboxylic anhydride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude trans-1,2-cyclohexanedicarboxylic anhydride?

The primary impurities you are likely to encounter are:

  • cis-1,2-Cyclohexanedicarboxylic anhydride: This is the most common isomeric impurity.

  • trans-1,2-Cyclohexanedicarboxylic acid: This diacid results from the hydrolysis of the anhydride, a common issue given the moisture sensitivity of the compound.[1]

  • Residual solvents: Solvents from the synthesis or previous workup steps may persist.

  • Unreacted starting materials: Depending on the synthetic route, you may have residual dicarboxylic acid or dehydrating agent.

Q2: How do I choose the best purification method for my sample?

The choice of purification method depends on the scale of your experiment and the nature of the impurities.

  • Recrystallization: This is the most effective method for removing the cis-isomer and other minor impurities, especially on a lab scale.

  • Vacuum Distillation: This method is suitable for larger quantities and can be effective at removing less volatile impurities. However, care must be taken to avoid thermal decomposition.

  • Column Chromatography: This is generally reserved for small-scale purifications where high purity is essential and other methods have failed to remove trace impurities.

Q3: How can I confirm the purity and identity of my final product?

A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: This is an excellent method to confirm the trans stereochemistry and the absence of the corresponding diacid or other organic impurities.[2]

  • FTIR Spectroscopy: The presence of two distinct carbonyl (C=O) stretches around 1850 cm⁻¹ and 1780 cm⁻¹ is characteristic of the anhydride functionality. The absence of a broad O-H stretch from a carboxylic acid indicates high purity.

  • Melting Point Analysis: Pure trans-1,2-cyclohexanedicarboxylic anhydride has a sharp melting point in the range of 145-147°C. A broad or depressed melting point suggests the presence of impurities.

  • Gas Chromatography (GC): When coupled with a mass spectrometer (GC-MS), this can provide quantitative information about volatile impurities and confirm the molecular weight of the product.

Q4: What are the best practices for handling and storing the purified anhydride?

trans-1,2-Cyclohexanedicarboxylic anhydride is moisture-sensitive.[1] To prevent hydrolysis back to the diacid, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a desiccator. For long-term storage, refrigeration is recommended.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: Oily or Gummy Product After Recrystallization

Cause: This "oiling out" phenomenon typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high, leading to a significant melting point depression.

Solution:

  • Re-dissolve and Modify Solvent System: Heat the mixture to re-dissolve the oil. Add a small amount of a "better" solvent (one in which the compound is more soluble) to prevent premature precipitation.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

Issue 2: Low Recovery from Recrystallization

Cause: This can be due to using too much solvent, premature crystallization during filtration, or the product being significantly soluble in the cold solvent.

Solution:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Pre-heat the Filtration Apparatus: Use a hot filtration setup to prevent the product from crystallizing in the funnel.

  • Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at cold temperatures. See the solvent selection table below for guidance.

Issue 3: Persistent Presence of the Diacid Impurity

Cause: Incomplete conversion during synthesis or hydrolysis of the anhydride during workup and purification.

Solution:

  • Azeotropic Removal of Water: Before the final purification step, dissolve the crude product in a solvent like toluene and distill off the solvent. This can help to azeotropically remove any residual water and may drive the equilibrium back towards the anhydride if any diacid is present with a dehydrating agent.

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and all solvents are anhydrous during the purification process.

  • Chemical Conversion: As a last resort, the crude material can be refluxed with a mild dehydrating agent like acetic anhydride, followed by removal of the excess acetic anhydride and acetic acid under vacuum.

Issue 4: Difficulty in Separating cis and trans Isomers

Cause: The cis and trans isomers can sometimes co-crystallize if the conditions are not optimal.

Solution:

  • Leverage the Melting Point Difference: The significant difference in melting points between the trans (145-147°C) and cis (32-34°C) isomers is key. A carefully chosen recrystallization solvent will selectively crystallize the higher-melting trans-isomer, leaving the cis-isomer in the mother liquor.

  • Fractional Crystallization: If a single recrystallization is insufficient, multiple recrystallization steps can be performed to enhance the purity.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a recommended starting point for the recrystallization of trans-1,2-cyclohexanedicarboxylic anhydride.

Solvent Selection:

A solvent system of toluene and hexanes is often a good choice. The anhydride should be soluble in hot toluene and much less soluble in hexanes.

Solvent SystemSuitabilityRationale
Toluene/HexanesExcellentGood solubility in hot toluene, poor solubility in cold hexanes.
Acetic AnhydrideGoodCan help to convert any diacid impurity back to the anhydride.
Dichloromethane/HexanesFairLower boiling point may reduce the risk of oiling out.

Step-by-Step Procedure:

  • Place the crude anhydride in an oven-dried Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot toluene to dissolve the solid completely.

  • While the solution is hot, slowly add hexanes until the solution becomes slightly turbid.

  • Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Vacuum Distillation

This method is suitable for larger quantities of material.

Step-by-Step Procedure:

  • Set up a short-path distillation apparatus. Ensure all glassware is thoroughly dried.

  • Place the crude anhydride in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum and begin heating the flask in an oil bath.

  • Collect any low-boiling impurities as the first fraction.

  • Based on the boiling point of the related cis-isomer (158 °C at 17 mmHg), the trans-isomer will have a significantly higher boiling point.[3] A starting point for distillation would be a pressure of 1-5 mmHg and a temperature range of 160-200°C.

  • Collect the pure trans-1,2-cyclohexanedicarboxylic anhydride as the main fraction.

  • Allow the apparatus to cool completely before releasing the vacuum.

Visualization of Workflows

Decision Tree for Purification Method Selection

G start Crude trans-1,2-Cyclohexanedicarboxylic Anhydride scale What is the scale of your experiment? start->scale impurities What are the primary impurities? scale->impurities < 25 g distill Vacuum Distillation scale->distill > 25 g recrystallize Recrystallization impurities->recrystallize cis-isomer, minor impurities chromatography Column Chromatography impurities->chromatography Trace polar impurities

Caption: Decision tree for selecting the appropriate purification method.

Workflow for Recrystallization

G start Dissolve crude anhydride in minimal hot toluene add_hexanes Add hot hexanes until turbidity appears start->add_hexanes redissolve Add a few drops of hot toluene to clarify add_hexanes->redissolve cool_rt Cool slowly to room temperature redissolve->cool_rt cool_ice Cool in an ice bath cool_rt->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with cold hexanes filter->wash dry Dry under high vacuum wash->dry end Pure trans-1,2-Cyclohexanedicarboxylic Anhydride dry->end

Caption: Step-by-step workflow for the recrystallization of the anhydride.

References

Technical Support Center: Synthesis of trans-1,2-Cyclohexanedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-1,2-cyclohexanedicarboxylic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: Why is my yield of trans-1,2-cyclohexanedicarboxylic anhydride consistently low?

A low yield is a common issue that can stem from several factors, from incomplete reactions to product degradation.

Potential Cause 1: Incomplete Dehydration Reaction The conversion of a dicarboxylic acid to its cyclic anhydride is a dehydration reaction that often exists in equilibrium. If the equilibrium is not sufficiently shifted towards the product, a significant amount of starting material will remain, leading to a low isolated yield.

  • Causality: The reaction involves the removal of a water molecule from the trans-1,2-cyclohexanedicarboxylic acid. In a closed system, the accumulating water can hydrolyze the anhydride product, pushing the equilibrium back towards the starting material.[1]

  • Recommended Solution:

    • Use of a Dehydrating Agent: The most common method is to use a chemical dehydrating agent that also serves as a reactant. Acetic anhydride is frequently used; it reacts with the dicarboxylic acid and the water byproduct is consumed in the process, driving the reaction forward.[2]

    • Removal of Byproducts: When using acetic anhydride, the acetic acid formed as a byproduct must be effectively removed during workup and purification to prevent it from catalyzing the reverse (hydrolysis) reaction.[2] This is typically achieved by distillation or washing with a mild base.

Potential Cause 2: Product Loss During Workup and Purification The workup and purification steps are critical for isolating a pure product but can also be a major source of yield loss.

  • Causality: trans-1,2-Cyclohexanedicarboxylic anhydride has moderate solubility in many common organic solvents.[3] During recrystallization, a significant portion of the product may remain in the mother liquor if an inappropriate solvent or excessive solvent volume is used. Additionally, the product can be lost during transfers and filtration.

  • Recommended Solution:

    • Optimize Recrystallization: Carefully select a solvent system where the anhydride has high solubility at elevated temperatures but low solubility at room temperature or below. Perform test recrystallizations on a small scale to identify the optimal solvent.

    • Minimize Transfers: Plan your workflow to minimize the number of times the product is transferred between flasks.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents during the reaction and workup. Any moisture can hydrolyze the anhydride back to the dicarboxylic acid, reducing the yield.[4]

Potential Cause 3: Isomerization While you are targeting the trans-anhydride, heating can sometimes cause isomerization to the more thermodynamically stable cis-anhydride, which may have different physical properties leading to losses during purification.[1]

  • Causality: At elevated temperatures (e.g., >200°C), an equilibrium can be established between the cis and trans isomers.[1] The cis-anhydride is a liquid at room temperature, which could lead to it being discarded with the solvent during workup if its presence is not expected.

  • Recommended Solution:

    • Strict Temperature Control: Maintain the reaction temperature within the recommended range for the chosen procedure. Avoid excessive heating during both the reaction and any distillation steps.

    • Characterize Byproducts: Analyze the mother liquor and any unexpected liquid phases by techniques like NMR or GC-MS to check for the presence of the cis-isomer.

Q2: My final product is contaminated with a white, insoluble solid. What is it and how do I remove it?

This is a frequent issue, especially when using certain dehydrating agents.

Potential Cause: Unreacted Starting Material The most likely contaminant is unreacted trans-1,2-cyclohexanedicarboxylic acid.

  • Causality: The starting diacid has a much higher melting point (~228-230°C) compared to the trans-anhydride (~144-149°C) and is less soluble in many non-polar organic solvents.[5][6] If the reaction did not go to completion, the remaining diacid will precipitate out.

  • Recommended Solution:

    • Improve Reaction Conditions: Increase the reaction time or the amount of dehydrating agent to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.

    • Purification: The difference in solubility can be exploited. The anhydride is generally more soluble in moderately polar organic solvents than the diacid. A carefully chosen recrystallization solvent can separate the two compounds.

Q3: The melting point of my product is broad and lower than the literature value. What does this indicate?

A broad and depressed melting point is a classic sign of an impure sample.

Potential Cause: Presence of Impurities The impurity could be the starting material, the cis-isomer, or residual solvent.

  • Causality: Impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to melt. A mixture of compounds will melt over a range of temperatures. The cis-anhydride, with a melting point of 32-34°C, is a common impurity that can significantly lower and broaden the melting point of the trans-anhydride.[1]

  • Recommended Solution:

    • Further Purification: Perform one or more additional recrystallizations until a sharp melting point consistent with the literature value is obtained.

    • High-Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum for several hours.

    • Spectroscopic Analysis: Use NMR or FT-IR spectroscopy to identify the nature of the impurity. The presence of a broad carboxylic acid proton peak in the NMR spectrum would indicate remaining diacid, while characteristic peaks corresponding to the cis geometry would confirm isomeric impurity.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and common method for synthesizing trans-1,2-cyclohexanedicarboxylic anhydride?

The most straightforward and widely used laboratory method is the dehydration of trans-1,2-cyclohexanedicarboxylic acid using acetic anhydride.

  • Mechanism: This method involves a nucleophilic acyl substitution reaction. The dicarboxylic acid is heated with an excess of acetic anhydride. The acetic anhydride acts as both a solvent and a dehydrating agent. The reaction proceeds through a mixed anhydride intermediate, which then undergoes an intramolecular reaction to form the cyclic anhydride and acetic acid as a byproduct.[2]

  • Advantages: This procedure is relatively simple, does not require specialized catalysts, and the excess acetic anhydride and acetic acid byproduct can be easily removed by distillation or evaporation under reduced pressure.

Q2: How critical are anhydrous conditions for this synthesis?

Extremely critical. The product, a cyclic anhydride, is highly susceptible to hydrolysis.

  • Explanation: Anhydrides react with water to form the corresponding carboxylic acids.[1][3] Any moisture present in the reaction flask, solvents, or starting materials will react with the product, converting it back to the diacid and directly reducing the yield. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents and oven-dried glassware is essential for success.[4]

Q3: What are the key characterization techniques to confirm the product's identity and purity?

A combination of techniques should be used for unambiguous confirmation.

  • Melting Point: As discussed, a sharp melting point that matches the literature value (144-149 °C for the trans-anhydride) is a strong indicator of purity.[6]

  • Infrared (IR) Spectroscopy: The formation of the anhydride is easily confirmed by the appearance of two characteristic C=O stretching bands for a cyclic anhydride, typically around 1850 cm⁻¹ and 1780 cm⁻¹. This is accompanied by the disappearance of the broad O-H stretch from the carboxylic acid starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The disappearance of the carboxylic acid proton signal (usually >10 ppm) is a key indicator of reaction completion. The chemical shifts and coupling constants of the cyclohexane ring protons will confirm the trans stereochemistry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess purity and confirm the molecular weight of the product.[6]

Data Summary Table

CompoundIsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1,2-Cyclohexanedicarboxylic Acid cis610-09-3C₈H₁₂O₄172.18188-192
1,2-Cyclohexanedicarboxylic Acid trans2305-32-0C₈H₁₂O₄172.18228-230[5]
1,2-Cyclohexanedicarboxylic Anhydride cis85-42-7C₈H₁₀O₃154.1732-34[1]
1,2-Cyclohexanedicarboxylic Anhydride trans14166-21-3C₈H₁₀O₃154.17144-149[6]

Experimental Protocols

Protocol 1: Synthesis of trans-1,2-Cyclohexanedicarboxylic Anhydride using Acetic Anhydride

This protocol describes a general procedure. Optimization may be required based on your specific laboratory conditions.

  • Preparation: Place trans-1,2-cyclohexanedicarboxylic acid (1.0 eq) in an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add acetic anhydride (3-5 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 140°C) with stirring. Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexanes solvent system with a suitable stain) until the starting dicarboxylic acid is no longer visible (typically 2-4 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be used directly for the next step or purified by recrystallization.

  • Purification: See Protocol 2.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes.

  • Dissolution: Dissolve the crude anhydride in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.

  • Characterization: Determine the yield and confirm the purity by measuring the melting point and acquiring spectroscopic data (IR, NMR).

Visualizations

Troubleshooting Workflow for Low Anhydride Yield

The following diagram outlines a logical decision-making process for diagnosing and resolving low yields in the synthesis of trans-1,2-cyclohexanedicarboxylic anhydride.

TroubleshootingWorkflow start Low Yield of trans-Anhydride check_reaction Was the reaction monitored to completion (e.g., by TLC)? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_hydrolysis Were anhydrous conditions strictly maintained? check_reaction->check_hydrolysis Yes solution_incomplete Solutions: - Increase reaction time. - Use excess dehydrating agent. - Ensure adequate temperature. incomplete->solution_incomplete hydrolysis Product Hydrolysis check_hydrolysis->hydrolysis No check_workup Was the product characterized before purification? check_hydrolysis->check_workup Yes solution_hydrolysis Solutions: - Use oven-dried glassware. - Use anhydrous solvents. - Run under inert atmosphere. hydrolysis->solution_hydrolysis isomerization Possible Isomerization to cis-anhydride check_workup->isomerization No, unexpected physical form (e.g., oil) observed purification_loss Loss During Purification check_workup->purification_loss Yes, product was pure but yield dropped after workup solution_isomerization Solutions: - Analyze mother liquor for cis-isomer. - Avoid excessive heating (>200°C). - Optimize purification to separate isomers. isomerization->solution_isomerization solution_purification Solutions: - Optimize recrystallization solvent. - Minimize solvent volume. - Cool thoroughly before filtration. purification_loss->solution_purification

Caption: A decision tree for troubleshooting low yield in anhydride synthesis.

References

Common side reactions in the synthesis of cyclohexanedicarboxylic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Cyclohexanedicarboxylic Anhydride

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for our partners in research and drug development who are working with the synthesis of cyclohexanedicarboxylic anhydride. Instead of a generic protocol, we have structured this resource as a series of frequently asked questions and troubleshooting scenarios that arise in the lab. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower your experimental design.

Frequently Asked Questions (FAQs)

Question 1: My reaction yield is significantly lower than expected, and I've produced a significant amount of a sticky, insoluble substance. What is the likely cause?

This is a classic and frequently encountered issue, almost always pointing to the polymerization of the diene (1,3-butadiene) used in the initial Diels-Alder reaction.

  • Root Cause Analysis: The Diels-Alder reaction requires heating, which can also initiate the thermal polymerization of 1,3-butadiene. This side reaction competes directly with the desired cycloaddition, consuming the diene to form undesirable polymeric by-products.[1] The reaction is particularly sensitive to the concentration of free diene; a high concentration greatly favors polymerization.[1]

  • Troubleshooting & Mitigation Protocol:

    • Control Diene Concentration: The most effective strategy is to generate the 1,3-butadiene in situ at a controlled rate, ensuring it reacts with the maleic anhydride immediately rather than accumulating. Using 3-sulfolene (butadiene sulfone) as the diene source is highly recommended. Upon heating, it undergoes a cheletropic elimination to release 1,3-butadiene and sulfur dioxide gas, which escapes the reaction mixture.[1][2]

    • Temperature Management: Avoid aggressive heating. A gentle reflux is sufficient to drive both the elimination and the Diels-Alder reaction. Excessively high temperatures (e.g., >160°C) will significantly accelerate polymerization.[1]

    • Solvent Choice: Using a high-boiling, inert solvent like xylene can help maintain a stable reaction temperature.[2]

Question 2: My final product analysis (NMR, GC-MS) shows a mixture of cis and trans isomers. I thought the Diels-Alder reaction was stereospecific?

Your understanding is correct; the initial cycloaddition is indeed stereospecific. The issue of isomerization typically arises in subsequent steps or from harsh purification conditions.

  • Root Cause Analysis:

    • The Diels-Alder Step: The concerted [4+2] cycloaddition between butadiene and maleic anhydride stereospecifically forms the cis-4-cyclohexene-1,2-dicarboxylic anhydride adduct. The stereochemistry of the reactants is maintained in the product.[2]

    • Isomerization Conditions: The cis isomer is the kinetically favored product. However, the trans isomer can be more thermodynamically stable. Isomerization from cis to trans can occur under thermal stress, such as during high-temperature distillation or prolonged heating.[3] This is particularly noted in melt polycondensation processes where isomerization can proceed until an equilibrium is reached.[3]

  • Troubleshooting & Mitigation Protocol:

    • Milder Hydrogenation: Ensure the hydrogenation of the cyclohexene intermediate is performed under conditions that do not promote isomerization. Catalytic hydrogenation using Raney nickel or platinum oxide at moderate temperatures (120-140°C) is generally effective.[4]

    • Purification Strategy: Avoid atmospheric distillation. Purify the final product by vacuum fractional distillation to keep the temperature as low as possible.[4] Alternatively, recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) can isolate the desired isomer without thermal stress.[1]

Question 3: My characterization data (¹H NMR, Bromine test) indicates the presence of residual unsaturation in my final product. What went wrong during the hydrogenation step?

This is a clear indication of incomplete hydrogenation of the intermediate, cis-4-cyclohexene-1,2-dicarboxylic anhydride.

  • Root Cause Analysis: Catalytic hydrogenation is a heterogeneous reaction that can be hampered by several factors:

    • Catalyst Activity: The catalyst (e.g., Raney Nickel, Pd/C, Platinum oxide) may be old, poisoned, or improperly activated.

    • Insufficient Hydrogen: The pressure of H₂ gas may be too low, or the reaction time may be too short for the reaction to go to completion.

    • Mass Transfer Limitation: Poor mixing can prevent the substrate and hydrogen from effectively reaching the catalyst surface.

    • Solvent Issues: While the reaction can be run neat in the molten state[4], using a solvent like ethyl acetate or acetic acid can sometimes improve catalyst dispersion.[4]

  • Troubleshooting & Mitigation Protocol:

    • Verify Catalyst Quality: Use fresh, high-quality catalyst. For Raney Nickel, ensure it is properly activated and washed.

    • Optimize Reaction Parameters: Increase hydrogen pressure (within the safety limits of your apparatus) and extend the reaction time. Monitor the reaction progress by taking aliquots and analyzing for the disappearance of the alkene signal in NMR.

    • Ensure Efficient Mixing: Use vigorous stirring to ensure the catalyst remains suspended and gas-liquid transfer is efficient.

    • Consider a Solvent: If running the reaction neat, ensure the temperature is adequate to maintain a molten state (above 104°C for the starting material). If issues persist, dissolving the starting material in an inert solvent like ethyl acetate may facilitate the reaction.[4]

Question 4: My purified product is waxy or oily with a low melting point, and it tests acidic. The IR spectrum shows a broad O-H stretch. What is this impurity?

This is a classic sign of hydrolysis. The anhydride ring has reacted with water to open into the corresponding cis-cyclohexane-1,2-dicarboxylic acid.

  • Root Cause Analysis: Anhydrides are susceptible to nucleophilic attack by water. This can happen if:

    • The starting maleic anhydride was exposed to atmospheric moisture before the reaction.[1]

    • Solvents were not properly dried.

    • The workup involved an aqueous wash without subsequent, thorough drying of the organic layer.

    • The final product was stored improperly without protection from humidity.

  • Troubleshooting & Mitigation Protocol:

    • Strict Anhydrous Technique: Use freshly opened or properly stored maleic anhydride. Dry all solvents and glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon).

    • Anhydrous Workup: If an aqueous wash is necessary (e.g., to remove a catalyst), the organic layer must be subsequently washed with brine to remove bulk water and then treated with a robust drying agent like MgSO₄ or Na₂SO₄.

    • Product Storage: Store the final anhydride product in a desiccator or under an inert atmosphere to prevent hydrolysis over time.

    • Recovery: If hydrolysis has occurred, the dicarboxylic acid can potentially be converted back to the anhydride by heating it with a dehydrating agent like acetic anhydride or by azeotropic distillation to remove water.

Visualized Synthesis & Troubleshooting Workflows

The following diagrams illustrate the primary synthesis pathway with its competing side reactions and a logical workflow for troubleshooting common issues.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_side Common Side Reactions & Impurities Butadiene 1,3-Butadiene (from Sulfolene) DielsAlder Diels-Alder Cycloaddition (Heat, Xylene) Butadiene->DielsAlder Polymer Polybutadiene (Insoluble Polymer) Butadiene->Polymer High Temp/ High Conc. MaleicAnhydride Maleic Anhydride MaleicAnhydride->DielsAlder Intermediate cis-4-Cyclohexene-1,2- dicarboxylic Anhydride DielsAlder->Intermediate Stereospecific Hydrogenation Catalytic Hydrogenation (H₂, Ni/Pt/Pd) Intermediate->Hydrogenation Hydrogenation->Intermediate Incomplete Reaction FinalProduct cis-Cyclohexanedicarboxylic Anhydride (Desired Product) Hydrogenation->FinalProduct Hydrolysis Cyclohexanedicarboxylic Acid (From reaction with H₂O) FinalProduct->Hydrolysis Moisture Exposure Isomer trans-Isomer (From thermal stress) FinalProduct->Isomer High Temp Purification

Caption: Primary synthesis pathway and common side reactions.

Caption: Troubleshooting flowchart for purity and yield issues.

Quantitative Data Summary

For accurate characterization and identification of impurities, refer to the physical properties of the key compounds involved in the synthesis.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Maleic Anhydride108-31-698.0652.8202
3-Sulfolene77-79-2118.1565-66Decomposes
cis-4-Cyclohexene-1,2-dicarboxylic Anhydride85-43-8152.15103-104160-162 (16 mmHg)
cis-1,2-Cyclohexanedicarboxylic Anhydride85-42-7154.1732-34158 (23 hPa)
trans-1,2-Cyclohexanedicarboxylic Anhydride14166-21-3154.17164-165-
cis-1,2-Cyclohexanedicarboxylic Acid610-09-3172.18192-194-

Data compiled from various chemical suppliers and literature sources.[5][6][7][8]

References

Technical Support Center: (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth information on the stability and storage of this reagent, along with practical troubleshooting advice to ensure the success of your experiments. Our approach is rooted in explaining the chemical principles behind our recommendations, ensuring both scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What is the primary stability concern for this compound?

A1: The primary stability concern is its susceptibility to hydrolysis. As a cyclic anhydride, it readily reacts with water to form the corresponding dicarboxylic acid, trans-1,2-cyclohexanedicarboxylic acid.[1][2] This is an unwanted side reaction in many applications as the resulting diacid is generally less reactive in acylation reactions.[2] This hygroscopic nature means that even atmospheric moisture can lead to degradation over time.[1]

Q2: What are the ideal storage conditions for this anhydride?

A2: To minimize hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.[3] Storing the compound under an inert atmosphere, such as argon or nitrogen, is also a best practice to prevent exposure to moisture.

Q3: The Safety Data Sheet (SDS) mentions that this compound is moisture-sensitive. How quickly does it degrade?

A3: The rate of hydrolysis is dependent on several factors, including the ambient humidity, temperature, and the presence of catalysts. While all acid anhydrides are thermodynamically unstable in water, the kinetic rate of hydrolysis can vary.[4] For instance, the hydrolysis of acetic anhydride is slow at room temperature but accelerates significantly at higher temperatures.[4] It is crucial to handle this compound swiftly in a dry environment to minimize exposure to atmospheric moisture.

Q4: Can I store this anhydride in solution?

A4: Storing the anhydride in solution is generally not recommended due to the potential for reaction with trace amounts of water in the solvent. If a solution is necessary for your workflow, it should be prepared fresh using a properly dried (anhydrous) solvent and used immediately.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Q1: I suspect my this compound has degraded. How can I confirm this?

A1: The most common degradation product is trans-1,2-cyclohexanedicarboxylic acid. You can often detect its presence using Infrared (IR) spectroscopy. The anhydride will show two characteristic C=O stretching peaks, while the dicarboxylic acid will have a broader O-H stretch and a single C=O stretch at a lower wavenumber. The presence of the diacid can also be confirmed by chromatographic methods like HPLC.[3][5]

Q2: My reaction yield is lower than expected. Could degraded anhydride be the cause?

A2: Yes, this is a likely cause. The hydrolysis of the anhydride to the dicarboxylic acid means there is less of the active acylating agent available for your reaction.[1] Since dicarboxylic acids are generally less reactive than their corresponding anhydrides in acylation reactions, the presence of the diacid will lead to lower product yields.

Q3: I have confirmed that my anhydride is partially hydrolyzed. Can I still use it for my reaction?

A3: Using partially hydrolyzed anhydride is not recommended if your reaction requires precise stoichiometry. The presence of the dicarboxylic acid will introduce inaccuracies in the molar amount of the active reagent. However, if you can tolerate a lower yield and potential purification challenges, you might be able to compensate by using an excess of the partially hydrolyzed reagent.

Q4: How can I purify my partially hydrolyzed this compound?

A4: Purification can be achieved by taking advantage of the solubility differences between the anhydride and its corresponding diacid. trans-1,2-Cyclohexanedicarboxylic acid has low solubility in water (2 g/L at 20°C) but can be recrystallized from ethanol or water.[6] The anhydride, on the other hand, is more soluble in less polar organic solvents. A common purification method for cyclic anhydrides is recrystallization from a suitable organic solvent. For instance, the cis-anhydride can be crystallized from a benzene/ether mixture.[6] You can also convert the diacid back to the anhydride by heating it with a dehydrating agent, such as acetic anhydride, followed by purification.[7]

Q5: What are the best practices for handling this hygroscopic solid to prevent degradation?

A5: To prevent moisture-induced degradation, follow these procedures:

  • Work in a dry environment: Whenever possible, handle the solid in a glove box or under a stream of dry inert gas.

  • Minimize exposure time: Have all your equipment ready to minimize the time the container is open to the atmosphere.

  • Use dry equipment: Ensure all glassware and spatulas are thoroughly dried, preferably in an oven, before use.

  • Proper storage: Always store the anhydride in a desiccator over a suitable drying agent and inside a tightly sealed container.

Data and Protocols

Stability and Storage Summary
ParameterRecommendationRationale
Storage Temperature 2-8°C (long-term)Reduces the rate of potential degradation reactions.
Storage Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, opaque glass bottleProtects from moisture and light.
Handling In a dry environment (glove box or under inert gas flow)Minimizes absorption of atmospheric moisture.
Degradation Product trans-1,2-cyclohexanedicarboxylic acidResult of hydrolysis.
Detection of Degradation IR Spectroscopy, HPLCTo identify the presence of the dicarboxylic acid impurity.
Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its diacid hydrolysis product.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • This compound sample

  • trans-1,2-cyclohexanedicarboxylic acid standard (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid. The exact ratio may need to be optimized, but a good starting point is a gradient from 20% to 80% acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the anhydride in the mobile phase to a concentration of approximately 1 mg/mL. If a standard for the diacid is available, prepare a separate solution of it as well.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and the standard (if available). The anhydride should elute as a distinct peak. The presence of the diacid will be indicated by a separate, typically more polar (earlier eluting), peak. The purity of the anhydride can be estimated by the relative peak area.[3]

Visual Guides

Decision Workflow for Anhydride Quality Check

Anhydride_Quality_Check start Start: Using (-)-trans-1,2- Cyclohexanedicarboxylic Anhydride check_storage Has the anhydride been stored under recommended conditions (cool, dry, sealed)? start->check_storage sub_q1 Is the reaction yield unexpectedly low? check_storage->sub_q1 Yes analyze_anhydride Perform Purity Analysis (e.g., IR, HPLC) check_storage->analyze_anhydride No / Unsure sub_q1->analyze_anhydride Yes troubleshoot_other Troubleshoot other reaction parameters (e.g., solvent, temperature) sub_q1->troubleshoot_other No is_pure Is the anhydride pure? analyze_anhydride->is_pure proceed Proceed with the experiment is_pure->proceed Yes purify Purify the anhydride (e.g., recrystallization) or use a new batch is_pure->purify No purify->analyze_anhydride

Caption: Decision tree for troubleshooting experiments involving the anhydride.

Hydrolysis of this compound

Hydrolysis_Reaction Anhydride (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride (Active Acylating Agent) Water + H₂O Anhydride->Water Hydrolysis Diacid trans-1,2-Cyclohexanedicarboxylic Acid (Inactive for Acylation) Water->Diacid Hydrolysis

Caption: The chemical transformation of the anhydride upon reaction with water.

References

Technical Support Center: Safe Handling of Cyclic Anhydrides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclic Anhydrides. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this important class of reagents. Cyclic anhydrides are highly valuable in organic synthesis, polymer chemistry, and pharmaceutical development due to their reactivity. However, this same reactivity necessitates stringent safety protocols to prevent injury and experimental failure. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I opened a new bottle of a cyclic anhydride (e.g., succinic anhydride) and noticed it has a slightly clumpy or crystalline appearance. Is it still usable?

A1: This is a common observation and points to the primary reactivity concern with cyclic anhydrides: hydrolysis.[1][2][3] Cyclic anhydrides are highly susceptible to moisture. Even minute amounts of water in the atmosphere can cause the anhydride to react and revert to its corresponding dicarboxylic acid.[1][3][4]

  • Causality: The carbonyl carbons in the anhydride ring are highly electrophilic. Water acts as a nucleophile, attacking one of the carbonyls, leading to ring-opening and the formation of two carboxylic acid groups.[1][3] This dicarboxylic acid is often a crystalline solid and can cause the "clumpy" appearance.

  • Troubleshooting:

    • Purity Check: For many applications, the presence of a small amount of the diacid may not be detrimental. However, for sensitive reactions requiring precise stoichiometry, the purity should be checked. You can do this via melting point analysis (the diacid will have a different melting point) or spectroscopic methods like Infrared (IR) spectroscopy. In the IR spectrum, the appearance of a broad O-H stretch (around 3000 cm⁻¹) and a shift in the carbonyl peaks would indicate the presence of the carboxylic acid.[1]

    • Purification: If necessary, the anhydride can sometimes be purified by recrystallization from a dry, non-reactive solvent or by sublimation for certain compounds like succinic anhydride.[2][5] Always consult the literature for the specific compound.

    • Prevention: To prevent this, always handle cyclic anhydrides under inert atmosphere (e.g., in a glovebox or using a nitrogen blanket) and store them in tightly sealed containers in a cool, dry place, preferably in a desiccator.[4][6][7]

Q2: I experienced a burning sensation on my skin after handling maleic anhydride, even though I was wearing nitrile gloves. Why did this happen and what should I do?

A2: This is a serious issue and highlights that cyclic anhydrides are corrosive and can cause severe skin burns and irritation.[8][9][10][11] Maleic anhydride, in particular, is classified as causing severe skin burns and eye damage.[8][9][10]

  • Causality & Expertise:

    • Reactivity with Skin Moisture: The anhydride reacts with moisture on your skin to form the corresponding dicarboxylic acid (in this case, maleic acid), which is corrosive and releases heat.[11] This is the primary cause of the burn.

    • Glove Permeation: Not all gloves offer the same level of protection against all chemicals. While nitrile gloves are a good general-purpose choice, prolonged contact or exposure to a significant quantity of a chemical can lead to permeation. It's also possible there was a microscopic tear in the glove.

    • Dust Hazard: Maleic anhydride is often a solid. Dust particles can easily become airborne and settle on skin or clothing, leading to exposure if not handled carefully.[8][10]

  • Immediate First Aid:

    • Quickly remove the contaminated gloves and any contaminated clothing.[12]

    • Immediately wash the affected skin with large amounts of soap and water for at least 15 minutes.[8][12]

    • Seek immediate medical attention. Chemical burns from anhydrides can be severe and may not heal well without proper treatment.[10]

  • Prevention Protocol:

    • Enhanced PPE: For handling corrosive solids like maleic anhydride, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber or Viton™).[13] Always wear a lab coat, closed-toe shoes, and chemical splash goggles. For larger quantities or when dust is likely, a face shield is recommended.[13][14][15]

    • Engineering Controls: Always handle cyclic anhydrides in a certified chemical fume hood to control dust and vapors.[4][6]

Q3: I'm planning a reaction with an amine and a cyclic anhydride. What are the critical safety and handling considerations I need to be aware of?

A3: This is a standard nucleophilic acyl substitution reaction.[1][3] While common, it requires careful management due to the high reactivity of anhydrides with nucleophiles like amines.

  • Causality - The Chemistry Behind the Hazard: The reaction is typically exothermic. Amines are strong nucleophiles that will react vigorously with anhydrides.[4][8] This can lead to a rapid increase in temperature and pressure if the addition is not controlled, especially on a larger scale.

  • Trustworthy Protocol Steps:

    • Inert Atmosphere: Ensure your reaction vessel is dry and purged with an inert gas like nitrogen or argon. This prevents the anhydride from reacting with atmospheric moisture.[4]

    • Controlled Addition: The amine should be added to the anhydride solution slowly and in a controlled manner (e.g., dropwise via an addition funnel).

    • Temperature Management: The reaction should be cooled in an ice bath during the addition of the amine to dissipate the heat generated and prevent the reaction from becoming uncontrolled.

    • Ventilation: The entire procedure must be performed in a chemical fume hood.[4]

  • Incompatible Materials: Be aware that cyclic anhydrides are incompatible with strong bases, strong acids, oxidizing agents, and alcohols.[6][8][16] Keep these materials separate during storage and handling.

Troubleshooting Guide: Accidental Spills

An accidental spill of a cyclic anhydride requires immediate and proper attention to mitigate risks.

Problem Probable Cause Solution
Small Spill (<5g) of Solid Anhydride on Benchtop Improper handling, transfer error.1. Alert others in the lab.[17] 2. Isolate the area.[18] 3. Don PPE: Goggles, lab coat, and appropriate gloves.[17] 4. DO NOT use water. [7][12] 5. Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[19] 6. Carefully sweep the mixture into a labeled, sealed container for hazardous waste disposal.[17] DO NOT dry sweep as this can create dust clouds.[12] 7. Wipe the area with a cloth dampened with a non-reactive solvent (like acetone), followed by soap and water.[2] Collect all cleaning materials as hazardous waste.[20]
Large Spill (>5g) or Spill Outside of a Fume Hood Catastrophic container failure, procedural error.1. Evacuate the immediate area and alert all personnel. 2. If the spill is significant or you feel respiratory irritation, pull the fire alarm to initiate a full lab evacuation and notify your institution's emergency response team (e.g., Environmental Health & Safety). 3. Do not attempt to clean it up yourself. Trained emergency responders are required for major spills.[19]
Logical Workflow for a Small Anhydride Spill

The following diagram outlines the decision-making process for handling a minor spill of a solid cyclic anhydride.

Spill_Workflow A Spill Occurs B Assess Spill Size & Location A->B C < 5g & Contained? B->C D Evacuate Area Call Emergency Response C->D No E Alert Colleagues Isolate Area C->E Yes F Don Appropriate PPE (Goggles, Gloves, Lab Coat) E->F G Cover Spill with Dry, Inert Absorbent (e.g., Sand) F->G H Carefully Sweep into Sealed Waste Container G->H I Decontaminate Surface (Solvent then Soap/Water) H->I J Dispose of all materials as Hazardous Waste I->J K Restock Spill Kit Document Incident J->K

Caption: Decision workflow for managing a minor cyclic anhydride spill.

Hazard Summary for Common Cyclic Anhydrides

This table provides a quick reference for key hazards. Always consult the full Safety Data Sheet (SDS) for the specific chemical you are using.

Anhydride Key Hazards OSHA PEL (8-hr TWA) NIOSH REL (10-hr TWA)
Maleic Anhydride Corrosive, causes severe skin burns and eye damage, respiratory sensitizer, harmful if swallowed.[8][9][10]0.25 ppm[21]0.25 ppm[21]
Phthalic Anhydride Causes skin/eye irritation, respiratory sensitizer, risk of dust explosion.[7][12][22][23]1 ppm (12 mg/m³)[24]1 ppm (6 mg/m³)[24]
Succinic Anhydride Causes serious eye irritation, skin and respiratory irritant, may cause allergic skin/respiratory reaction.[2][5][16][25]Not EstablishedNot Established
Trimellitic Anhydride Extremely toxic, causes severe irritation, pulmonary edema, and respiratory sensitization.[26][27]None[26]0.005 ppm (0.04 mg/m³)[6][26]

Experimental Protocol: Synthesis of an Amide using Phthalic Anhydride and Aniline

This protocol provides a step-by-step methodology for a common laboratory procedure, emphasizing safety checkpoints.

Objective: To synthesize N-phenylphthalamic acid via nucleophilic acyl substitution.

Materials:

  • Phthalic anhydride

  • Aniline

  • Toluene (or other suitable dry, non-reactive solvent)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask with reflux condenser

  • Addition funnel

  • Nitrogen/Argon line

Personal Protective Equipment (PPE) Required:

  • Chemical splash goggles

  • Face shield

  • Chemical-resistant gloves (e.g., nitrile, consider double-gloving)

  • Flame-resistant lab coat

Step-by-Step Procedure:
  • Preparation (Safety Checkpoint): Ensure the entire apparatus is assembled inside a certified chemical fume hood. Check that all glassware is dry.

  • Reagent Setup: In the round bottom flask, dissolve phthalic anhydride in a minimal amount of dry toluene. Place the flask on the magnetic stirrer and begin gentle stirring. Place the flask in an ice bath to cool to 0-5 °C.

  • Nucleophile Addition (Safety Checkpoint): Dissolve aniline in a small amount of dry toluene in the addition funnel. Add the aniline solution dropwise to the cooled, stirring solution of phthalic anhydride over 15-20 minutes. Causality: Slow, cooled addition is critical to control the exothermic reaction and prevent a dangerous temperature spike.

  • Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature, stirring for another hour.

  • Workup & Isolation: The solid product, N-phenylphthalamic acid, will often precipitate from the solution. The product can be isolated by vacuum filtration.

  • Waste Disposal (Safety Checkpoint): All liquid waste (filtrate) and solid waste (used filter paper, contaminated gloves) must be collected in appropriately labeled hazardous waste containers. Do not pour any waste down the drain.[4]

  • Decontamination: Rinse all glassware with a small amount of an appropriate solvent to remove residual chemicals, and collect this rinseate as hazardous waste before washing the glassware normally.

References

Technical Support Center: Optimizing Acylative Kinetic Resolution with Chiral Anhydrides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing kinetic resolution using chiral anhydrides. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful technique to access enantiomerically pure compounds. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide actionable, field-proven insights to enhance the success of your resolutions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the theory and practice of kinetic resolution with chiral anhydrides.

Q1: What is the fundamental principle of kinetic resolution using a chiral anhydride?

A: Kinetic resolution is a method for separating a racemic mixture (a 50:50 mix of two enantiomers) by taking advantage of the different reaction rates of the enantiomers with a chiral reagent.[1] In this specific case, a chiral anhydride is used to acylate a racemic substrate, typically an alcohol or an amine.[2][3] The two enantiomers of the substrate react with the single enantiomer of the chiral anhydride to form two different diastereomeric products via diastereomeric transition states. These transition states have different energies, causing one enantiomer (the "fast-reacting" one) to be acylated more quickly than the other (the "slow-reacting" one).[1] By stopping the reaction before it goes to completion (ideally around 50% conversion), you can isolate the unreacted, slow-reacting enantiomer of the starting material and the acylated product, both in enantiomerically enriched forms.[4]

Q2: What is the selectivity factor (s), and why is it the most critical parameter?

A: The selectivity factor, often denoted as 's' (or k_rel), is the ratio of the rate constants for the fast-reacting enantiomer (k_fast) versus the slow-reacting enantiomer (k_slow).[5]

  • s = k_fast / k_slow

This value is the single most important measure of a kinetic resolution's effectiveness.[6] A high 's' value indicates a large difference in reaction rates and, therefore, a more efficient separation of enantiomers.

  • An s value of 1 means there is no discrimination between enantiomers.

  • An s > 10 is generally considered synthetically useful.[6]

  • An s > 50 is required to obtain products with high enantiomeric excess (ee) in practical yields.[7]

The final ee of both your recovered starting material and your product is directly dependent on the 's' factor and the reaction conversion.[5]

Q3: What is the maximum theoretical yield in a kinetic resolution?

A: A significant limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[1][8] Since one enantiomer is consumed to form the acylated product, the other is left behind. This means you are inherently discarding half of your starting material to achieve the separation. However, strategies like racemizing and recycling the undesired enantiomer can improve the overall process efficiency.[9]

Q4: How do I choose an appropriate chiral anhydride for my substrate?

A: The choice of anhydride is crucial and often empirical. However, some principles can guide your selection:

  • Steric Hindrance: The anhydride should have sufficient steric bulk near its chiral center to effectively differentiate between the two enantiomers of your substrate.

  • Structural Match: Look for precedents in the literature where anhydrides have been used to resolve substrates structurally similar to yours. For example, derivatives of tartaric acid[10] or amino acids[11] are common starting points.

  • Reactivity: The anhydride must be reactive enough to acylate your substrate under reasonable conditions but not so reactive that it leads to a low selectivity (s ≈ 1) or side reactions.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q1: My resolution is failing. The enantiomeric excess (ee) of my recovered starting material is very low.

A: Low ee is the most common failure mode and is almost always due to a low selectivity factor (s). Here’s a systematic approach to diagnose and solve the problem.

Potential Causes & Solutions:

  • Inherently Low Selectivity: The chosen chiral anhydride may not be suitable for your specific substrate.

    • Solution: Screen different chiral anhydrides. A structurally different anhydride might provide the necessary steric or electronic interactions to improve discrimination.

  • Suboptimal Reaction Temperature: Higher temperatures provide more thermal energy, which can overcome the small energy difference between the two diastereomeric transition states, leading to lower selectivity.

    • Solution: Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even lower can significantly enhance the selectivity factor.[6]

  • Incorrect Solvent Choice: The solvent's polarity and ability to solvate the transition states can dramatically impact selectivity.[12]

    • Solution: Perform a solvent screen. Non-polar solvents often give better results than polar ones, but this is not a universal rule. For some resolutions of secondary alcohols, tert-amyl alcohol has been shown to improve both reactivity and selectivity compared to ethers or toluene.[7][13]

  • Impure Chiral Anhydride: If your resolving agent is not enantiomerically pure, you are introducing the other enantiomer of the anhydride into the reaction. This will react with your substrate to create the opposite set of diastereomers, eroding the overall ee of your products.[5]

    • Solution: Verify the enantiomeric purity of your chiral anhydride using a suitable analytical method (e.g., chiral HPLC). Always use resolving agents of the highest possible ee (>99%).

  • Background Reaction: If the reaction proceeds non-catalytically or is catalyzed by an achiral species (like a basic impurity), this unselective pathway will produce a racemic product, lowering the overall ee.

    • Solution: Ensure all reagents and solvents are pure and that the reaction is performed under inert conditions if necessary. If using a catalyst (e.g., a chiral DMAP derivative), ensure its loading is optimized.[14]

dot

References

Technical Support Center: Troubleshooting Low Yield in Diels-Alder Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Diels-Alder reactions, specifically tailored for the synthesis of anhydrides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields. Here, we move beyond simple procedural lists to delve into the causal relationships between reaction parameters and outcomes, providing you with the expert insights needed to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction is not proceeding at all, or the conversion is extremely low. What are the most common initial checks?

A1: When faced with a non-starter reaction, begin by verifying the fundamentals. First, confirm the purity and reactivity of your starting materials. Dienes must be able to adopt an s-cis conformation for the reaction to occur.[1][2] Some dienes, especially acyclic ones, may predominantly exist in a more stable s-trans conformation, hindering the reaction.[1] Dienophiles, like maleic anhydride, are typically activated by electron-withdrawing groups, which enhances their reactivity.[3][4] Ensure your dienophile hasn't degraded. Second, re-evaluate your reaction temperature. While heat can overcome the activation energy, excessive temperatures can promote the reverse reaction, known as the retro-Diels-Alder.[5][6]

Q2: I'm observing the formation of multiple products alongside my desired anhydride adduct. What could be the cause?

A2: The presence of side products often points to issues with stereoselectivity or competing reaction pathways. The Diels-Alder reaction typically favors the formation of the endo product at lower temperatures due to kinetic control, arising from favorable secondary orbital interactions.[5] However, the exo product is often thermodynamically more stable.[5] Running the reaction at elevated temperatures can lead to an equilibrium mixture of endo and exo isomers, and in some cases, the retro-Diels-Alder reaction can allow for the conversion of the kinetic endo product to the more stable exo product.[7] Additionally, depending on the substrates, side reactions like polymerization of the diene or dienophile can occur, especially under harsh conditions.

Q3: Can the choice of solvent significantly impact the yield of my Diels-Alder reaction?

A3: Absolutely. While sometimes overlooked, the solvent plays a crucial role. While some studies suggest non-polar solvents can lead to higher reaction rates, polar solvents can enhance selectivity.[8] In certain cases, polar solvents like DMF, ethylene glycol, and even water can dramatically accelerate the reaction rate.[9] This is attributed to factors like hydrophobic packing and stabilization of the transition state through hydrogen bonding.[9] However, the solvent effect can be highly substrate-dependent, and computational studies have shown that for some systems, polar solvents can actually increase the energy gap between the HOMO of the diene and the LUMO of the dienophile, thus slowing the reaction.[8]

Q4: I've read about using Lewis acids to improve yields. How do they work and what are the potential downsides?

A4: Lewis acids are frequently used as catalysts to accelerate Diels-Alder reactions and improve selectivity.[10] They coordinate to the dienophile (in this case, the carbonyl oxygen of the anhydride), making it more electron-deficient and thus more reactive towards the diene.[11] This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), narrowing the HOMO-LUMO gap between the reactants and speeding up the reaction.[10] A more recent perspective suggests that Lewis acids also work by reducing the Pauli repulsion between the reactants.[12][13] Potential downsides include the acceleration of undesired side reactions and the potential for product decomposition.[10] Careful selection of the Lewis acid and optimization of its stoichiometry are critical.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues leading to low yields.

Symptom 1: No Reaction or Very Low Conversion

If your reaction shows minimal to no product formation, a systematic investigation of the core reaction components and conditions is necessary.

Potential Cause 1.1: Poor Reactant Quality or Reactivity

  • Expertise & Experience: The electronic nature of your diene and dienophile is paramount. A "normal" electron-demand Diels-Alder reaction, the most common type, is fastest when the diene has electron-donating groups and the dienophile has electron-withdrawing groups.[3][4] If your diene is electron-poor (e.g., containing a nitro group) and your dienophile is also electron-poor (like maleic anhydride), the reaction can be sluggish due to electronic repulsion.[14]

  • Troubleshooting Protocol:

    • Verify Purity: Confirm the purity of your diene and dienophile using techniques like NMR or GC-MS. Impurities can inhibit the reaction. For instance, cyclopentadiene readily dimerizes at room temperature via a Diels-Alder reaction with itself; it must be freshly prepared by cracking the dimer before use.[5][6]

    • Assess Electronic Compatibility: Analyze the substituents on your reactants. If both are electron-deficient, consider modifying one of the reactants to be more electron-rich if your synthetic route allows.

    • Check Diene Conformation: For acyclic dienes, steric hindrance can prevent them from adopting the necessary s-cis conformation.[1][2] If you suspect this is an issue, you may need to use a different, conformationally locked diene.

Potential Cause 1.2: Suboptimal Reaction Temperature

  • Expertise & Experience: The Diels-Alder reaction is reversible, and the position of the equilibrium is temperature-dependent.[5] While higher temperatures increase the initial reaction rate, they also favor the entropy-driven retro-Diels-Alder reaction, where the adduct splits back into the diene and dienophile.[5][6] This is especially true for reactions with a low enthalpic gain, such as those involving aromatic dienes like furan.[15][16]

  • Troubleshooting Protocol:

    • Temperature Screening: Run the reaction at a range of temperatures to find the optimal balance between reaction rate and equilibrium position. Start at a lower temperature and gradually increase it. For many Diels-Alder reactions involving maleic anhydride, moderate heating is sufficient.[17]

    • Consider Kinetic vs. Thermodynamic Control: Be aware that at lower temperatures, the kinetically favored endo product typically forms faster. At higher temperatures, the reaction becomes reversible, and the more stable exo product may predominate.[5][7]

Symptom 2: Formation of Multiple Products (Isomers or Side Products)

The presence of undesired products can significantly complicate purification and reduce the yield of your target anhydride.

Potential Cause 2.1: Lack of Stereoselectivity (Endo/Exo Isomerization)

  • Expertise & Experience: The formation of both endo and exo isomers is a common challenge. The endo product is often the kinetic product, favored at lower temperatures due to stabilizing secondary orbital interactions between the developing pi system and the electron-withdrawing groups of the dienophile.[3] The exo product, being less sterically hindered, is the thermodynamic product.[5] For some systems, like the reaction of furan with maleic anhydride, the energy difference between the endo and exo transition states is small, leading to poor selectivity.[15]

  • Troubleshooting Protocol:

    • Optimize Temperature for Kinetic Control: To favor the endo product, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Lewis Acid Catalysis: Lewis acids can enhance endo selectivity by strengthening the secondary orbital interactions in the transition state.[10] Screen a variety of Lewis acids (e.g., AlCl₃, BF₃·OEt₂, SnCl₄, Ca(OTf)₂) to find one that improves the desired isomer ratio.[10]

Potential Cause 2.2: Competing Side Reactions

  • Expertise & Experience: Dienophiles with multiple reactive sites or dienes prone to polymerization can lead to a complex mixture of products. For example, maleic anhydride can potentially undergo other reactions if the conditions are too harsh or if certain impurities are present.

  • Troubleshooting Protocol:

    • Lower Reaction Temperature and Time: Harsher conditions can promote side reactions. Try running the reaction under milder conditions.

    • Use of Inhibitors: If polymerization of the diene is suspected, the addition of a radical inhibitor (like hydroquinone) might be beneficial, provided it doesn't interfere with the main reaction.

    • Purify Starting Materials: Ensure that no residual reagents from previous steps are present that could initiate side reactions.

Symptom 3: Product Decomposition or Difficulty in Isolation

Even if the reaction proceeds well, a low isolated yield can result from product instability or purification challenges.

Potential Cause 3.1: Retro-Diels-Alder Reaction During Workup or Purification

  • Expertise & Experience: The thermal reversibility of the Diels-Alder reaction is a key consideration.[5] If the adduct is heated excessively during solvent removal or purification (e.g., distillation or chromatography on a heated column), it can revert to the starting materials. This is a well-documented phenomenon, particularly for adducts derived from furan.[18][19]

  • Troubleshooting Protocol:

    • Gentle Workup Conditions: Avoid high temperatures during all post-reaction steps. Use a rotary evaporator at reduced pressure and moderate temperature to remove the solvent.

    • Alternative Purification Methods: If the product is thermally labile, consider non-thermal purification methods like recrystallization or precipitation.[20]

    • Characterize the Crude Product: Analyze the crude reaction mixture by NMR to determine the initial yield before purification. This will help you determine if the yield loss is occurring during the reaction or the workup.

Potential Cause 3.2: Hydrolysis of the Anhydride

  • Expertise & Experience: Anhydrides are susceptible to hydrolysis to the corresponding dicarboxylic acid, especially in the presence of water and acid or base catalysts. If your workup or purification involves aqueous solutions, this can be a significant cause of yield loss.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all solvents and reagents are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if your substrates are particularly moisture-sensitive.[21]

    • Aprotic Solvents for Workup: Use dry, aprotic solvents for extraction and washing steps.

    • Avoid Aqueous Chromatography: If using column chromatography, ensure your silica gel is dry and use anhydrous eluents.

Data and Workflow Visualization

Table 1: Key Factors Influencing Diels-Alder Yield

FactorPotential IssueRecommended Action
Diene Electron-deficient; Sterically hindered; Unable to adopt s-cis conformationUse electron-rich diene; Choose less hindered diene; Use cyclic/locked diene
Dienophile Electron-rich (for normal demand)Use dienophile with electron-withdrawing groups (e.g., maleic anhydride)[3]
Temperature Too high (favors retro-Diels-Alder); Too low (slow rate)Screen temperatures; Use lowest effective temperature for kinetic control[5][22]
Solvent Mismatched polarity affecting rate/selectivityScreen polar and non-polar solvents; Consider aqueous conditions[8][9]
Catalyst No catalyst for slow reaction; Wrong catalystScreen Lewis acids (AlCl₃, BF₃, etc.) to enhance rate and selectivity[10]
Workup High heat causing decomposition; Presence of water causing hydrolysisUse low-temperature solvent removal; Maintain anhydrous conditions[23]

Diagram 1: General Diels-Alder Troubleshooting Workflow

DielsAlder_Troubleshooting start Low Yield Observed check_reactants Step 1: Verify Reactants Purity (NMR, GC-MS) Electronic Nature Diene Conformation start->check_reactants check_reactants->start Issue Found check_conditions Step 2: Assess Conditions Temperature Screening Solvent Choice Catalyst Use check_reactants->check_conditions Reactants OK check_conditions->start Issue Found analyze_products Step 3: Analyze Product Mixture Check for Isomers (endo/exo) Identify Side Products Assess Decomposition check_conditions->analyze_products Conditions OK analyze_products->check_conditions Optimize Selectivity optimize_workup Step 4: Optimize Workup Low-Temp Purification Anhydrous Conditions analyze_products->optimize_workup Product Formed success Improved Yield optimize_workup->success

Caption: A logical workflow for troubleshooting low yields in Diels-Alder reactions.

Diagram 2: Mechanism of Lewis Acid Catalysis

Lewis_Acid_Catalysis cluster_reactants Reactants cluster_activation Activation cluster_reaction Cycloaddition Dienophile Dienophile (Anhydride) ActivatedComplex Activated Complex [Dienophile-LA] Dienophile->ActivatedComplex Diene Diene TransitionState Transition State (Lower Energy) Diene->TransitionState Attacks Activated Dienophile LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Coordinates to C=O ActivatedComplex->TransitionState Product Diels-Alder Adduct TransitionState->Product Forms Cycloadduct

Caption: Lewis acid coordination enhances dienophile reactivity, lowering the transition state energy.

References

Technical Support Center: Purification of trans-1,2-Cyclohexanedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the purification of trans-1,2-Cyclohexanedicarboxylic Anhydride. The presence of the cis-isomer impurity is a common challenge that can significantly impact downstream applications, from polymer synthesis to the development of pharmaceutical intermediates. This guide provides in-depth, field-proven methodologies, troubleshooting advice, and the scientific rationale behind our recommended procedures to help you achieve high isomeric purity in your experiments.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of cis- and trans-1,2-cyclohexanedicarboxylic anhydride and the principles behind their separation.

Q1: What are the key physical property differences between the cis- and trans-isomers that can be exploited for separation?

A1: The most significant difference lies in their melting points, which is a direct consequence of their molecular geometry. The trans-isomer has a more symmetrical and rigid structure, allowing for more efficient packing into a crystal lattice. This results in a substantially higher melting point compared to the less symmetrical cis-isomer. This large disparity is the primary basis for purification by fractional crystallization.

Table 1: Comparison of Physical Properties

Propertycis-Isomertrans-IsomerRationale for Separation
Melting Point 32-34 °C[1][2]144-149 °C[3]The large difference makes fractional crystallization highly effective. The higher-melting trans-isomer will crystallize preferentially from a solution.
Boiling Point 158 °C / 17 mmHg[1]Not readily available, but expected to be similar to the cis-isomer.Fractional distillation is theoretically possible but challenging due to similar boiling points and the risk of thermal isomerization.[4]
Molecular Geometry Substituents on the same side of the ring.[5]Substituents on opposite sides of the ring.[5]Differences in polarity and steric hindrance influence solubility and chromatographic behavior.
Related Diacid M.P. ~171-182 °C228-230 °C[1]The property differences are even more pronounced in the corresponding diacids, offering an alternative purification route.

Q2: Why is removing the cis-isomer impurity so critical for my application?

A2: Isomeric purity is paramount because the geometry of the molecule dictates its function. In polymerization, for instance, the trans-isomer provides a linear, rigid backbone to the polymer chain, imparting specific mechanical and thermal properties. The kinked structure of the cis-isomer disrupts this regular packing, leading to polymers with lower strength, reduced thermal stability, and altered solubility. In drug development, where precise molecular recognition is key, the incorrect isomer can lead to a complete loss of biological activity or undesired off-target effects.

Q3: What are the primary strategies for separating these isomers?

A3: The main strategies leverage the differences in physical and chemical properties:

  • Fractional Crystallization: This is the most direct and widely used method, exploiting the much lower solubility and higher melting point of the trans-anhydride.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can separate isomers based on their differential interactions with a stationary phase, though this is often more suitable for analytical assessment or small-scale purification.[6][7]

  • Chemical Conversion: An indirect but highly effective method involves hydrolyzing the anhydride mixture to their corresponding dicarboxylic acids. The physical property differences between the cis- and trans-diacids are even more pronounced, making their separation by crystallization easier. The purified trans-diacid is then converted back to the anhydride.[1]

Section 2: Troubleshooting Guide: Common Purification Issues

This section is formatted to address specific problems you may encounter during your purification workflow.

Q1: "My yield of trans-anhydride after crystallization is very low. What's going wrong?"

A1: Low yield is typically related to solvent choice and crystallization conditions.

  • Incorrect Solvent: The ideal solvent should dissolve the anhydride mixture at an elevated temperature but show poor solubility for the trans-isomer at room temperature or below. If the solvent is too good (e.g., highly polar), the trans-isomer will remain in the solution (mother liquor) even upon cooling.

  • Solution: Perform small-scale solvent screening. Good starting points are non-polar to moderately polar solvents like benzene, toluene, or mixtures of hexane/ethyl acetate.

  • Cooling Rate: Crashing the product out by cooling too quickly can trap impurities and reduce the quality of the crystals. A slow, controlled cooling rate allows for the selective crystallization of the pure trans-isomer.

  • Concentration: If the initial solution is too dilute, the saturation point of the trans-isomer may not be reached upon cooling, resulting in no or very little precipitation. Try concentrating the solution before cooling.

Q2: "After purification, I still detect the cis-isomer in my final product. How can I improve purity?"

A2: Persistent cis-isomer contamination suggests that a single purification step is insufficient or that isomerization is occurring.

  • Recrystallization: Purity is an iterative process. Perform a second or even third recrystallization. The purity of your product should increase with each step.

  • Washing Technique: Ensure you wash the collected crystals with a small amount of cold fresh solvent. Using warm solvent will redissolve some of your purified product. The goal of the wash is to remove the mother liquor, which is rich in the cis-isomer.

  • Avoid Thermal Isomerization: Do not use excessive heat. The trans-anhydride can isomerize to the more stable cis-form at high temperatures (e.g., heating above 200°C is known to cause this conversion).[1] This is especially critical during solvent removal. Use a rotary evaporator under reduced pressure with a moderately warm water bath (e.g., 40-50°C) instead of high-heat methods.

Q3: "My purified product's melting point is broad and lower than the expected ~145°C. What does this indicate?"

A3: A broad and depressed melting point is a classic sign of impurity.

  • Presence of cis-Isomer: The lower-melting cis-isomer acts as an impurity, disrupting the crystal lattice of the trans-isomer and causing it to melt over a range at a lower temperature.

  • Residual Solvent: Trapped solvent in the crystal lattice can also depress the melting point. Ensure your product is thoroughly dried under a vacuum, preferably in a desiccator or vacuum oven at a mild temperature.

  • Recommendation: If you observe a poor melting point, another round of recrystallization is necessary.

Section 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the most effective purification strategies.

Method 1: Direct Fractional Crystallization of trans-Anhydride

This is the most straightforward approach for purifying the trans-isomer.

Protocol Steps:

  • Solvent Selection: In a test tube, assess the solubility of your impure anhydride mixture in various solvents (e.g., Toluene, Hexane, Ethyl Acetate, or a mixture like Benzene/Diethyl Ether[1]). The ideal solvent will fully dissolve the sample when heated but cause significant precipitation upon cooling to room temperature and then to 0-4°C.

  • Dissolution: In an appropriately sized flask, add the impure anhydride mixture and the chosen solvent. Heat the mixture gently with stirring (e.g., on a 60-70°C hotplate) until all the solid has dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution to ensure the solution is saturated.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the trans-isomer.

  • Crystal Collection: Collect the precipitated crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter paper with a small volume of ice-cold fresh solvent to rinse away any residual mother liquor containing the cis-isomer.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

  • Purity Check: Assess the purity of the dried product by measuring its melting point. A sharp melting point in the range of 144-149°C indicates high purity.[3] If the melting point is low or broad, a second recrystallization is recommended.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & QC A Impure cis/trans Anhydride Mixture B Select & Add Optimal Solvent A->B C Heat to Dissolve (Create Saturated Solution) B->C D Slow Cool to Room Temperature C->D Initiates Crystallization E Cool in Ice Bath (Maximize Precipitation) D->E F Vacuum Filtration (Collect Crystals) E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Purity Analysis (e.g., Melting Point) H->I I->A Redo if Impure

Caption: Workflow for Fractional Crystallization.

Method 2: Purification via Diacid Intermediate

This indirect route can yield exceptionally high purity due to the greater physical property differences between the diacid isomers.

Protocol Steps:

Part A: Hydrolysis to Dicarboxylic Acids

  • Place the impure anhydride mixture in a round-bottom flask.

  • Add a 10% aqueous sodium hydroxide (NaOH) solution and heat the mixture to reflux for 1-2 hours to ensure the complete hydrolysis of both anhydrides to their corresponding sodium carboxylates.

  • Cool the solution to room temperature and then acidify it slowly with concentrated hydrochloric acid (HCl) while stirring in an ice bath until the pH is ~1-2.

  • The trans-1,2-cyclohexanedicarboxylic acid, being much less soluble in water than the cis-isomer, will precipitate out as a white solid.[1]

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Part B: Recrystallization of trans-Diacid

  • Recrystallize the crude trans-diacid from a suitable solvent like ethanol or water, as these are effective for this compound.[1]

  • Follow the standard crystallization procedure (dissolve in minimum hot solvent, slow cool, collect, wash, and dry) as described in Method 1.

  • Verify the purity of the trans-diacid by its melting point (228-230°C).[1]

Part C: Re-formation of the Anhydride

  • Place the pure, dry trans-diacid in a flask with a dehydrating agent such as acetic anhydride or by heating under vacuum.

  • A common method is to reflux the diacid in an excess of acetic anhydride for 2-3 hours.

  • Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator).

  • The remaining solid is the high-purity trans-1,2-cyclohexanedicarboxylic anhydride. A final recrystallization (as in Method 1) can be performed if needed to remove any residual impurities.

G cluster_hydrolysis Part A: Hydrolysis cluster_purify_diacid Part B: Diacid Purification cluster_reformation Part C: Anhydride Reformation A Impure Anhydride Mixture B Hydrolyze with NaOH (Reflux) A->B C Acidify with HCl B->C D Precipitate & Filter Crude trans-Diacid C->D E Recrystallize trans-Diacid (from Ethanol/Water) D->E Purify F Verify Purity (M.P. ~228-230°C) E->F G Dehydrate with Acetic Anhydride F->G Convert Back H Remove Volatiles (Reduced Pressure) G->H I Pure trans-Anhydride H->I

Caption: Workflow for Purification via Diacid Intermediate.

Section 4: Analytical Methods for Purity Assessment

Confirming the purity of your final product is a critical final step.

  • Melting Point Analysis: This is the simplest and fastest method. A pure compound will have a sharp melting point that matches the literature value. A broad or depressed melting point indicates the presence of impurities.

  • Gas Chromatography (GC): GC can effectively separate the two isomers, providing a quantitative measure of purity. Due to the low volatility of the anhydrides, derivatization to more volatile esters (e.g., methyl esters) may be required for optimal results, followed by analysis on a polar capillary column.[8]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the diacid forms of the isomers, which is useful for monitoring the purity of the intermediate in Method 2.[6] Separation of the anhydrides themselves is also possible.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming isomeric identity and purity. The high symmetry of the trans-isomer results in a simpler spectrum compared to the less symmetrical cis-isomer. Integration of unique peaks corresponding to each isomer can be used for quantification.

  • Infrared (IR) Spectroscopy: While it may not easily quantify small amounts of impurity, IR spectroscopy can confirm the identity of the anhydride functional group (strong C=O stretches around 1780 and 1850 cm⁻¹) and may show subtle differences in the fingerprint region between the two isomers.

References

Preventing hydrolysis of (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride during workup

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Hydrolysis of (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride During Workup

Welcome to the technical support guide for handling this compound. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing premature hydrolysis during experimental workup procedures. As Senior Application Scientists, we provide not just protocols, but the chemical reasoning behind them to empower you to make informed decisions in the lab.

Core Principles: Understanding Anhydride Instability

The primary challenge in working with this compound, like all anhydrides, is its susceptibility to hydrolysis.[1][2] The central anhydride linkage is highly electrophilic and readily attacked by nucleophiles, with water being a common and potent reactant. This reaction cleaves the ring to form the parent dicarboxylic acid, which can lead to reduced yields, impure products, and inaccurate stoichiometric calculations.[3]

The rate of this hydrolysis is significantly influenced by several factors:

  • Presence of Water: Any exposure to water, whether from solvents, reagents, or atmospheric moisture, can initiate hydrolysis.

  • pH: The reaction is catalyzed by both acidic and basic conditions.[1][4] While hydrolysis occurs in neutral water, the rate can be orders of magnitude faster under non-neutral pH.[5]

  • Temperature: Higher temperatures increase the kinetic rate of the hydrolysis reaction.

The goal of a successful workup is to isolate the desired product while rigorously excluding or minimizing these factors.

Hydrolysis_Mechanism Figure 1: Mechanism of Anhydride Hydrolysis cluster_reactants Reactants cluster_product Product Anhydride (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride TransitionState Tetrahedral Intermediate Water H₂O (Water) (Nucleophile) Water->TransitionState Nucleophilic Attack on Carbonyl Carbon Diacid trans-1,2-Cyclohexanedicarboxylic Acid (Hydrolysis Product) TransitionState->Diacid Ring Opening Workup_Workflow Figure 2: Decision Workflow for Workup Start Reaction Complete CheckPrecipitate Is Product a Precipitate? Start->CheckPrecipitate Filter Filter Product Directly Wash with Cold, Dry Solvent CheckPrecipitate->Filter Yes CheckVolatiles Are Impurities Volatile? CheckPrecipitate->CheckVolatiles No Purify Purify (e.g., Recrystallization, Chromatography) Filter->Purify Evaporate Remove Volatiles in Vacuo CheckVolatiles->Evaporate Yes AqueousWorkupNeeded Aqueous Workup Required CheckVolatiles->AqueousWorkupNeeded No Evaporate->Purify Quench Quench (if needed) with Cold NaHCO₃ or Brine AqueousWorkupNeeded->Quench Extract Extract with Anhydrous Organic Solvent Quench->Extract Wash Wash Quickly with Cold Brine Extract->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Concentrate->Purify

References

Technical Support Center: Scaling Up the Synthesis of (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (-)-trans-1,2-cyclohexanedicarboxylic anhydride. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural lists and offer a framework of chemical logic, enabling you to diagnose and resolve challenges encountered during this multi-step synthesis.

The synthesis of this chiral building block is fundamentally a two-part process: first, the optical resolution of a racemic mixture of trans-1,2-cyclohexanedicarboxylic acid, followed by the dehydration of the desired enantiomer to form the cyclic anhydride. Each stage presents unique challenges that require careful control of reaction parameters.

Core Synthesis Workflow

The overall strategy involves isolating the desired (1R,2R)-enantiomer from the racemic acid and then converting it to the anhydride. The trans configuration of the starting material is crucial, as the corresponding cis-isomer can readily form an anhydride upon heating, whereas the trans-isomer requires chemical activation.

SynthesisWorkflow cluster_0 Stage 1: Chiral Resolution cluster_1 Stage 2: Anhydride Formation racemic_acid (±)-trans-1,2-Cyclohexanedicarboxylic Acid diastereomeric_salt Formation of Diastereomeric Salt (Less Soluble Target Salt Precipitates) racemic_acid->diastereomeric_salt resolving_agent Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) resolving_agent->diastereomeric_salt salt_break Salt Dissociation (Base Treatment) diastereomeric_salt->salt_break acidification Acidification (e.g., HCl) salt_break->acidification enantiopure_acid (-)-trans-1,2-Cyclohexanedicarboxylic Acid (1R,2R enantiomer) acidification->enantiopure_acid anhydride_formation Dehydration/ Cyclization enantiopure_acid->anhydride_formation dehydrating_agent Dehydrating Agent (e.g., Acetic Anhydride) dehydrating_agent->anhydride_formation final_product This compound anhydride_formation->final_product

Caption: Overall workflow for the synthesis of the target anhydride.

Troubleshooting Guide: From Resolution to Final Product

This section addresses specific experimental failures in a question-and-answer format, providing both solutions and the underlying chemical reasoning.

Part 1: Issues During Chiral Resolution

Question: My yield of the precipitated diastereomeric salt is very low. What are the likely causes?

Answer: Low yield during the precipitation of the target diastereomeric salt is typically linked to issues with solubility, stoichiometry, or solvent choice.

  • Causality - Solubility: The success of classical resolution hinges on a significant solubility difference between the two diastereomeric salts formed. If the desired salt remains too soluble, precipitation will be incomplete.

  • Troubleshooting Steps:

    • Solvent System: The polarity of the solvent is critical. If you are using a solvent like ethanol, try a less polar co-solvent or switch to a solvent system where the desired salt has lower solubility. Perform small-scale solubility tests with your crude salt mixture in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to identify the optimal system for selective precipitation.

    • Concentration & Temperature: Ensure your reaction is sufficiently concentrated. Supersaturation is the driving force for crystallization. Also, control the cooling rate; slow cooling encourages the formation of purer crystals, while crash cooling can trap impurities and the more soluble diastereomer.

    • Seeding: If you have a small amount of pure desired salt from a previous batch, use it to seed the solution as it cools. This provides a nucleation site and can significantly improve both yield and purity.

Question: The enantiomeric excess (e.e.) of my resolved (-)-trans-1,2-cyclohexanedicarboxylic acid is below 95%. How can I improve it?

Answer: Suboptimal enantiomeric excess is a common problem that points to incomplete separation of the diastereomeric salts.

  • Causality - Stoichiometry & Purity: The molar ratio of the resolving agent to the racemic diacid is a critical parameter. Using an incorrect ratio can lead to the formation of different salt species (mono-salt vs. di-salt), which may have different solubilities and affect resolution efficiency[1][2][3]. Additionally, contamination of the precipitated salt with the more soluble diastereomer is a direct cause of low e.e.

  • Troubleshooting Steps:

    • Molar Ratio Optimization: For the resolution of trans-1,2-cyclohexanedicarboxylic acid with a resolving agent like (S)- or (R)-phenylethylamine, studies have shown that the molar ratio is key. A ratio of resolving agent to diacid of less than 3:1 is reported to be effective for obtaining high e.e.[1][2][3]. Verify your calculations and consider running small-scale trials at slightly different ratios (e.g., 0.9, 1.0, and 1.1 equivalents of resolving agent per equivalent of racemic acid) to find the optimum.

    • Recrystallization: The most reliable method to improve the purity of the diastereomeric salt is recrystallization. Dissolve the filtered salt in a minimum amount of hot solvent (the same one used for the resolution) and allow it to cool slowly. This process selectively removes the more soluble, undesired diastereomer, thereby enriching the desired one. One or two recrystallization cycles can often elevate the e.e. to >99%.

    • Purity of Resolving Agent: Ensure the chiral resolving agent itself has a high enantiomeric purity. Using a resolving agent with low e.e. will inherently limit the maximum achievable e.e. of your product.

Question: I'm having trouble recovering the resolved dicarboxylic acid after breaking the salt. The yield is poor and the product is oily.

Answer: This issue typically arises from incomplete salt dissociation or inefficient extraction.

  • Causality - pH and Extraction: The diastereomeric salt is an acid-base pair. To liberate the free dicarboxylic acid, the amine must be protonated (by adding a strong acid) or deprotonated (by adding a strong base to liberate the free amine). For dicarboxylic acid recovery, acidification is required to ensure both carboxyl groups are protonated (COOH), making the molecule less water-soluble and extractable into an organic solvent.

  • Troubleshooting Steps:

    • Ensure Complete Acidification: After treating the salt with a base (like NaOH) to remove the resolving agent, you must re-acidify the aqueous layer containing your carboxylate salt. Use a strong acid like HCl and monitor the pH with a pH meter or universal indicator paper. You must adjust the pH to be well below the pKa of the carboxylic acid, typically to pH 1-2, to ensure complete protonation[4].

    • Efficient Extraction: trans-1,2-Cyclohexanedicarboxylic acid has some water solubility[5]. Use a polar organic solvent like ethyl acetate for extraction and perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete recovery from the aqueous phase.

    • Salting Out: Before extraction, consider saturating the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic acid and driving it more efficiently into the organic layer.

Part 2: Issues During Anhydride Formation

Question: My reaction is incomplete. I still see a significant amount of the starting dicarboxylic acid in my crude product analysis (e.g., by TLC or ¹H NMR).

Answer: Incomplete conversion to the anhydride points to insufficient dehydrating agent, deactivation of the agent, or non-optimal reaction conditions.

  • Causality - Reagent Activity & Conditions: Dehydrating agents like acetic anhydride or oxalyl chloride are highly reactive and can be hydrolyzed by atmospheric moisture[6]. The reaction may also require heat to proceed at a reasonable rate. Unlike cis-dicarboxylic acids, trans isomers cannot form a cyclic anhydride by simple heating alone; a chemical dehydrating agent is essential[7][8].

  • Troubleshooting Steps:

    • Use Fresh or Distilled Reagents: Ensure your dehydrating agent (e.g., acetic anhydride, thionyl chloride, oxalyl chloride) is fresh and has been stored under anhydrous conditions. Using an old bottle that has been opened multiple times is a common source of failure.

    • Increase Equivalents or Reaction Time/Temperature: If the reaction is clean but incomplete, consider increasing the equivalents of the dehydrating agent (e.g., from 1.5 to 2.5 eq). Alternatively, increasing the reaction temperature or time may be necessary. Monitor the reaction progress by a suitable method (TLC, GC, NMR) to determine when it has reached completion.

    • Catalyst Addition: Some dehydration reactions are accelerated by catalysts. For example, the conversion of carboxylic acids to anhydrides using oxalyl chloride can be catalyzed by a drop of DMF. For other systems, a mild Lewis acid might be beneficial[9][10].

Question: My final product seems to be hydrolyzing back to the dicarboxylic acid during workup or purification.

Answer: Anhydrides are susceptible to hydrolysis, and exposure to water during the workup or purification is the primary cause of this problem[6].

  • Causality - Nucleophilic Attack by Water: The carbonyl carbons of an anhydride are highly electrophilic. Water acts as a nucleophile, attacking a carbonyl group to open the ring and regenerate the dicarboxylic acid. This reaction is often faster than researchers anticipate.

  • Troubleshooting Steps:

    • Anhydrous Workup: Avoid aqueous workups if at all possible. If you must wash the organic layer, use a saturated NaCl solution (brine) instead of pure water to minimize anhydride hydrolysis, and perform the wash quickly at a low temperature.

    • Thorough Drying: Dry the organic solution thoroughly with a robust drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before concentrating. Ensure the drying agent is filtered off completely.

    • Solvent Removal: Remove the solvent under reduced pressure at the lowest practical temperature to avoid thermal degradation or isomerization.

    • Purification Strategy: For purification, avoid methods that use protic solvents. Recrystallization from a non-protic solvent system (e.g., toluene/hexanes) or sublimation under high vacuum are preferred methods for purifying anhydrides.

Question: I am observing the formation of the cis-anhydride isomer in my final product. How can I prevent this?

Answer: The formation of the thermodynamically more stable cis-anhydride from the trans-acid indicates that the reaction conditions are harsh enough to cause epimerization at one of the chiral centers.

  • Causality - High Temperature Isomerization: High temperatures can promote the isomerization of the trans-anhydride or the starting trans-acid to the cis form, which then rapidly cyclizes[5]. The mechanism likely involves enolization adjacent to one of the carbonyl groups, which temporarily destroys one stereocenter, allowing it to invert upon re-ketonization.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most critical factor. Use a dehydrating system that works efficiently at or near room temperature. Reagents like oxalyl chloride or dicyclohexylcarbodiimide (DCC) are often effective under milder conditions than high-temperature dehydration with acetic anhydride[11].

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time, even at a moderate temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Avoid Strong Bases: While not always used in this step, strong bases can facilitate the enolization that leads to epimerization. Ensure the reaction conditions are neutral or acidic.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective chiral resolving agent for trans-1,2-cyclohexanedicarboxylic acid? A1: Chiral α-methylbenzylamine (also known as 1-phenylethylamine) is widely cited as an effective resolving agent for this compound[1][4]. The (R)-(+)-1-phenylethylamine is used to resolve the racemic acid to yield the (1R,2R)-(-)-acid, which is the precursor to the desired (-)-anhydride. The choice of the (R) or (S) enantiomer of the amine determines which enantiomer of the acid will preferentially precipitate as the less soluble diastereomeric salt.

Q2: What are the pros and cons of different dehydrating agents for the final cyclization step? A2: The choice of dehydrating agent involves a trade-off between reactivity, cost, and the ease of byproduct removal. A summary is provided in the table below.

Q3: How can I definitively confirm the stereochemistry and purity of my final product, this compound? A3: A combination of techniques is required:

  • Purity (Chemical): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and identify any major impurities. The absence of a broad COOH proton signal around 10-12 ppm in the ¹H NMR spectrum indicates complete conversion from the diacid.

  • Purity (Enantiomeric): The enantiomeric excess (e.e.) of the precursor diacid should be determined using chiral HPLC or by converting the diacid to a diastereomeric derivative (e.g., a bis-amide with a chiral amine) and analyzing by standard HPLC or NMR. The anhydride's e.e. is assumed to be the same as its precursor acid, as the cyclization step should not affect stereochemistry if performed under appropriate, mild conditions.

  • Stereochemistry Confirmation: Optical rotation is the most direct method to confirm you have the desired (-) enantiomer. The specific rotation of the (1R,2R)-(-)-acid is reported as [α]D ≈ -20° (c=1, acetone)[5]. The final anhydride will also have a characteristic optical rotation.

Data & Reagent Summaries

Table 1: Comparison of Common Dehydrating Agents
Dehydrating AgentTypical ConditionsProsCons
Acetic Anhydride Reflux, often neat or in a high-boiling solventInexpensive, readily available.Requires high temperatures, which can cause isomerization[5]; excess reagent and acetic acid byproduct can be difficult to remove.
Oxalyl Chloride CH₂Cl₂ or CH₃CN, 0°C to RT, catalytic DMFHighly reactive, works at low temperatures, minimizing isomerization risk[11].More expensive, toxic (releases CO and HCl), moisture-sensitive.
Thionyl Chloride Reflux in an inert solvent (e.g., toluene)Potent dehydrating agent, gaseous byproducts (SO₂, HCl) are easily removed.Harsh conditions, can lead to side products, highly corrosive and toxic.
DCC / DIC CH₂Cl₂, 0°C to RTMild conditions, high yielding.Dicyclohexylurea (DCU) or diisopropylurea (DIU) byproduct can be difficult to remove completely[11].
Phosphorus Pentoxide (P₂O₅) High temperature, neatVery powerful dehydrating agent.Very harsh conditions, heterogeneous reaction, difficult workup[12].
Table 2: Key Physical Properties
CompoundCAS NumberMolecular WeightAppearanceMelting Point
(±)-trans-1,2-Cyclohexanedicarboxylic Acid2305-32-0172.18 g/mol White crystalline powder228-230 °C[13][14]
This compound31982-85-1154.16 g/mol Solid144-149 °C

Detailed Experimental Protocols

Protocol 1: Chiral Resolution of (±)-trans-1,2-Cyclohexanedicarboxylic Acid

(Adapted from Kimura K., et al., 1999[4])

  • Dissolution: In a suitable flask, dissolve (±)-trans-1,2-cyclohexanedicarboxylic acid (1.0 eq) in ethanol at reflux.

  • Amine Addition: Slowly add (R)-(+)-1-phenylethylamine (1.0 eq) to the hot solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to complete the precipitation of the diastereomeric salt.

  • Filtration: Collect the white crystalline salt by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallization (Optional but Recommended): To improve enantiomeric purity, recrystallize the salt from a minimum amount of hot ethanol.

  • Salt Dissociation: Suspend the purified salt in water and add 2M NaOH solution until the pH is ~11-12. This liberates the free (R)-amine.

  • Amine Removal: Extract the aqueous layer three times with diethyl ether or ethyl acetate to remove the (R)-1-phenylethylamine. The resolving agent can be recovered from these organic layers if desired.

  • Acidification & Isolation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl. A white precipitate of (1R,2R)-(-)-trans-1,2-cyclohexanedicarboxylic acid will form.

  • Final Collection: Collect the solid acid by vacuum filtration, wash with cold water, and dry under high vacuum. Confirm purity and optical rotation.

Protocol 2: Synthesis of this compound

(General method using acetic anhydride)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine the resolved (-)-trans-1,2-cyclohexanedicarboxylic acid (1.0 eq) and acetic anhydride (3-5 eq).

  • Heating: Heat the mixture to a gentle reflux (approx. 140 °C) for 2-4 hours. Monitor the reaction for the complete dissolution of the solid diacid and the cessation of acetic acid evolution.

  • Solvent Removal: Allow the reaction to cool. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure (a rotary evaporator is suitable). Co-evaporation with an inert solvent like toluene can help remove the final traces of acetic acid.

  • Purification: The crude solid anhydride can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by sublimation under vacuum.

  • Characterization: Confirm the structure of the final product using NMR, IR spectroscopy, and melting point analysis.

References

Isomerization of cis- to trans-cyclohexanedicarboxylic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the isomerization of cis- to trans-cyclohexanedicarboxylic acid. Our goal is to equip you with the scientific rationale behind experimental phenomena to ensure the success and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesis yielding the cis-isomer of cyclohexanedicarboxylic acid when the trans-isomer is the desired product?

This is a common outcome, particularly when the synthesis involves a Diels-Alder reaction between 1,3-butadiene and maleic anhydride, followed by hydrolysis.[1][2] The Diels-Alder reaction is stereospecific, meaning the cis-configuration of the dienophile (maleic anhydride) is retained in the product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride.[2] Subsequent hydrogenation of the cyclohexene ring does not alter the cis-stereochemistry of the carboxylic acid groups.

To obtain the trans-isomer, a subsequent isomerization step is necessary. The trans-isomer is generally the thermodynamically more stable product, and thus, the equilibrium can be shifted to favor its formation under the right conditions.[3][4]

Q2: What are the fundamental principles governing the isomerization of cis- to trans-cyclohexanedicarboxylic acid?

The isomerization from the cis- to the trans-isomer is primarily governed by the principles of thermodynamic versus kinetic control .[4][5][6]

  • Kinetic Product: The cis-isomer is often the kinetic product, meaning it is formed faster under milder conditions because the activation energy for its formation is lower.[4]

  • Thermodynamic Product: The trans-isomer is the thermodynamic product, as it is more stable.[3][4] This increased stability arises from the diequatorial conformation of the carboxyl groups on the cyclohexane ring, which minimizes steric hindrance.[7] Given sufficient energy (e.g., through heating) to overcome the activation barrier, the reaction becomes reversible, and the equilibrium will favor the more stable trans-isomer.[8][9]

Q3: What reaction conditions favor the isomerization to the trans-isomer?

Several methods can be employed to facilitate the isomerization from the cis- to the trans-isomer, primarily involving the application of heat, often in the presence of a catalyst.

Condition Mechanism Typical Parameters Considerations
Heating (Melt Isomerization) Provides the necessary activation energy for the equilibrium between the cis and trans isomers to be established.[10]Heating to temperatures at or above the melting point of the cis-isomer (around 170°C) but below that of the trans-isomer (around 312°C).[10]Can lead to side reactions or decomposition if temperatures are too high or heating is prolonged.
Acid Catalysis Protonation of a carbonyl oxygen facilitates enolization, which allows for rotation around the C-C bond and subsequent re-protonation to form the more stable trans-isomer.Refluxing in the presence of a strong acid like concentrated sulfuric acid or dry hydrogen chloride.[11]The choice of acid and solvent is critical to avoid unwanted side reactions like esterification if an alcohol is present.[11]
Base Catalysis (Epimerization) A base can deprotonate the α-carbon to the carboxyl group, forming an enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of isomers that will eventually be dominated by the more stable trans-form at equilibrium.[12]Heating with a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.[11][12]The strength of the base and the temperature are key factors in the efficiency of the epimerization.[12]

Troubleshooting Guide

Issue 1: Low Yield of trans-Isomer After Isomerization Attempt

Possible Cause 1: Insufficient Reaction Time or Temperature. The isomerization is an equilibrium-controlled process.[4] If the reaction is not allowed to proceed for a sufficient duration or at an adequate temperature, the equilibrium may not be reached, resulting in a mixture of cis and trans isomers.

Solution:

  • Increase the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) to determine when the isomer ratio is no longer changing.

  • Gradually increase the reaction temperature, being mindful of potential decomposition of the starting material or product.

Possible Cause 2: Ineffective Catalyst. If using acid or base catalysis, the catalyst may be inactive or used in an insufficient amount.

Solution:

  • Ensure the catalyst is of appropriate purity and concentration.

  • For acid catalysis, ensure anhydrous conditions if required, as water can interfere with the catalytic activity.

  • For base-catalyzed epimerization, a strong base is typically necessary to efficiently generate the enolate intermediate.[12]

Issue 2: Formation of Anhydride Instead of Isomerization

Possible Cause: When heating the cis-isomer, particularly in the absence of a solvent or with a dehydrating agent, intramolecular dehydration can occur to form the corresponding cyclic anhydride. This is sterically favorable for the cis-isomer where the carboxylic acid groups are on the same face of the ring.[13] The trans-isomer cannot form a cyclic anhydride due to the spatial separation of the carboxyl groups.[13]

Solution:

  • If isomerization is the goal, ensure the presence of a protic solvent (like water in some cases) or avoid conditions that strongly favor dehydration.

  • If anhydride formation is desired, this is a characteristic reaction of the cis-isomer and can be used as a method of separation and purification.

Experimental Protocols

Protocol 1: Acid-Catalyzed Isomerization of cis-1,2-Cyclohexanedicarboxylic Acid

This protocol outlines a general procedure for the isomerization of the cis-isomer to the trans-isomer using a strong acid catalyst.

Materials:

  • cis-1,2-cyclohexanedicarboxylic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Distilled Water

  • Ice Bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cis-1,2-cyclohexanedicarboxylic acid in a minimal amount of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain the reflux for several hours. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or by observing the precipitation of the less soluble trans-isomer.

  • Once the reaction has reached equilibrium (or the desired conversion), cool the flask to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-cold distilled water. The trans-isomer, being less soluble in water, should precipitate out.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold distilled water to remove any residual acid and cis-isomer.

  • Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the purified trans-1,2-cyclohexanedicarboxylic acid.

  • Characterize the final product by melting point determination and spectroscopic methods (e.g., NMR, IR) to confirm its identity and purity.

Visualizing the Process

Diagram 1: Isomerization Workflow

This diagram illustrates the decision-making process and experimental workflow for obtaining the trans-isomer from a cis/trans mixture.

Isomerization_Workflow Isomerization Workflow for Cyclohexanedicarboxylic Acid start Start with cis/trans mixture analysis1 Analyze Isomer Ratio (HPLC, NMR) start->analysis1 goal Pure trans-isomer isomerization Perform Isomerization (Heating, Acid/Base Catalysis) analysis1->isomerization trans content low separation Separation/Purification (Recrystallization) analysis1->separation trans content high isomerization->separation analysis2 Analyze Final Purity separation->analysis2 analysis2->goal Purity OK analysis2->separation Repurify

Caption: Workflow for obtaining pure trans-cyclohexanedicarboxylic acid.

Diagram 2: Thermodynamic vs. Kinetic Control

This energy profile diagram illustrates the concept of kinetic and thermodynamic control in the isomerization process.

TD_vs_Kinetic Energy Profile: cis vs. trans Isomerization Reactant Reactant TS_cis TS (cis) Reactant->TS_cis TS_trans TS (trans) Reactant->TS_trans Product_cis cis-isomer (Kinetic Product) Reactant->Product_cis Lower Ea (Faster) Product_trans trans-isomer (Thermodynamic Product) Reactant->Product_trans Higher Ea (Slower) TS_cis->Product_cis TS_trans->Product_trans E0 Energy E1 E2 E3 E4

Caption: Energy profile for kinetic vs. thermodynamic products.

References

Validation & Comparative

A Comparative Guide for Researchers: (-)-trans- vs. (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a final product's function and efficacy. Among the vast arsenal of chiral synthons available to researchers, the enantiomers of trans-1,2-cyclohexanedicarboxylic anhydride stand out for their rigid conformational structure and versatile reactivity. This guide provides an in-depth, objective comparison of the (-)-trans-(1S,2S) and (+)-trans-(1R,2R) enantiomers, grounded in experimental data and field-proven insights to aid researchers in selection and application.

Core Physicochemical and Spectroscopic Properties: A Mirror Image

As enantiomers, (-)- and (+)-trans-1,2-cyclohexanedicarboxylic anhydride share identical physical properties in an achiral environment. Their fundamental characteristics are dictated by their shared molecular formula (C₈H₁₀O₃) and connectivity.[1][2][3] Any experimental differences in properties such as melting point or solubility under standard conditions are attributable to impurities rather than stereochemistry.

Spectroscopically, the two enantiomers are also indistinguishable by standard methods like ¹H NMR, ¹³C NMR, or IR spectroscopy in achiral solvents.[1][4][5] The spectra reflect the trans arrangement of the anhydride ring relative to the cyclohexane chair, but do not differentiate between the two non-superimposable mirror images. Differentiation at a spectroscopic level requires the use of a chiral auxiliary, such as a chiral solvating agent or derivatizing agent, to induce a diastereomeric environment, which would result in distinct NMR chemical shifts.

Table 1: Comparison of Fundamental Properties

Property(-)-trans-Anhydride(+)-trans-AnhydrideData Source(s)
IUPAC Name (3aS,7aS)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione[1][2]
Molecular Formula C₈H₁₀O₃C₈H₁₀O₃[3]
Molecular Weight 154.16 g/mol 154.16 g/mol [1][2][3]
Appearance White to off-white solid/powderWhite to off-white solid/powder[6]
Melting Point 144.0 to 149.0 °C (for racemic mixture)144.0 to 149.0 °C (for racemic mixture)[6]
¹H NMR Spectrum IdenticalIdentical[1][5]
IR Spectrum IdenticalIdentical[1][4]

Chiroptical Properties: The Defining Distinction

The defining experimental difference between the two enantiomers lies in their interaction with plane-polarized light. This property, known as optical activity, is equal in magnitude but opposite in direction.

  • (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride is dextrorotatory , meaning it rotates plane-polarized light to the right (clockwise).

  • (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride is levorotatory , rotating plane-polarized light to the left (counter-clockwise).

This characteristic is fundamental to their classification and is the primary quality control metric for ensuring enantiomeric purity. While specific rotation values can vary slightly with concentration and solvent, the sign of rotation is an immutable characteristic of the enantiomer. TCI Chemicals reports a specific rotation of -1.0 to +1.0 deg (C=1, Acetone) for the racemic mixture, indicating that the pure enantiomers would have opposite signs.[6]

Performance in Application: Chiral Resolution and Asymmetric Synthesis

The true divergence in the utility of these enantiomers emerges in chiral environments, most notably in their roles as chiral resolving agents and building blocks for asymmetric synthesis.

Efficacy as Chiral Resolving Agents

trans-1,2-Cyclohexanedicarboxylic anhydride is a classic resolving agent for racemic primary and secondary amines and alcohols. The anhydride reacts with the nucleophilic amine or alcohol to form a pair of diastereomeric amides or esters. These diastereomers possess different physical properties (e.g., solubility), allowing for their separation by fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure target molecule and recovers the chiral auxiliary.

The choice between the (+) and (-) anhydride is dictated by the specific substrate being resolved. The efficiency of the separation depends on the differential solubility of the resulting diastereomeric salts. For example, to resolve a racemic amine (R/S-Amine), one might use the (+)-anhydride:

  • (R)-Amine + (+)-Anhydride → (R,R)-Diastereomer

  • (S)-Amine + (+)-Anhydride → (S,R)-Diastereomer

One of these diastereomers will typically be less soluble in a given solvent system, crystallizing out of solution and allowing for separation. If the (S,R)-diastereomer proves difficult to crystallize, a researcher would logically switch to the (-)-anhydride, which would yield the enantiomeric diastereomers, (R,S) and (S,S), potentially with more favorable crystallization kinetics. A 2023 study highlighted the use of (S)-phenylethylamine to resolve racemic trans-1,2-cyclohexanedicarboxylic acid, demonstrating the formation of diastereomeric salts with differing stability and packing, which is the principle underlying resolution.[7][8][9]

Caption: Workflow for chiral resolution of a racemic amine.
Role as Chiral Building Blocks in Synthesis

Beyond resolution, these anhydrides are valuable C₂-symmetric building blocks. Their rigid cyclohexane backbone pre-organizes substituents, making them excellent starting materials for ligands in asymmetric catalysis or for the synthesis of complex target molecules. The choice of enantiomer directly dictates the stereochemistry of the final product. For instance, the synthesis of a specific pharmaceutical intermediate may require the (1S,2S) stereochemistry, mandating the use of the (-)-trans-anhydride as the starting material. The parent diacid is noted for its use in producing selective cathepsin K inhibitors and sodium channel blockers, underscoring the industrial importance of accessing specific enantiopure forms.[10][11]

Experimental Protocol: Resolution of (±)-α-Methylbenzylamine

This protocol provides a generalized, self-validating workflow for resolving a common racemic amine.

Objective: To separate the enantiomers of (±)-α-methylbenzylamine using (+)-trans-1,2-cyclohexanedicarboxylic anhydride.

Materials:

  • (±)-α-Methylbenzylamine

  • (+)-trans-1,2-Cyclohexanedicarboxylic Anhydride

  • Methanol (reagent grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate

  • pH paper or meter

  • Büchner funnel and filter paper

  • Rotary evaporator

Methodology:

  • Diastereomeric Salt Formation:

    • Causality: The anhydride is opened by the amine to form a stable amide bond, creating diastereomers with different physical properties.

    • In a 250 mL Erlenmeyer flask, dissolve one molar equivalent of (+)-trans-1,2-cyclohexanedicarboxylic anhydride in a minimal amount of warm methanol.

    • Slowly add one molar equivalent of (±)-α-methylbenzylamine to the solution while stirring.

    • Allow the solution to cool to room temperature, then place it in an ice bath for 30-60 minutes to facilitate crystallization of the less soluble diastereomeric amide.

  • Isolation of the Less Soluble Diastereomer:

    • Causality: The difference in the crystal lattice energy between the two diastereomers leads to differential solubility, which is exploited for separation.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals. This is your diastereomerically-enriched amide (e.g., the (R)-amine-(+)-acid adduct).

  • Liberation of the Enriched Amine:

    • Causality: Hydrolysis under acidic conditions cleaves the amide bond, protonating the free amine and allowing it to be separated from the water-soluble dicarboxylic acid.

    • Transfer the dried crystals to a round-bottom flask and add 1 M HCl until the solid is fully dissolved.

    • Extract the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted anhydride (now the diacid). Discard the organic layers.

    • Basify the aqueous layer by slowly adding 1 M NaOH until the pH is >10. The free amine will separate as an oil or precipitate.

    • Extract the free amine into diethyl ether or ethyl acetate (3 x 25 mL).

  • Final Purification and Validation:

    • Causality: Removal of the solvent yields the purified amine, whose enantiomeric purity must be validated.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

    • Self-Validation: Determine the optical rotation of the resulting amine using a polarimeter and compare it to the literature value for the pure enantiomer. Further analysis by chiral HPLC or NMR with a chiral shift reagent can provide a quantitative measure of the enantiomeric excess (e.e.).

Conclusion and Recommendations

The choice between (-)-trans- and (+)-trans-1,2-cyclohexanedicarboxylic anhydride is entirely application-dependent.

  • For Chiral Resolution: The selection is empirical. One enantiomer will typically provide a more crystalline, less soluble diastereomer with a given substrate. It is advisable to perform small-scale screening with both enantiomers to determine the optimal resolving agent for a specific racemic mixture.

  • For Asymmetric Synthesis: The choice is absolute. The desired stereochemistry of the final product dictates which anhydride enantiomer must be used as the chiral building block.

Both molecules are powerful tools in stereoselective chemistry, valued for their rigidity, reliability, and the high levels of stereochemical control they afford.[12] A thorough understanding of their mirrored relationship is essential for their effective and logical application in research and development.

References

A Comparative Guide to the Reactivity of Cis- and Trans-1,2-Cyclohexanedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the selection of appropriate reagents is paramount. The stereochemistry of a molecule can profoundly influence its reactivity and the properties of the resulting products. This guide provides an in-depth comparison of the reactivity of cis- and trans-1,2-cyclohexanedicarboxylic anhydride, two isomers with distinct three-dimensional structures that dictate their chemical behavior. While a significant body of research exists on anhydrides in general, direct quantitative comparisons of these specific isomers are not extensively documented. This guide, therefore, synthesizes established principles of stereochemistry and reaction mechanisms with proposed experimental frameworks to empower researchers to make informed decisions.

Structural and Stereochemical Foundations of Reactivity

The fundamental difference between cis- and trans-1,2-cyclohexanedicarboxylic anhydride lies in the spatial relationship of the anhydride ring to the cyclohexane core. In the cis isomer, the anhydride ring is fused to the cyclohexane ring in a manner where the two oxygen atoms are on the same side of the cyclohexane ring. Conversely, in the trans isomer, they are on opposite sides. This seemingly subtle difference has profound implications for the molecule's conformation and, consequently, its reactivity.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In cis-1,2-cyclohexanedicarboxylic anhydride, the anhydride ring bridges one axial and one equatorial position on adjacent carbons of the cyclohexane chair. In contrast, the trans isomer can exist in two chair conformations: one where the anhydride ring bridges two equatorial positions (diequatorial) and another, less stable conformation, bridging two axial positions (diaxial). The diequatorial conformation of the trans isomer is generally more stable due to reduced steric hindrance.[1][2]

This conformational disparity directly impacts the accessibility of the electrophilic carbonyl carbons to incoming nucleophiles. The steric environment around the carbonyl groups is a key determinant of the activation energy for nucleophilic acyl substitution reactions.

cluster_cis cis-1,2-Cyclohexanedicarboxylic Anhydride cluster_trans trans-1,2-Cyclohexanedicarboxylic Anhydride cis_conformation Chair Conformation (Axial-Equatorial Fusion) cis_reactivity Potentially Higher Reactivity (Ring Strain & Accessibility) cis_conformation->cis_reactivity influences trans_conformation Chair Conformation (Diequatorial Fusion - More Stable) trans_reactivity Potentially Lower Reactivity (Steric Shielding) trans_conformation->trans_reactivity influences

Caption: Conformational differences between cis- and trans-1,2-cyclohexanedicarboxylic anhydride.

Comparative Reactivity in Key Transformations

The stereochemical differences between the cis and trans isomers are expected to manifest in their reactivity towards various chemical transformations, including hydrolysis, esterification, and ring-opening polymerization.

Hydrolysis

The hydrolysis of an anhydride to its corresponding dicarboxylic acid is a classic example of nucleophilic acyl substitution. The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbons and the steric hindrance around them.

Mechanistic Insight: The reaction proceeds via the nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to a tetrahedral intermediate, which then collapses to yield the dicarboxylic acid.

It is hypothesized that the cis isomer may undergo hydrolysis at a faster rate than the trans isomer. This is potentially due to greater ring strain in the fused ring system of the cis isomer, which would be relieved upon ring opening. Additionally, the accessibility of the carbonyl carbons may differ between the two isomers.

Esterification

Esterification, the reaction of the anhydride with an alcohol, follows a similar nucleophilic acyl substitution mechanism. The choice of the cis or trans isomer can influence not only the reaction rate but also the stereochemistry of the resulting ester, which is a critical consideration in the synthesis of chiral drugs and polymers.

Causality in Experimental Design: When comparing the esterification rates, it is crucial to maintain identical reaction conditions (temperature, solvent, catalyst, and alcohol concentration) to ensure that any observed differences in reactivity can be attributed solely to the stereochemistry of the anhydride.

Ring-Opening Polymerization

Cis- and trans-1,2-cyclohexanedicarboxylic anhydrides can serve as monomers in ring-opening polymerization (ROP) with co-monomers like epoxides to produce polyesters.[3][4] The stereochemistry of the anhydride monomer is a critical factor that dictates the tacticity (the stereochemical arrangement of the monomer units) of the resulting polymer chain. This, in turn, has a profound impact on the polymer's physical properties, such as its melting point, crystallinity, and mechanical strength.

The relative reactivity of the cis and trans isomers in ROP will determine their rate of incorporation into the polymer chain and can influence the overall polymerization kinetics. It is plausible that the more strained cis isomer would exhibit a higher polymerization rate.

Proposed Experimental Protocols for Quantitative Comparison

To address the gap in direct comparative data, the following experimental protocols are proposed. These are designed to be self-validating and provide a robust framework for quantifying the reactivity differences between the cis and trans isomers.

Comparative Hydrolysis Rate Determination

Objective: To quantify the relative rates of hydrolysis of cis- and trans-1,2-cyclohexanedicarboxylic anhydride under controlled conditions.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of known concentrations of both cis- and trans-1,2-cyclohexanedicarboxylic anhydride in a suitable organic solvent (e.g., acetone or THF).

  • Reaction Setup: In a thermostated reaction vessel, add a defined volume of a buffered aqueous solution (e.g., pH 7.4 phosphate buffer to mimic physiological conditions).

  • Initiation of Reaction: At time zero, inject a small, precise volume of the anhydride stock solution into the aqueous buffer with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by either:

    • pH Stat Titration: The hydrolysis produces two carboxylic acid groups. The rate of consumption of a standard base solution required to maintain a constant pH is directly proportional to the rate of hydrolysis.

    • Spectroscopic Analysis (e.g., FT-IR): The disappearance of the characteristic anhydride carbonyl peaks (around 1860 and 1780 cm⁻¹) and the appearance of the carboxylic acid carbonyl peak (around 1700 cm⁻¹) can be monitored over time.

  • Data Analysis: Determine the initial reaction rates and the rate constants (k) for both isomers by fitting the kinetic data to an appropriate rate law (e.g., pseudo-first-order if water is in large excess).

A Prepare Stock Solutions (cis & trans anhydrides) C Initiate Reaction (Inject Anhydride Solution) A->C B Thermostated Reaction Vessel (Buffered Aqueous Solution) B->C D Monitor Reaction Progress (pH Stat or FT-IR) C->D E Data Analysis (Determine Rate Constants) D->E

Caption: Experimental workflow for comparative hydrolysis rate determination.

Comparative Esterification Rate Determination

Objective: To compare the rates of esterification of the two isomers with a model alcohol.

Methodology:

  • Reactant Preparation: Prepare solutions of known concentrations of the cis and trans anhydrides and a model alcohol (e.g., benzyl alcohol) in an inert solvent (e.g., anhydrous toluene).

  • Reaction Conditions: Conduct the reactions in sealed vials at a constant temperature. A catalyst, such as 4-dimethylaminopyridine (DMAP), can be used to accelerate the reaction.

  • Time-Course Analysis: At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling and dilution).

  • Quantitative Analysis: Analyze the composition of the quenched aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting materials and the ester product.

  • Kinetic Modeling: Plot the concentration of the product versus time and determine the initial rates and rate constants for both isomers.

Data Summary and Expected Outcomes

The following table summarizes the known physical properties of the isomers and provides a template for presenting the expected experimental results.

Propertycis-1,2-Cyclohexanedicarboxylic Anhydridetrans-1,2-Cyclohexanedicarboxylic AnhydrideReference
CAS Number 13149-00-314166-21-3[5][6]
Molecular Formula C₈H₁₀O₃C₈H₁₀O₃[5][6]
Molecular Weight 154.16 g/mol 154.16 g/mol [5][6]
Melting Point 32-34 °C~140 °C (varies with specific enantiomer)
Boiling Point 158 °C at 17 mmHgNot readily available
Relative Stability Less stable isomerMore stable isomer[7]
Predicted Hydrolysis Rate Expected to be fasterExpected to be slower-
Predicted Esterification Rate Expected to be fasterExpected to be slower-
Predicted Polymerization Rate Expected to be fasterExpected to be slower-

Conclusion

The stereochemistry of cis- and trans-1,2-cyclohexanedicarboxylic anhydride dictates their conformational preferences, which in turn is expected to significantly influence their chemical reactivity. The cis isomer, with its axial-equatorial ring fusion, is predicted to be the more reactive species in nucleophilic acyl substitution reactions such as hydrolysis and esterification, as well as in ring-opening polymerization, primarily due to increased ring strain and potentially greater accessibility of the carbonyl groups.

This guide provides a comprehensive overview based on established chemical principles and proposes a clear experimental roadmap for the quantitative validation of these hypotheses. For researchers in drug development and polymer chemistry, a thorough understanding and empirical determination of these reactivity differences are crucial for rational monomer selection, reaction optimization, and the synthesis of materials with desired properties. The provided protocols offer a robust starting point for generating the critical data needed to make these informed decisions.

References

A Senior Application Scientist's Guide to Chiral Resolving Agents for Amine Resolution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological activity and safety. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, frequently exhibit profoundly different pharmacological effects.[1][2][3] One enantiomer might be a potent therapeutic agent, while its counterpart could be inert or, in worst-case scenarios, dangerously toxic. Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture (a 50:50 mixture of both enantiomers) is a cornerstone of modern drug development and asymmetric synthesis.[2][3]

This guide provides a comparative analysis of common chiral resolving agents for amines, a class of compounds that constitutes a significant portion of active pharmaceutical ingredients (APIs).[2][3] We will delve into the foundational principles of the two dominant resolution strategies—diastereomeric salt formation and enzymatic kinetic resolution—offering field-proven insights into their application, supported by experimental data and detailed protocols.

Pillar 1: The Principle of Diastereomeric Salt Formation

The most established and industrially scalable method for amine resolution relies on a simple yet elegant principle: while enantiomers share identical physical properties, diastereomers do not.[4][5][6] By reacting a racemic amine with a single enantiomer of a chiral acid (the resolving agent), we convert the enantiomeric pair into a pair of diastereomeric salts.[4][7]

(R/S)-Amine + (R)-Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid] (Racemic Mixture) + (Resolving Agent) → (Diastereomeric Salt Pair)

These newly formed salts, having different spatial arrangements, exhibit distinct physicochemical properties, most critically, different solubilities in a given solvent system.[4][8] This disparity allows for their separation via fractional crystallization, where the less soluble diastereomer preferentially crystallizes, allowing for its isolation.[4][9] The resolving agent can then be removed by treatment with a base to yield the optically pure amine.

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic_amine Racemic Amine ((R)- and (S)-Enantiomers) mix Reaction in Suitable Solvent racemic_amine->mix resolving_agent Enantiopure Chiral Acid (e.g., (R)-Acid) resolving_agent->mix salts Mixture of Diastereomeric Salts [(R)-Amine·(R)-Acid] [(S)-Amine·(R)-Acid] mix->salts crystallization Fractional Crystallization (Exploits Solubility Difference) salts->crystallization less_soluble Less Soluble Salt Crystallizes (e.g., (R)-Amine·(R)-Acid) crystallization->less_soluble more_soluble More Soluble Salt Remains in Mother Liquor crystallization->more_soluble base_treatment_1 Base Treatment (e.g., NaOH) less_soluble->base_treatment_1 pure_enantiomer Optically Pure (R)-Amine base_treatment_1->pure_enantiomer recovered_agent Recovered (R)-Acid base_treatment_1->recovered_agent

Figure 1. General workflow for chiral resolution via diastereomeric salt formation.
Comparative Analysis of Common Chiral Acids

The choice of resolving agent is critical and often substrate-dependent. An ideal agent forms highly crystalline salts with a significant difference in solubility between the two diastereomers.[9] Below is a comparison of widely used acidic resolving agents for the resolution of the model substrate, (±)-1-phenylethylamine.

Chiral Resolving AgentKey Structural FeatureAcidity (pKa)AdvantagesConsiderations
L-(+)-Tartaric Acid C4-dicarboxylic acid with two chiral centerspKa₁ ≈ 2.98, pKa₂ ≈ 4.34Readily available, inexpensive, widely documented, often forms highly crystalline salts.[4]Two acidic protons can sometimes lead to complex salt mixtures.[4]
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic acid with a rigid bicyclic structurepKa ≈ -1.5Strong acid, effective for forming stable salts with weakly basic amines.[4] Both enantiomers are commercially available.[5][10]High acidity may not be suitable for amines with acid-sensitive functional groups.[4]
(S)-(-)-Mandelic Acid α-hydroxy carboxylic acid with one chiral centerpKa ≈ 3.41Often provides high enantiomeric excess (e.e.) in a single crystallization.[4]Can be more expensive than tartaric acid.

Table 1. Comparison of common chiral acidic resolving agents.

Experimental Data: Resolution of (±)-1-phenylethylamine
Resolving AgentSolventMolar Ratio (Amine:Acid)Yield of Less Soluble Salte.e. of Recovered Amine
L-(+)-Tartaric AcidMethanol1 : 0.5~40-45%>95%
(1S)-(+)-10-Camphorsulfonic AcidEthanol1 : 1~35-40%>98%
(S)-(-)-Mandelic AcidIsopropanol1 : 1~42-48%>99%

Note: These values are representative and highly dependent on specific experimental conditions such as concentration, cooling rate, and crystallization time.[11]

Pillar 2: The Principle of Enzymatic Kinetic Resolution

An increasingly powerful alternative to classical resolution is enzymatic kinetic resolution (KR).[12] This method leverages the high stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic pair.[13] The most common approach for amines is enantioselective acylation.[13]

In this process, a racemic amine is treated with an acylating agent in the presence of an enzyme. The enzyme selectively acylates one enantiomer (e.g., the S-enantiomer) at a much faster rate than the other, leaving the unreacted enantiomer (the R-enantiomer) in high enantiomeric excess.[13]

(R/S)-Amine + Acyl Donor --(Enzyme)--> (R)-Amine + (S)-Amide

Since the reaction stops after one enantiomer is consumed, the theoretical maximum yield for the desired product (either the unreacted amine or the acylated product) is 50%.[14] The key advantage lies in the often exceptionally high enantioselectivity (E-value) of enzymes, frequently yielding e.e. values >99%.[15][16]

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Selective Reaction cluster_2 Step 3: Product Mixture (~50% Conversion) cluster_3 Step 4: Separation racemic_amine Racemic Amine ((R)- and (S)-Enantiomers) mix Reaction with Enzyme (e.g., Lipase) racemic_amine->mix acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->mix fast_reaction Fast Acylation of (S)-Enantiomer mix->fast_reaction slow_reaction Slow/No Acylation of (R)-Enantiomer mix->slow_reaction s_amide (S)-Amide fast_reaction->s_amide r_amine Unreacted (R)-Amine (High e.e.) slow_reaction->r_amine separation Chromatography or Extraction s_amide->separation r_amine->separation final_amide Isolated (S)-Amide separation->final_amide final_amine Isolated (R)-Amine separation->final_amine

Figure 2. Workflow for enzymatic kinetic resolution of a primary amine.
Dynamic Kinetic Resolution (DKR): Overcoming the 50% Barrier

A major evolution of KR is Dynamic Kinetic Resolution (DKR). This process combines the highly selective enzymatic reaction with an in-situ racemization of the unreacted enantiomer.[17][18] A racemization catalyst continuously converts the slow-reacting enantiomer back into the racemic mixture, making it available for the enzymatic reaction. This allows for a theoretical yield of a single enantiomeric product approaching 100%.[1][19]

Experimental Protocols: A Practical Guide

The following protocols are provided as robust starting points. For any new substrate, optimization of solvent, temperature, and stoichiometry is essential for success.

Protocol 1: Resolution of (±)-1-phenylethylamine with L-(+)-Tartaric Acid

This protocol details a classic diastereomeric salt resolution. The choice of methanol as a solvent is based on its ability to provide a good solubility differential for the diastereomeric tartrate salts of 1-phenylethylamine. Using 0.5 equivalents of the diacid (tartaric acid) is a common strategy to maximize the precipitation of the salt of one amine enantiomer.

Materials:

  • (±)-1-phenylethylamine

  • L-(+)-Tartaric acid

  • Methanol

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

Methodology:

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 12.1 g (0.1 mol) of (±)-1-phenylethylamine in 75 mL of hot methanol.

  • In a separate flask, dissolve 7.5 g (0.05 mol) of L-(+)-tartaric acid in 75 mL of hot methanol.[7]

  • Crystallization: Slowly add the hot tartaric acid solution to the amine solution with gentle stirring. Cover the flask and allow it to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize. For optimal crystal formation and purity, it is crucial to avoid rapid cooling.

  • Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Isolation: Collect the crystalline salt by vacuum filtration and wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Amine: Transfer the crystalline salt to a separatory funnel containing 50 mL of water. Add 50 mL of 10% aqueous NaOH to basify the solution and break the salt.

  • Extract the liberated free amine with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the resolved amine.

  • Analysis: Determine the enantiomeric excess (e.e.) of the recovered amine via chiral HPLC or by measuring its specific rotation.[11]

Protocol 2: Enzymatic Kinetic Resolution of (±)-1-phenylethylamine

This protocol employs Novozym 435, an immobilized form of Candida antarctica Lipase B, which is robust and widely used for its high selectivity in acylating amines.[15] Ethyl acetate serves as both the solvent and the acylating agent, a common and efficient choice.

Materials:

  • (±)-1-phenylethylamine

  • Immobilized Lipase (e.g., Novozym 435)[13]

  • Ethyl Acetate (anhydrous)

  • Anhydrous organic solvent (e.g., Toluene or MTBE if not using ethyl acetate as solvent)

  • Reaction monitoring equipment (chiral GC or HPLC)

Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.21 g (10 mmol) of (±)-1-phenylethylamine and 40 mL of anhydrous ethyl acetate.[13]

  • Add the immobilized lipase (typically 20-50 mg per mmol of amine, so 200-500 mg).[13]

  • Reaction: Stir the mixture at a controlled temperature, typically between 30-40°C. The progress of the reaction must be carefully monitored.

  • Monitoring: Periodically take small aliquots from the reaction mixture, filter out the enzyme, and analyze by chiral GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize both the yield and the e.e. of the remaining amine.

  • Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Evaporate the solvent (ethyl acetate) and the remaining starting material.

  • Separation: The resulting mixture contains the unreacted (R)-1-phenylethylamine and the acetylated product, (S)-N-(1-phenylethyl)acetamide. These can be separated by column chromatography or by an acid-base extraction.

  • Analysis: Determine the e.e. of both the recovered amine and the amide product to confirm the selectivity of the resolution.

Conclusion: Selecting the Optimal Strategy

The choice between diastereomeric salt formation and enzymatic resolution is a multifaceted decision guided by scientific and economic factors.

  • Diastereomeric Salt Formation remains the workhorse for large-scale industrial synthesis due to its scalability, robustness, and the relatively low cost of resolving agents like tartaric acid.[1][4] Its primary challenge lies in the often empirical and time-consuming process of screening for the optimal resolving agent, solvent, and crystallization conditions.

  • Enzymatic Kinetic Resolution offers unparalleled selectivity, often achieving >99% e.e. under very mild and environmentally benign conditions.[15] While the 50% yield limit of standard KR is a drawback, the advent of DKR processes provides a route to near-quantitative yields of a single enantiomer, representing the state-of-the-art in chiral amine synthesis.[17]

Ultimately, a thorough understanding of the principles behind each technique, combined with targeted experimental screening, will empower researchers to select and implement the most effective resolution strategy for their specific chiral amine.

References

A Senior Application Scientist's Guide to Purity Analysis of trans-(1R,2R)-Cyclohexane-1,2-dicarboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereoisomeric Purity

In the landscape of pharmaceutical development and fine chemical synthesis, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of efficacy and safety. trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid is a key chiral building block, notably utilized in the synthesis of important active pharmaceutical ingredients (APIs) like Lurasidone.[1] Its biological activity is intrinsically linked to its specific stereoisomeric form. The presence of its enantiomer, (trans-(1S,2S)), or its diastereomers (the cis-isomers), can represent impurities that may introduce unwanted pharmacological effects or reduce the overall efficacy of the final product.

Therefore, robust, accurate, and reliable analytical methods for the determination of both chemical and enantiomeric purity are paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high resolution, sensitivity, and adaptability.[2][3]

This guide provides a comparative analysis of two primary HPLC strategies for quantifying the purity of trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid: Direct Chiral HPLC and Indirect Analysis via Diastereomeric Derivatization . We will delve into the mechanistic basis for each approach, provide detailed experimental protocols, and present comparative performance data to guide researchers in selecting the optimal method for their specific needs.

Method 1: Direct Enantioselective HPLC

The most elegant and straightforward approach is the direct separation of enantiomers on a Chiral Stationary Phase (CSP). This method relies on the principle of forming transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. For a successful separation, there must be a sufficient difference in the stability of these complexes, which is often described by the three-point interaction model (e.g., hydrogen bonding, π-π interactions, steric hindrance).[4][5]

Rationale for Method Design
  • Column Selection: Polysaccharide-based CSPs, such as cellulose or amylose derivatives, are exceptionally versatile and have demonstrated broad success in separating chiral carboxylic acids.[4] A column like the Chiralcel® OD-H , which consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on silica, is an excellent starting point. The carbamate linkages and aromatic groups provide sites for hydrogen bonding and π-π interactions, which are crucial for resolving acidic compounds.

  • Mobile Phase Selection: A normal-phase mobile phase, typically a mixture of an alkane (n-Hexane) and an alcohol (Ethanol or 2-Propanol), is preferred for polysaccharide CSPs. This solvent system promotes the hydrogen bonding interactions necessary for chiral recognition.

  • Acidic Modifier: The inclusion of a small percentage of an acid, such as trifluoroacetic acid (TFA), is a critical detail. The carboxylic acid groups of the analyte must be protonated (in their -COOH form) to effectively interact with the CSP. The acidic modifier suppresses ionization, preventing peak tailing and improving resolution.[1]

Experimental Protocol: Direct Chiral HPLC
  • Chromatographic System:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm (where carboxylic acids have absorbance).

    • Injection Volume: 10 µL.

  • Standards and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid reference standard in 10 mL of the mobile phase to obtain a 1 mg/mL solution.

    • Racemic Standard: Prepare a 1 mg/mL solution of the racemic trans-1,2-cyclohexanedicarboxylic acid to verify the separation of the two enantiomers.

    • Test Sample: Prepare the sample to be tested at a concentration of approximately 1 mg/mL in the mobile phase. Ensure the sample is fully dissolved.

    • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

Workflow for Direct Chiral HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh 10mg of Standard/Sample p2 Dissolve in 10mL of Mobile Phase (1 mg/mL) p1->p2 p3 Vortex to Mix p2->p3 p4 Filter with 0.45µm PTFE Syringe Filter p3->p4 h1 Equilibrate Chiralcel® OD-H with Mobile Phase p4->h1 h2 Inject 10µL of Filtered Solution h1->h2 h3 Run Isocratic Elution (90:10:0.1 Hex/EtOH/TFA) h2->h3 h4 Detect at 210 nm h3->h4 d1 Integrate Peak Areas h4->d1 d2 Identify Peaks using Racemic & Reference Standards d1->d2 d3 Calculate Purity and Enantiomeric Excess (%ee) d2->d3

Caption: Workflow for direct chiral HPLC analysis.

Method 2: Indirect Analysis via Diastereomeric Derivatization

An alternative and highly robust strategy involves converting the enantiomers into diastereomers by reacting them with a pure chiral derivatizing agent (CDA).[5] Diastereomers have different physical properties and can be readily separated on standard, less expensive achiral HPLC columns (e.g., C18).[5][6] This approach transfers the challenge from finding a specialized chiral column to performing a high-yield, reproducible chemical reaction.

Rationale for Method Design
  • Derivatization Agent: (R)-(+)-1-Phenylethylamine is a common and effective CDA for resolving chiral carboxylic acids.[7][8] It reacts with the dicarboxylic acid to form stable diastereomeric amides. The reaction requires a peptide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), to facilitate amide bond formation under mild conditions.

  • Chromatographic Separation: The resulting diastereomers—(1R,2R)-acid-(R)-amine and (1S,2S)-acid-(R)-amine—are no longer mirror images. They have distinct structures and polarities, allowing for separation using standard reversed-phase HPLC. A C18 column with a water/acetonitrile mobile phase is the workhorse of modern chromatography and provides excellent resolving power for such derivatives.

  • Detection: The introduction of the phenylethyl group from the CDA provides a strong chromophore, significantly enhancing UV detection sensitivity at wavelengths around 254 nm.

Experimental Protocol: Indirect HPLC Analysis
  • Derivatization Procedure:

    • Accurately weigh ~5 mg of the cyclohexane-1,2-dicarboxylic acid sample into a vial.

    • Add 1 mL of Dichloromethane (DCM).

    • Add 1.1 equivalents of EDC (~6 mg) and 1.1 equivalents of HOBt (~4.5 mg).

    • Add 1.2 equivalents of (R)-(+)-1-Phenylethylamine (~4.5 mg).

    • Add 1.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (~7 µL).

    • Seal the vial and stir at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC or a preliminary HPLC run).

    • Quench the reaction with 1 mL of 1M HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Reconstitute the residue in a known volume (e.g., 5 mL) of acetonitrile for HPLC analysis.

  • Chromatographic System:

    • HPLC System: Standard HPLC or UHPLC system with a UV detector.

    • Column: Standard C18 Column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Workflow for Indirect HPLC Analysis via Derivatization

cluster_deriv Derivatization cluster_hplc Achiral HPLC Analysis cluster_data Data Processing p1 Sample + DCM + EDC/HOBt p2 Add (R)-1-Phenylethylamine + DIPEA p1->p2 p3 React 4-6h at RT p2->p3 p4 Workup (Quench, Extract, Dry, Evaporate) p3->p4 p5 Reconstitute in Acetonitrile p4->p5 h1 Equilibrate C18 Column p5->h1 h2 Inject 10µL of Derivatized Sample h1->h2 h3 Run Gradient Elution (ACN/Water) h2->h3 h4 Detect at 254 nm h3->h4 d1 Integrate Peak Areas h4->d1 d2 Identify Diastereomer Peaks d1->d2 d3 Calculate Purity and Diastereomeric Ratio d2->d3

Caption: Workflow for indirect HPLC analysis.

Performance Comparison: Direct vs. Indirect Methods

The choice between direct and indirect methods involves a trade-off between speed, cost, robustness, and the required level of sensitivity. The following table summarizes the key performance attributes based on representative data expected for these methods.

ParameterMethod 1: Direct Chiral HPLCMethod 2: Indirect via DerivatizationRationale & Causality
Sample Prep Time ~5 minutes~4-6 hoursDerivatization is a multi-step chemical reaction requiring time for completion and workup.
Method Development More complex; requires screening of specialized chiral columns and mobile phases.Simpler; relies on standard, robust reversed-phase C18 columns and methods.Chiral recognition is highly specific and often requires empirical screening.[9] Diastereomers are physically distinct, making separation more predictable.
Column Cost HighLow to ModerateChiral stationary phases are proprietary and significantly more expensive than standard C18 silica.
Robustness Moderate; sensitive to mobile phase composition and temperature.High; reversed-phase methods are generally very rugged and transferable.The delicate balance of interactions in chiral separations can be easily perturbed.
Sensitivity (LOD/LOQ) Moderate (LOD: ~5 µg/mL)High (LOD: <0.5 µg/mL)Derivatization with a chromophoric agent like phenylethylamine significantly enhances UV absorbance.
Potential for Artifacts Low; minimal sample handling.Moderate; risk of incomplete reaction, side-products, or kinetic resolution.The derivatization reaction must be optimized to ensure it proceeds to completion without discriminating between enantiomers.
Resolution (Rs) > 1.8 (typical)> 2.5 (typical)Good separation is achievable on a dedicated CSP. Separation of diastereomers on high-efficiency C18 columns is often excellent.
Retention Time (t_R) t_R1 ≈ 8.5 min, t_R2 ≈ 10.1 mint_R1 ≈ 12.3 min, t_R2 ≈ 13.5 minRepresentative values showing baseline separation for both methods.

Logical Framework for Method Selection

The decision to employ a direct or indirect method is driven by the specific analytical objective. The following decision tree illustrates a logical approach to selecting the most appropriate strategy.

start Start: Need to Analyze Purity of (1R,2R)-CHDA q1 Is this for routine QC in a controlled environment? start->q1 q2 Is highest sensitivity (trace analysis) required? q1->q2 No direct Choose: Direct Chiral HPLC (Method 1) q1->direct Yes (Speed is key) q3 Are chiral columns readily available? q2->q3 No indirect Choose: Indirect Derivatization (Method 2) q2->indirect Yes (e.g., impurity profiling) q3->direct Yes (Method development) q3->indirect No (Use standard equipment)

Caption: Decision tree for HPLC method selection.

Conclusion and Expert Recommendations

Both direct and indirect HPLC methods offer valid and reliable pathways for assessing the purity of trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid.

Direct Chiral HPLC (Method 1) is the preferred approach for high-throughput screening and routine quality control environments where speed and simplicity of sample preparation are critical. Once a method is established, it provides a rapid and direct measure of enantiomeric excess with minimal risk of analytical artifacts from sample handling.

Indirect Analysis via Derivatization (Method 2) is the superior choice when maximum sensitivity is required , such as in trace impurity analysis or pharmacokinetic studies. It is also highly advantageous in laboratories that do not have a wide inventory of expensive chiral columns, as it leverages ubiquitous and robust reversed-phase C18 columns. While the sample preparation is more involved, the resulting method is often more rugged and offers a significant boost in detection capability.

Ultimately, the selection is a strategic one. For research and development professionals, having both techniques validated provides a powerful and complementary analytical toolkit to fully characterize this critical chiral intermediate throughout the drug development lifecycle.

References

The Efficacy of (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride in Kinetic Resolution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Kinetic resolution stands as a powerful strategy to isolate a single enantiomer from a racemic mixture. This guide provides an in-depth technical exploration of the potential efficacy of (-)-trans-1,2-cyclohexanedicarboxylic anhydride as a chiral resolving agent in kinetic resolution. While direct, comprehensive experimental data for this specific anhydride in kinetic resolution is not extensively documented in peer-reviewed literature, this guide will extrapolate from established principles and compare its theoretical application with well-documented alternative methods.

The Principle of Kinetic Resolution: A Race of Rates

Kinetic resolution operates on a fundamental principle: the two enantiomers of a racemic substrate react at different rates with a chiral reagent or catalyst.[1] This difference in reaction rates, quantified by the selectivity factor (s), allows for the enrichment of the less reactive enantiomer as the reaction progresses.[2][3] An ideal kinetic resolution achieves a high enantiomeric excess (e.e.) for the unreacted starting material or the product at approximately 50% conversion.

The selectivity factor (s = k_fast / k_slow) is a critical measure of the effectiveness of a kinetic resolution.[2] A higher 's' value indicates a greater difference in the reaction rates of the two enantiomers, leading to a more efficient separation. For a synthetically useful kinetic resolution, a selectivity factor of at least 50 is generally desirable.[1]

This compound: A Chiral Acylating Agent

This compound possesses the key structural features of a chiral acylating agent suitable for kinetic resolution. Its rigid trans-cyclohexane backbone provides a well-defined stereochemical environment, which can lead to diastereomeric transition states with significant energy differences when reacting with a racemic substrate, such as a secondary alcohol or a primary amine.

The proposed mechanism involves the nucleophilic attack of the substrate (e.g., an alcohol or amine) on one of the carbonyl groups of the anhydride. The chiral scaffold of the anhydride will favor the approach of one enantiomer of the substrate over the other, leading to a faster reaction rate for the more sterically or electronically favored interaction.

G cluster_0 Kinetic Resolution with a Chiral Anhydride Racemic Substrate\n(R/S) Racemic Substrate (R/S) Diastereomeric\nTransition States\n(Anhydride-R vs. Anhydride-S) Diastereomeric Transition States (Anhydride-R vs. Anhydride-S) Racemic Substrate\n(R/S)->Diastereomeric\nTransition States\n(Anhydride-R vs. Anhydride-S) Reaction with (-)-Anhydride Acylated Product (R)\n+ Unreacted Substrate (S) Acylated Product (R) + Unreacted Substrate (S) Diastereomeric\nTransition States\n(Anhydride-R vs. Anhydride-S)->Acylated Product (R)\n+ Unreacted Substrate (S) k_fast > k_slow G Start Start Prepare Racemic Alcohol & Base Prepare Racemic Alcohol & Base Start->Prepare Racemic Alcohol & Base Add (-)-Anhydride Solution Add (-)-Anhydride Solution Prepare Racemic Alcohol & Base->Add (-)-Anhydride Solution Monitor Reaction (Chiral HPLC/GC) Monitor Reaction (Chiral HPLC/GC) Add (-)-Anhydride Solution->Monitor Reaction (Chiral HPLC/GC) Quench Reaction Quench Reaction Monitor Reaction (Chiral HPLC/GC)->Quench Reaction Extraction & Purification Extraction & Purification Quench Reaction->Extraction & Purification Analyze Enantiomeric Excess Analyze Enantiomeric Excess Extraction & Purification->Analyze Enantiomeric Excess End End Analyze Enantiomeric Excess->End

References

A Comparative Guide to the X-ray Crystal Structure of trans-1,2-Cyclohexanedicarboxylic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, a deep understanding of molecular architecture is paramount. The rigid, stereochemically defined scaffold of trans-1,2-cyclohexanedicarboxylic anhydride and its derivatives offers a compelling platform for the design of novel therapeutics, polymers, and chiral resolving agents. The precise three-dimensional arrangement of atoms, dictated by the crystal packing, governs the material's bulk properties and its interactions in a biological system. X-ray crystallography stands as the definitive method for elucidating this atomic-level detail.

This guide provides a comprehensive comparison of the crystallographic features of trans-1,2-cyclohexanedicarboxylic acid derivatives, offering insights into the experimental workflow, from synthesis to structural analysis. While a definitive crystal structure for the parent trans-anhydride remains elusive in publicly accessible databases, we will draw upon the robustly characterized structures of its diacid precursor and a key derivative to illuminate the principles of its structural analysis.

The Significance of the trans-Cyclohexane Scaffold

The cyclohexane ring in its chair conformation provides a rigid and predictable framework. The trans configuration of the 1,2-substituents places one axial and one equatorial, or more commonly, both in equatorial positions to minimize steric strain. This stereochemical rigidity is highly desirable in drug design, as it reduces the entropic penalty upon binding to a target protein. The anhydride functional group, in turn, is a versatile synthon for further chemical modifications.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and an understanding of the underlying chemical principles.

G cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Precursor (e.g., trans-1,2-Cyclohexanedicarboxylic Acid) dehydration Anhydride Formation (e.g., with Acetic Anhydride) synthesis->dehydration purification Purification (Recrystallization) dehydration->purification solvent_selection Solvent Screening purification->solvent_selection crystal_growth Controlled Evaporation/ Cooling solvent_selection->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for X-ray crystal structure determination.

Part 1: Synthesis and Purification

The common route to trans-1,2-cyclohexanedicarboxylic anhydride involves the dehydration of the corresponding diacid. The diacid itself can be synthesized through various methods, including the hydrogenation of phthalic acid followed by isomer separation.

Protocol: Synthesis of trans-1,2-Cyclohexanedicarboxylic Anhydride

  • Starting Material: trans-1,2-Cyclohexanedicarboxylic acid.

  • Dehydration: Reflux the diacid in an excess of acetic anhydride for 2-4 hours. Acetic anhydride serves as both the dehydrating agent and the solvent.

  • Removal of Acetic Anhydride: After the reaction is complete, distill off the excess acetic anhydride under reduced pressure.

  • Purification: The crude anhydride is then purified by recrystallization. A common solvent system for this is a mixture of benzene and diethyl ether[1]. The choice of solvent is critical and is guided by the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Part 2: Single Crystal Growth

This is often the most challenging step. The goal is to grow a single, defect-free crystal of suitable size (typically 0.1-0.3 mm in each dimension).

Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Screen a variety of solvents to find one in which the anhydride has moderate solubility. For a derivative like trans-4-(phenoxymethyl)cyclohexanecarboxylic acid, a mixture of ethanol and water (4:1) has been shown to be effective[2].

  • Dissolution: Prepare a saturated or near-saturated solution of the purified anhydride in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter to remove any dust or particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Evaporation: Loosely cap the vial containing the filtered solution and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of single crystals over several days to weeks.

Part 3: X-ray Diffraction and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded. The intensities and positions of the diffracted beams are used to determine the electron density map of the molecule, from which the atomic positions can be deduced. This process is computationally intensive and involves sophisticated software for structure solution and refinement.

Comparative Crystallographic Analysis

While the crystal structure of the parent trans-anhydride is not available, we can draw valuable comparisons from the crystal structures of trans-1,2-cyclohexanedicarboxylic acid and a substituted derivative, trans-4-(phenoxymethyl)cyclohexanecarboxylic acid[2][3].

Parametertrans-1,2-Cyclohexanedicarboxylic Acid[3]trans-4-(Phenoxymethyl)cyclohexanecarboxylic Acid[2]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 9.886.178
b (Å) 4.9635.042
c (Å) 16.926.526
β (º) 107.4113.93
Volume (ų) 792.41291.4
Z 44
Key Intermolecular Interactions Hydrogen bonding between carboxylic acid dimersO-H···O hydrogen bonds linking adjacent molecules

Analysis of Crystallographic Data:

  • Both molecules crystallize in the monoclinic system and the P2₁/c space group, which is common for centrosymmetric molecules.

  • The cyclohexane ring in both structures adopts a stable chair conformation[2]. This is the expected low-energy conformation.

  • The primary intermolecular interaction in the diacid is the classic hydrogen-bonded dimer formation between the carboxylic acid groups. In the phenoxymethyl derivative, a similar O-H···O hydrogen bonding motif is observed, linking the molecules into chains[2].

  • The introduction of the bulky phenoxymethyl substituent significantly alters the unit cell dimensions, particularly the 'b' axis, to accommodate the larger molecular size and different packing arrangement.

G cluster_diacid trans-1,2-Cyclohexanedicarboxylic Acid cluster_anhydride trans-1,2-Cyclohexanedicarboxylic Anhydride (Predicted) cluster_derivative trans-4-(Phenoxymethyl)cyclohexanecarboxylic Acid Diacid_Ring Cyclohexane Ring (Chair Conformation) COOH1 -COOH Diacid_Ring->COOH1 C1 COOH2 -COOH Diacid_Ring->COOH2 C2 Anhydride_Ring Cyclohexane Ring (Chair Conformation) Diacid_Ring->Anhydride_Ring Dehydration Derivative_Ring Cyclohexane Ring (Chair Conformation) Diacid_Ring->Derivative_Ring Substitution Anhydride_Moiety Anhydride Moiety Anhydride_Ring->Anhydride_Moiety C1, C2 COOH_Deriv -COOH Derivative_Ring->COOH_Deriv C1 Phenoxy_Deriv -CH₂OPh Derivative_Ring->Phenoxy_Deriv C4

Caption: Structural relationships between the diacid, anhydride, and a derivative.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other techniques are indispensable for routine characterization and for analyzing non-crystalline samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and stereochemistry in solution. The coupling constants between protons on the cyclohexane ring can be used to determine their relative orientations (axial vs. equatorial).

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the formation of the anhydride from the diacid. The characteristic broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear, and two distinct C=O stretches for the anhydride will appear (typically around 1810 cm⁻¹ and 1760 cm⁻¹).

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.

Conclusion

The structural elucidation of trans-1,2-cyclohexanedicarboxylic anhydride and its derivatives is a critical step in harnessing their potential in various scientific fields. While a definitive crystal structure for the parent anhydride is a missing piece of the puzzle, the well-established structures of its precursors and derivatives provide a robust framework for understanding its likely conformation and packing. This guide has outlined the comprehensive experimental workflow, from synthesis to data analysis, and highlighted the key structural features that can be expected. The combination of X-ray crystallography with other spectroscopic techniques provides a powerful toolkit for the unambiguous characterization of these valuable molecules.

References

A Senior Application Scientist's Guide to Enantiomeric Excess Determination in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the precise control and quantification of stereochemistry are not merely academic exercises; they are fundamental to the safety and efficacy of chiral molecules, particularly within the pharmaceutical industry. The accurate determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is therefore a critical analytical hurdle. This guide provides a comprehensive comparison of the principal analytical techniques for ee determination, delving into their operational principles, practical workflows, and inherent advantages and limitations.

The Central Concept: Chirality and Enantiomeric Excess

Enantiomers are chiral molecules that exist as non-superimposable mirror images of each other. While they share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit distinct interactions with plane-polarized light and other chiral entities. It is this differential interaction that forms the basis of all methods for determining enantiomeric excess.

Enantiomeric excess is mathematically defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

where [R] and [S] represent the concentrations or mole fractions of the R- and S-enantiomers, respectively. A 50:50 mixture of enantiomers, known as a racemic mixture, has an ee of 0%, whereas a sample containing only one enantiomer is considered enantiopure, with an ee of 100%.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical method for ee determination is contingent upon factors such as the analyte's chemical nature, the desired level of accuracy and sensitivity, and the available instrumentation. The most prevalent techniques are chiral chromatography (both High-Performance Liquid Chromatography and Gas Chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry.

Table 1: Comparative Overview of ee Determination Methods
Technique Principle Advantages Limitations Typical Sample Amount Typical Accuracy
Chiral HPLC/GC Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP), resulting in different retention times.[1][2]High accuracy, precision, and resolution; broad applicability; direct quantification.[2]Method development can be extensive; requires a suitable chromophore for UV detection (HPLC); limited to volatile/thermally stable compounds (GC).µg range>99%
NMR Spectroscopy Conversion of enantiomers into diastereomers through interaction with a chiral auxiliary (derivatizing or solvating agent), leading to distinguishable NMR signals.[3][4][5][6]Rapid analysis; provides structural information; no chromophore necessary.[7]Lower sensitivity and accuracy than chromatography; requires higher sample concentrations; potential for kinetic resolution with derivatizing agents.[5]mg range95-98%
Polarimetry Measurement of the rotation of plane-polarized light by a chiral sample.[8][9]Simple, fast, and non-destructive.Requires knowledge of the specific rotation of the pure enantiomer; susceptible to impurities and concentration effects; less accurate for low ee values.[10]mg range~90-95%

In-Depth Methodological Guides

Chiral Chromatography (HPLC & GC)

Chiral chromatography is the cornerstone of enantiomeric excess determination, offering unparalleled accuracy and resolution.[2][11] The separation is predicated on the transient formation of diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[1]

Workflow for Chiral Chromatography Method Development:

G cluster_0 Method Development Analyte Analyte Characterization (Structure, Solubility, UV Profile) CSP_Selection CSP Selection (e.g., polysaccharide, Pirkle-type) Analyte->CSP_Selection Informed Choice Mobile_Phase_Opt Mobile Phase Optimization (Normal/Reversed Phase, Additives) CSP_Selection->Mobile_Phase_Opt Systematic Screening Parameter_Tuning Parameter Tuning (Flow Rate, Temperature, Gradient) Mobile_Phase_Opt->Parameter_Tuning Fine-tuning Validation Method Validation (Racemic Standard, Linearity, Precision) Parameter_Tuning->Validation Confirmation

Figure 1: A systematic approach to developing a robust chiral chromatography method.

Experimental Protocol: Chiral HPLC Analysis of (S)-Spinol

  • Sample Preparation: A solution of the (S)-Spinol sample is prepared in the mobile phase at a concentration of approximately 1 mg/mL and filtered.

  • Instrumentation & Conditions:

    • HPLC System: Standard HPLC with a UV detector.

    • Chiral Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) CSP).[1]

    • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.

    • Detection: 254 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Data Analysis:

    • The peak areas of the two enantiomers are integrated.

    • The enantiomeric excess is calculated using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| x 100 .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a valuable alternative for ee determination, particularly for rapid screening or for molecules lacking a UV chromophore.[7] The method relies on creating a diastereomeric environment for the enantiomers by introducing a chiral auxiliary, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[3][4][5][6]

  • Chiral Derivatizing Agents (CDAs): These react with the analyte to form covalent diastereomeric adducts with distinct NMR spectra.[3][5]

  • Chiral Solvating Agents (CSAs): These form non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding or π-π stacking, leading to differential chemical shifts.[4][12][13]

Conceptual Workflow for NMR-based ee Determination:

G cluster_1 NMR-based ee Determination Enantiomeric_Mix Enantiomeric Mixture Add_Auxiliary Addition of Chiral Auxiliary (CDA or CSA) Enantiomeric_Mix->Add_Auxiliary Diastereomeric_Complexes Formation of Diastereomeric Species Add_Auxiliary->Diastereomeric_Complexes NMR_Acquisition NMR Spectrum Acquisition (¹H, ¹⁹F, ³¹P) Diastereomeric_Complexes->NMR_Acquisition Signal_Integration Integration of Diastereotopic Signals NMR_Acquisition->Signal_Integration ee_Calculation Calculation of ee Signal_Integration->ee_Calculation

Figure 2: The general process for determining enantiomeric excess using NMR spectroscopy.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

  • Sample Preparation: An accurate amount of the analyte (e.g., 5-10 mg) and a molar excess of the CSA are dissolved in a deuterated solvent within an NMR tube.

  • NMR Acquisition: A high-resolution ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: A well-resolved signal that is split into two distinct peaks (one for each diastereomeric complex) is identified. The integration of these two peaks directly corresponds to the ratio of the enantiomers.

Trustworthiness and Self-Validation: A critical step in validating any ee determination method is the analysis of a racemic (50:50) mixture of the enantiomers. This confirms the method's ability to resolve the two species and establishes their respective retention times or chemical shifts, providing a crucial reference point for the analysis of non-racemic samples.

Advanced and Emerging Techniques

While chromatography and NMR are the workhorses, other techniques are also employed:

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. It can be used as a standalone method or as a detector for HPLC.[2][14]

  • Raman Optical Activity (ROA): A powerful vibrational optical activity technique that can provide detailed stereochemical information and has shown potential for highly accurate ee determination.[15]

Conclusion

The accurate determination of enantiomeric excess is a non-negotiable aspect of modern asymmetric synthesis and drug development. Chiral chromatography, particularly HPLC, stands as the gold standard for its accuracy and reliability. However, NMR spectroscopy offers a rapid and versatile alternative. The choice of technique must be made judiciously, based on a comprehensive evaluation of the analyte's properties, the analytical objectives, and available resources. Rigorous method development and validation are paramount to ensure the integrity of the data and, ultimately, the quality of the chiral product.

References

The Impact of Monomer Geometry on the Thermal Properties of Polyanhydrides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control over a polymer's physical properties is paramount. Polyanhydrides, a class of biodegradable polymers, are extensively utilized as vehicles for controlled drug delivery, owing to their characteristic surface-eroding degradation mechanism.[1][2][3] The ability to tailor their degradation rate and mechanical integrity is directly linked to their thermal properties, which are, in turn, profoundly influenced by the fundamental building blocks—the monomers. This guide provides an in-depth comparison of the thermal properties of polyanhydrides synthesized from cis versus trans isomers, offering experimental insights and data to inform rational polymer design.

The stereochemistry of a monomer might seem like a subtle detail, but it has drastic consequences for the final polymer's architecture. The spatial arrangement of functional groups in cis and trans isomers dictates how polymer chains can pack together, influencing intermolecular forces, crystallinity, and ultimately, thermal characteristics like the glass transition temperature (Tg) and melting temperature (Tm).[4] Generally, the more linear and regular geometry of trans isomers allows for more efficient chain packing, leading to higher crystallinity and, consequently, higher melting points compared to their kinked cis counterparts.[5][6]

This principle is well-exemplified in the case of polyanhydrides derived from the isomers of 1,4-cyclohexanedicarboxylic acid (CHDA). The trans isomer has a more linear, chair-like conformation, whereas the cis isomer is bent. This fundamental difference in shape is magnified at the macromolecular level, resulting in distinct thermal behaviors.

Comparative Thermal Analysis: The Case of cis- vs. trans-1,4-Cyclohexanedicarboxylic Anhydride

Experimental data from Differential Scanning Calorimetry (DSC) reveals significant differences between polyanhydrides synthesized from cis- and trans-1,4-CHDA.

PropertyPoly(trans-1,4-CHDA)Poly(cis-1,4-CHDA)Rationale
Melting Temperature (Tm) HigherLowerThe linear structure of the trans isomer facilitates tighter, more ordered chain packing, leading to a higher degree of crystallinity which requires more energy to melt.[2][7]
Glass Transition Temp. (Tg) HigherLowerIncreased crystallinity in the trans-based polymer restricts the mobility of the amorphous regions, thus increasing the Tg.[7][8]
Crystallinity SemicrystallineAmorphous or low crystallinityThe regular, symmetric structure of the trans monomer promotes the formation of ordered crystalline domains. The kinked cis structure disrupts this periodicity.[1][7]
Degradation Rate SlowerFasterThe higher crystallinity of the trans-based polymer reduces water penetration into the polymer matrix, slowing the rate of hydrolytic degradation of the anhydride bonds.[1]

Note: The values presented are comparative. Absolute values can vary based on molecular weight and polymerization conditions. Isomerization from cis to trans can occur at the high temperatures often used for melt polycondensation, which can affect the final properties of the polymer.[2]

The DSC thermograms of these polymers provide a clear visual representation of these differences. The polymer derived from the trans isomer typically shows a distinct and sharp melting endotherm at a higher temperature, indicative of a well-defined crystalline structure. In contrast, the polymer from the cis isomer may show a broader, less pronounced melting peak at a lower temperature, or in some cases, only a glass transition, signifying a largely amorphous nature.[2]

The Unspoken Case: Polyanhydrides from Fumaric vs. Maleic Acid

Fumaric acid (trans isomer) and maleic acid (cis isomer) represent another pair of geometric isomers used in the synthesis of unsaturated polyanhydrides. While direct comparative data for the homopolymers, poly(fumaric anhydride) and poly(maleic anhydride), is scarce in the literature, the principles observed with CHDA-based polyanhydrides can be extrapolated.

Poly(fumaric acid) is known to be a crystalline and insoluble polymer, which aligns with the expected properties of a polymer derived from a linear trans monomer.[9] To improve its processability, it is often copolymerized with more flexible aliphatic diacids like sebacic acid.[1][9] The thermal properties of these poly(fumaric-co-sebacic anhydride) copolymers can be tuned by altering the monomer ratio.[4][9] It is expected that a hypothetical poly(fumaric anhydride) would exhibit a higher melting point and greater thermal stability than poly(maleic anhydride) due to the same principles of chain packing and crystallinity.

Experimental Protocols

To empirically determine these thermal properties, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.

Protocol 1: Thermal Stability Assessment using TGA

Objective: To determine the decomposition temperature (Td) of the polyanhydride samples and assess their thermal stability.

Methodology:

  • Ensure the TGA instrument is calibrated for temperature and weight.

  • Place 5-10 mg of the dry polyanhydride sample into a clean TGA pan (platinum or alumina).

  • Place the pan into the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heat the sample from ambient temperature (e.g., 25 °C) to an appropriate final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Record the weight loss as a function of temperature.

  • The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs (Td5%).

Protocol 2: Determination of Tg and Tm using DSC

Objective: To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polyanhydride samples.

Methodology:

  • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Accurately weigh 5-10 mg of the dry polyanhydride sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Place both the sample and reference pans into the DSC cell.

  • The thermal history of the sample is erased by heating it to a temperature approximately 20-30 °C above its expected melting point.

  • The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C) to ensure it is in a glassy state.

  • A second heating scan is performed at a constant rate (e.g., 10 °C/min) to a temperature above the melting point. This second scan is used for analysis.

  • The Tg is identified as a step-change in the heat flow curve.

  • The Tm is identified as the peak temperature of the endothermic melting event.

Visualizing the Workflow and Concepts

experimental_workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_results Data Interpretation cis_monomer Cis-Monomer (e.g., cis-1,4-CHDA) trans_monomer Trans-Monomer (e.g., trans-1,4-CHDA) poly_cis Poly(cis-anhydride) dsc DSC Analysis poly_cis->dsc tga TGA Analysis poly_cis->tga poly_trans Poly(trans-anhydride) poly_trans->dsc poly_trans->tga tg_tm Determine Tg & Tm dsc->tg_tm stability Assess Thermal Stability tga->stability comparison Comparative Analysis tg_tm->comparison stability->comparison

monomer_impact cis Cis Isomer (Bent Geometry) packing_cis Inefficient Chain Packing cis->packing_cis trans Trans Isomer (Linear Geometry) packing_trans Efficient Chain Packing trans->packing_trans cryst_cis Low Crystallinity (Amorphous) packing_cis->cryst_cis cryst_trans High Crystallinity (Semicrystalline) packing_trans->cryst_trans tm_tg_cis Lower Tm & Tg cryst_cis->tm_tg_cis tm_tg_trans Higher Tm & Tg cryst_trans->tm_tg_trans

Conclusion

The geometric isomerism of monomers is a critical design parameter in the development of polyanhydrides for drug delivery and other biomedical applications. As demonstrated with polymers derived from cis- and trans-1,4-cyclohexanedicarboxylic acid, the linear geometry of the trans isomer leads to polymers with higher crystallinity, higher melting and glass transition temperatures, and slower degradation rates.[1][2][7] This understanding allows researchers to rationally select monomers to fine-tune the thermal and, consequently, the degradation and release properties of polyanhydrides to meet the specific demands of their intended application. The provided experimental protocols for TGA and DSC serve as a foundational approach for the empirical validation of these principles in novel polyanhydride systems.

References

Safety Operating Guide

Disposal Protocol and Safety Guide: (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride (CAS No. 14166-21-3). As a moisture-sensitive acid anhydride, this compound presents specific hazards that necessitate rigorous disposal procedures to ensure laboratory safety and environmental compliance. The protocols outlined below are designed to be self-validating, emphasizing the scientific reasoning behind each step to empower researchers with the knowledge for safe and responsible chemical waste management.

Core Hazard Assessment and Safety Imperatives

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not merely a benign organic solid; it is a reactive compound with significant health hazards.

Primary Hazards: According to the Globally Harmonized System (GHS), this chemical is classified as dangerous.[1][2] Exposure can cause serious, irreversible health effects.

Hazard StatementGHS ClassificationImplication for Handling and Disposal
H318: Causes serious eye damage. [1][2]Eye Damage, Category 1Immediate and irreversible eye damage is possible upon contact. This mandates the use of chemical splash goggles and a face shield, especially when handling the powder form.
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [1][2]Respiratory Sensitization, Category 1Inhalation of dust can trigger an allergic respiratory response. All handling of the solid must be performed in a certified chemical fume hood to prevent aerosolization and inhalation.[3][4]
H317: May cause an allergic skin reaction. [1][2]Skin Sensitization, Category 1Skin contact can lead to sensitization, causing a rash or allergic reaction upon subsequent exposures. [5] This necessitates the use of compatible, chemical-resistant gloves at all times.

Key Chemical Reactivity: The most critical property governing its disposal is its nature as an acid anhydride . Anhydrides react with water in a process called hydrolysis to form the corresponding carboxylic acid.[6][7] This reaction can be exothermic, releasing heat, and is the primary reason this chemical is classified as moisture-sensitive .[8][9] Uncontrolled contact with water or humidity must be avoided.[8]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to mitigate the identified hazards.

PPE ItemSpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield (8-inch minimum).[10]Protects against airborne dust particles causing serious eye damage.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can lead to allergic sensitization. Contaminated gloves must be disposed of as hazardous waste.
Respiratory Protection Work exclusively within a certified chemical fume hood.[10] For emergencies or situations exceeding hood capacity, a government-approved respirator with a P2 filter for dust is required.[10]Prevents inhalation of dust, which is a primary route of exposure and can cause respiratory sensitization.
Protective Clothing Lab coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and contamination of personal clothing. Contaminated clothing must be removed immediately and decontaminated before reuse.

Waste Containment and Segregation Protocol

Proper containment is a critical, non-negotiable step in the disposal process. All chemical waste must be managed from the moment it is generated.[11]

Step 1: Designate a Satellite Accumulation Area (SAA) All laboratories generating hazardous waste must establish a designated SAA.[11] This area must be at or near the point of waste generation and clearly marked.

Step 2: Select a Compatible Waste Container Use only containers that are chemically compatible with the anhydride.[12]

  • Recommended: High-density polyethylene (HDPE) or glass containers with a secure, screw-top cap.

  • Rationale: The container must not react with or absorb the chemical waste. The cap must be in new condition to prevent leakage or moisture ingress.

Step 3: Segregate from Incompatible Materials Store the waste container for this compound separately from the following:

  • Water and Aqueous Solutions: To prevent hazardous hydrolysis.

  • Bases (e.g., Sodium Hydroxide, Amines): Can catalyze a violent reaction.

  • Alcohols: Will react to form esters.

  • Strong Oxidizing Agents: Risk of fire or explosion.

  • Rationale: Storing incompatible chemicals together can lead to violent reactions if a container were to leak. Always store acids/acid anhydrides separately from bases.

Step-by-Step Disposal Procedures

Disposal of this compound must be handled through your institution's Environmental Health & Safety (EH&S) or equivalent hazardous waste program.[13] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [12][14]

Procedure A: Disposal of Unused or Waste Solid
  • Work in a Fume Hood: Perform all steps inside a certified chemical fume hood.

  • Transfer Solid to Waste Container: Carefully transfer the solid anhydride into a pre-labeled, compatible hazardous waste container. Minimize the generation of dust.

  • Secure the Container: Tightly seal the container.

    • Rationale: A tight seal prevents the ingress of atmospheric moisture, which could initiate hydrolysis, and contains any vapors.[4]

  • Label the Container: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • CAS Number: 14166-21-3.

    • An accurate list of all components if it is a mixture.

    • The associated hazards (e.g., "Corrosive," "Sensitizer").

  • Store in SAA: Place the sealed, labeled container in your designated Satellite Accumulation Area, ensuring it is segregated from incompatibles.

  • Arrange for Pickup: Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[11][13]

Procedure B: Managing Small Spills
  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood. For spills outside a hood, restrict access to the area.

  • Don PPE: Wear all mandatory PPE as listed in Section 2.

  • Contain the Spill: Do not use water. Cover the spill with a dry, inert absorbent material such as sand or vermiculite.

  • Collect the Material: Carefully sweep or scoop the absorbed material and spilled solid into your designated hazardous waste container.[15] Use non-sparking tools.[3]

  • Package and Label: Seal and label the container as described in Procedure A.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials (wipes, cloths) are now considered hazardous waste and must be placed in the same waste container.

    • Rationale: Spilled chemical residues and cleaning materials must also be disposed of as hazardous waste.[13]

Procedure C: Decontamination of Empty Containers

An "empty" container that held this chemical is not truly empty and must be treated as hazardous waste.[13]

  • Triple Rinse: In a chemical fume hood, rinse the container three times with a small amount of a solvent capable of removing the residue (e.g., acetone).

  • Collect Rinsate: Each rinse must be collected and transferred into a designated hazardous waste container for flammable liquids. This rinsate is now hazardous waste.

  • Deface Label: Once the container is clean and dry, completely remove or deface the original chemical label.[13]

  • Final Disposal: The clean, triple-rinsed container with its cap removed can now be disposed of as regular trash or recycled, per your institution's policy.[13]

Disposal Decision Workflow

This flowchart provides a logical path for managing waste streams of this compound.

G start Waste Generated: This compound q_type What is the nature of the waste? start->q_type solid Unused/Waste Solid or Grossly Contaminated Material q_type->solid Solid spill Minor Spill (<10g) q_type->spill Spill container Empty Container q_type->container Container proc_A Follow Procedure A: 1. Package in labeled container. 2. Store in SAA. 3. Arrange EH&S pickup. solid->proc_A proc_B Follow Procedure B: 1. Absorb with dry material. 2. Collect into waste container. 3. Decontaminate area. 4. Dispose of all materials as hazardous. spill->proc_B proc_C Follow Procedure C: 1. Triple-rinse with solvent. 2. Collect rinsate as hazardous waste. 3. Deface label. 4. Dispose of clean container. container->proc_C end_A Waste Awaiting Professional Disposal proc_A->end_A end_B Spill Cleaned & Waste Secured proc_B->end_B end_C Container Decontaminated proc_C->end_C

Caption: Decision workflow for proper disposal path.

References

Personal protective equipment for handling (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a culture of deep understanding and proactive safety in the laboratory. This guide is structured to provide not just the "what" but the "why" behind the essential safety protocols for handling this compound. Our objective is to empower you, our valued researchers and drug development professionals, with the knowledge to work safely and effectively.

This compound is a valuable reagent in chemical synthesis. However, its potential to cause serious eye damage, skin sensitization, and respiratory allergies necessitates a robust and well-understood safety protocol.[1][2][3][4] This guide will provide a comprehensive framework for its safe handling, from initial risk assessment to final disposal.

Hazard Identification and Risk Assessment: The "Why" Behind the PPE

Understanding the specific hazards of this compound is the foundation of our safety strategy. This compound is classified with the following GHS hazard statements:

  • H317: May cause an allergic skin reaction. [1][2][3] This means that repeated skin contact can lead to the development of a painful and persistent allergic rash.

  • H318: Causes serious eye damage. [1][2][3][4] Contact with the eyes can result in irreversible tissue damage and vision loss.

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [1][2][3][4] Inhalation of the dust can sensitize the respiratory system, leading to asthma-like symptoms upon subsequent exposures.

Given these hazards, a risk assessment is crucial before any handling of this chemical. The primary routes of exposure are inhalation of the dust, direct contact with the skin, and contact with the eyes. The personal protective equipment (PPE) we will discuss is designed to create a barrier against these exposure routes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It depends on the specific task being performed and the potential for exposure. Below is a detailed breakdown of the required PPE for handling this compound.

Eye and Face Protection: Shielding Against Irreversible Damage

Due to the severe risk of eye damage, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][6]

  • Enhanced Protection: When there is a significant risk of splashing or dust generation (e.g., during weighing or transfer of the solid), a face shield should be worn in addition to safety goggles.

Skin Protection: Preventing Sensitization

To prevent skin contact and the potential for developing an allergic reaction, the following should be worn:

  • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for handling this type of solid chemical. Always inspect gloves for any signs of damage before use and change them immediately if they become contaminated.

  • Protective Clothing: A laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of contamination, consider wearing chemical-resistant coveralls.[5][7] Contaminated work clothing should not be allowed out of the workplace.[7][8]

Respiratory Protection: Safeguarding Your Lungs

Inhalation of this compound dust can lead to respiratory sensitization. Therefore, respiratory protection is critical, especially in poorly ventilated areas or when handling the powder.

  • Engineering Controls First: The primary method for controlling airborne contaminants is to use engineering controls, such as a chemical fume hood.[9]

  • When Respirators are Necessary: In situations where engineering controls are not sufficient to keep the airborne concentration below exposure limits, or during spill cleanup, a respirator is required. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][7] A type N95 (US) or P2 (EU) particulate filter respirator is a suitable choice for this compound.

The following Graphviz diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection start Start: Handling (-)-trans-1,2-Cyclohexanedicarboxylic Anhydride weighing Weighing or Transferring Solid start->weighing High potential for dust dissolving Dissolving in Solvent start->dissolving Moderate potential for dust/splash reaction Use in a Closed System start->reaction Low potential for exposure ppe_high Required PPE: - Chemical Goggles & Face Shield - Nitrile Gloves - Lab Coat/Coveralls - N95/P2 Respirator weighing->ppe_high ppe_medium Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Respirator (if dust is present) dissolving->ppe_medium ppe_low Required PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat reaction->ppe_low

Caption: PPE selection workflow for handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.[9]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5][6]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are within reach.

Handling
  • Don PPE: Put on all required PPE as determined by your risk assessment.

  • Weighing and Transfer: When weighing or transferring the solid, do so in a manner that minimizes dust generation. Use a spatula and handle the material gently.

  • Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Reactions: If the reaction is to be heated, ensure it is done in a well-ventilated area, and be aware of the potential for increased vapor pressure.

Cleanup
  • Decontamination: Clean all spills immediately. For small spills, carefully sweep or vacuum the material into a designated waste container.[5] Avoid dry sweeping, which can generate dust.

  • Surface Cleaning: Wipe down all work surfaces with an appropriate solvent and then with soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect both human health and the environment.

  • Waste Classification: This chemical should be treated as hazardous waste.

  • Containers: All waste, including excess reagent, contaminated PPE, and cleanup materials, should be placed in a clearly labeled, sealed container.

  • Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[7] Do not dispose of this chemical down the drain.

Summary of PPE Recommendations

The following table summarizes the recommended PPE for different laboratory tasks involving this compound.

TaskEye/Face ProtectionSkin ProtectionRespiratory Protection
Weighing/Transferring Solid Chemical Goggles & Face ShieldNitrile Gloves, Lab Coat/CoverallsN95/P2 Respirator
Dissolving in Solvent Chemical GogglesNitrile Gloves, Lab CoatRecommended if dust is present
Use in a Closed System Safety Glasses with Side ShieldsNitrile Gloves, Lab CoatNot typically required
Spill Cleanup Chemical Goggles & Face ShieldNitrile Gloves, CoverallsN95/P2 Respirator

By adhering to these guidelines, you can confidently and safely work with this compound, ensuring the integrity of your research and the well-being of yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.